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Foundational

An In-depth Technical Guide to the Mechanism of Action of 6-ethoxy-9-ethyl-8-methyl-9H-purine

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive analysis of the probable mechanism of action of the novel purine derivative,...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the probable mechanism of action of the novel purine derivative, 6-ethoxy-9-ethyl-8-methyl-9H-purine. Leveraging established principles of medicinal chemistry and the known biological activities of structurally related purine analogs, we will explore its most likely molecular targets and the cellular pathways it may modulate. This document is intended to serve as a foundational resource for researchers initiating studies on this compound, offering both a theoretical framework and practical experimental designs for mechanism of action elucidation.

Introduction: The Purine Scaffold as a Privileged Structure in Drug Discovery

Purines, fundamental components of nucleic acids and cellular energy currency, represent a "privileged scaffold" in medicinal chemistry.[1] Their inherent ability to interact with a wide array of biological targets has led to the development of numerous purine analogs as therapeutic agents.[2] These agents have found applications in oncology, virology, and immunology, primarily by acting as antimetabolites or inhibitors of key enzymes.[3]

The biological activity of purine derivatives is exquisitely sensitive to the nature and position of substituents on the purine ring.[4] Modifications at the C2, C6, N7, C8, and N9 positions can dramatically alter a compound's target specificity, potency, and pharmacokinetic properties.[4][5] This rich structure-activity relationship (SAR) landscape allows for the fine-tuning of purine analogs to achieve desired therapeutic effects.

The subject of this guide, 6-ethoxy-9-ethyl-8-methyl-9H-purine, is a trisubstituted purine. While specific biological data for this exact molecule is not yet extensively published, its structural features suggest a likely mechanism of action as a modulator of intracellular signaling pathways, most probably through the inhibition of protein kinases.

Hypothesized Mechanism of Action: Kinase Inhibition

Based on extensive research into substituted purines, the most plausible mechanism of action for 6-ethoxy-9-ethyl-8-methyl-9H-purine is the competitive inhibition of one or more protein kinases. Protein kinases play a central role in regulating a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[6] The purine core of our compound of interest mimics the adenine moiety of ATP, the universal phosphate donor for kinase-catalyzed reactions, allowing it to bind to the ATP-binding pocket of these enzymes.[7]

The specific substitutions on the purine ring are predicted to govern the kinase selectivity profile:

  • 6-ethoxy Group: The presence of an alkoxy group at the C6 position is a common feature in many biologically active purines. For instance, 6-methoxypurine arabinoside is a known inhibitor of the Varicella-Zoster virus.[8] Furthermore, certain 6-O-alkyl nucleoside analogs have been shown to activate the human Stimulator of Interferon Genes (hSTING), a key protein in the innate immune response.[9] This suggests that the 6-ethoxy group could contribute to both the binding affinity and the specific biological response elicited by the compound.

  • 9-ethyl Group: The N9 position of the purine ring is frequently modified in the design of kinase inhibitors to enhance binding affinity and selectivity.[10][11] The ethyl group at this position in 6-ethoxy-9-ethyl-8-methyl-9H-purine likely occupies a hydrophobic pocket within the ATP-binding site of target kinases, contributing to the overall potency of the compound. Studies on 9-heterocyclyl substituted 9H-purines have demonstrated their potential as potent EGFR tyrosine kinase inhibitors.[12]

  • 8-methyl Group: Substitution at the C8 position can introduce steric hindrance that favors binding to certain kinases over others, thereby imparting selectivity. For example, an 8-aryl group has been shown to confer selectivity for the Grp94 Hsp90 paralog in a purine-scaffold compound series.[5] The 8-methyl group in our compound of interest is expected to play a similar role in directing its activity towards a specific subset of the kinome.

The following diagram illustrates the hypothesized mechanism of kinase inhibition:

G Hypothesized Kinase Inhibition Pathway cluster_0 Cellular Environment Compound 6-ethoxy-9-ethyl-8-methyl-9H-purine Kinase Target Protein Kinase Compound->Kinase Binds to ATP-binding pocket Substrate Substrate Protein Kinase->Substrate Phosphorylation Event (Inhibited by Compound) ATP ATP ATP->Kinase Natural Ligand Phosphorylated_Substrate Phosphorylated Substrate Downstream_Signaling Downstream Signaling Cascade Phosphorylated_Substrate->Downstream_Signaling Signal Transduction Biological_Response Biological Response (e.g., Apoptosis, Cell Cycle Arrest) Downstream_Signaling->Biological_Response

Caption: Hypothesized mechanism of 6-ethoxy-9-ethyl-8-methyl-9H-purine as a kinase inhibitor.

Alternative Hypotheses: Beyond Kinase Inhibition

While kinase inhibition is the most probable mechanism of action, other possibilities warrant consideration, given the diverse biological roles of purine analogs:

  • Interference with Nucleic Acid Metabolism: Purine analogs can be metabolized into fraudulent nucleotides and incorporated into DNA and RNA, leading to chain termination, mutagenesis, and ultimately, cytotoxicity.[13][14][15] This is a common mechanism for purine-based anticancer and antiviral drugs.

  • Inhibition of Purine Biosynthesis: Some purine derivatives can act as feedback inhibitors of enzymes involved in the de novo purine biosynthesis pathway, leading to a depletion of the nucleotide pools necessary for cell growth and proliferation.[3][16]

  • Modulation of Other Enzymes: The purine scaffold can interact with a variety of enzymes beyond kinases. For example, xanthine oxidase, a key enzyme in purine catabolism, is a target for some purine-like molecules.[17]

Experimental Validation of the Mechanism of Action

A systematic and multi-faceted experimental approach is required to definitively elucidate the mechanism of action of 6-ethoxy-9-ethyl-8-methyl-9H-purine. The following protocols are recommended:

Initial Assessment of Biological Activity

The first step is to determine the biological context in which the compound is active.

Protocol 1: Cell Viability/Cytotoxicity Assay

  • Cell Line Selection: Choose a panel of human cancer cell lines from different tissue origins (e.g., breast, lung, colon, leukemia).

  • Compound Treatment: Plate cells in 96-well plates and treat with a serial dilution of 6-ethoxy-9-ethyl-8-methyl-9H-purine for 72 hours.

  • Viability Assessment: Use a commercially available cell viability reagent (e.g., MTT, MTS, or a resazurin-based assay) to measure the number of viable cells.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each cell line.

The following workflow diagram outlines the initial screening process:

G start Start: Compound Synthesis and Purification cell_panel Select Diverse Cancer Cell Line Panel start->cell_panel treatment Treat Cells with Serial Dilutions of Compound cell_panel->treatment viability_assay Perform Cell Viability Assay (e.g., MTT, MTS) treatment->viability_assay ic50 Calculate IC50 Values viability_assay->ic50 data_analysis Analyze Data and Select Most Sensitive Cell Line(s) ic50->data_analysis next_steps Proceed to Target Identification Assays data_analysis->next_steps

Caption: Workflow for initial assessment of cytotoxic activity.

Target Identification and Validation

Once the cytotoxic activity is confirmed, the next phase focuses on identifying the molecular target(s).

Protocol 2: Kinase Panel Screening

  • Assay Format: Submit the compound to a commercial kinase profiling service that offers a large panel of recombinant human kinases (e.g., >400 kinases).

  • Compound Concentration: Screen the compound at a fixed concentration (e.g., 1 or 10 µM) against the kinase panel.

  • Data Analysis: Identify the kinases that show significant inhibition (e.g., >50% inhibition).

  • Follow-up: For the most promising hits, perform dose-response assays to determine the IC50 values.

Protocol 3: Cellular Thermal Shift Assay (CETSA)

  • Principle: CETSA is a powerful method to assess target engagement in a cellular context. It is based on the principle that ligand binding stabilizes the target protein against thermal denaturation.

  • Methodology:

    • Treat intact cells with the compound or a vehicle control.

    • Heat the cell lysates to a range of temperatures.

    • Separate soluble and aggregated proteins by centrifugation.

    • Analyze the amount of soluble target protein remaining at each temperature using Western blotting or mass spectrometry.

  • Interpretation: A shift in the melting curve of a protein in the presence of the compound indicates direct binding.

Protocol 4: Western Blot Analysis of Signaling Pathways

  • Hypothesis-driven Approach: Based on the results of the kinase panel screen, investigate the phosphorylation status of known substrates of the identified target kinase(s).

  • Procedure:

    • Treat cells with the compound for various times and at different concentrations.

    • Prepare cell lysates and separate proteins by SDS-PAGE.

    • Probe with antibodies specific for the phosphorylated and total forms of the target kinase and its downstream effectors.

  • Outcome: A decrease in the phosphorylation of a downstream substrate upon compound treatment provides strong evidence for target engagement and pathway modulation in a cellular context.

The following diagram illustrates the target validation workflow:

G start Start: Active Compound from Primary Screen kinase_screen Kinase Panel Screen (>400 kinases) start->kinase_screen hit_id Identify Potential Kinase 'Hits' kinase_screen->hit_id cetsa Cellular Thermal Shift Assay (CETSA) hit_id->cetsa Orthogonal Validation western_blot Western Blot for Phospho-proteins hit_id->western_blot Cellular Pathway Analysis target_engagement Confirm Target Engagement in Cells cetsa->target_engagement pathway_analysis Elucidate Downstream Signaling Pathway western_blot->pathway_analysis conclusion Validated Mechanism of Action target_engagement->conclusion pathway_analysis->conclusion

Caption: Experimental workflow for target identification and validation.

Summary and Future Directions

The structural characteristics of 6-ethoxy-9-ethyl-8-methyl-9H-purine strongly suggest that its primary mechanism of action is likely to be the inhibition of one or more protein kinases. The specific substitutions at the C6, N9, and C8 positions are anticipated to confer a unique selectivity profile, making it a potentially valuable tool for chemical biology and a promising lead for drug development.

The experimental roadmap outlined in this guide provides a robust framework for rigorously testing this hypothesis and uncovering the precise molecular target(s) and cellular pathways modulated by this novel purine derivative. The insights gained from these studies will be crucial for its future development as a potential therapeutic agent.

References

  • Structure–Activity Relationship in a Purine-Scaffold Compound Series with Selectivity for the Endoplasmic Reticulum Hsp90 Paralog Grp94. PMC. [Link]

  • Discovery of Novel Purine Derivatives as Potent and Orally Bioavailable PGK1 Inhibitors for the Treatment of Inflammatory Bowel Disease. Journal of Medicinal Chemistry. [Link]

  • Synthesis and biological evaluation of 6-substituted purine and 9-beta-d-ribofuranosyl purine analogues. PubMed. [Link]

  • Mechanisms of action of 6-thioguanine, 6-mercaptopurine, and 8-azaguanine. Cancer Research. [Link]

  • Structure activity relationship, 6-modified purine riboside analogues to activate hSTING, stimulator of interferon genes. PubMed. [Link]

  • Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells. PMC. [Link]

  • Synthesis and Cytotoxic Activity of Some New 2,6-Substituted Purines. PMC. [Link]

  • Mechanisms of Action of 6-Thioguanine, 6-Mercaptopurine, and 8-Azaguanine. AACR Journals. [Link]

  • Synthesis and mechanism of action of new purine derivatives against triple negative breast cancer. PubMed. [Link]

  • Integrating network pharmacology and experimental validation to clarify the anti-hyperuricemia mechanism of cortex phellodendri in mice. Frontiers in Pharmacology. [Link]

  • Mechanisms of action of 6-thioguanine, 6-mercaptopurine, and 8-azaguanine. ClinPGx. [Link]

  • Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds. PMC. [Link]

  • 9-(Arenethenyl)purines as dual Src/Abl kinase inhibitors targeting the inactive conformation: design, synthesis, and biological evaluation. PubMed. [Link]

  • Purine Antimetabolites. Oncohema Key. [Link]

  • Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review. RSC Publishing. [Link]

  • Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review. RSC Publishing. [Link]

  • 9-(Arenethenyl)purines as Dual Src/Abl Kinase Inhibitors Targeting the Inactive Conformation: Design, Synthesis, and Biological Evaluation. Journal of Medicinal Chemistry. [Link]

  • Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia. MDPI. [Link]

  • Anti-proliferative activity of 2,6-dichloro-9- or 7-(ethoxycarbonylmethyl)- 9H- or 7H-purines against several human solid tumour cell lines. ResearchGate. [Link]

  • 6-Oxo and 6-Thio Purine Analogs as Antimycobacterial Agents. PMC. [Link]

  • Novel Substituted Purine Isosteres: Synthesis, Structure-Activity Relationships and Cytotoxic Activity Evaluation. MDPI. [Link]

  • Discovery of Novel 9-heterocyclyl Substituted 9H-purines as L858R/T790M/C797S Mutant EGFR Tyrosine Kinase Inhibitors. PubMed. [Link]

  • Synthesis and biological activity of a novel series of 6-substituted thieno[2,3-d]pyrimidine antifolate inhibitors of purine biosynthesis with selectivity for high affinity folate receptors over the reduced folate carrier and proton-coupled folate transporter for cellular entry. PMC. [Link]

Sources

Exploratory

Comprehensive Physicochemical Characterization and Crystallographic Analysis of 6-Ethoxy-9-ethyl-8-methyl-9H-purine

Executive Summary The rational design of small-molecule therapeutics relies heavily on understanding the solid-state properties of active pharmaceutical ingredients (APIs) and their intermediate building blocks. 6-Ethoxy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of small-molecule therapeutics relies heavily on understanding the solid-state properties of active pharmaceutical ingredients (APIs) and their intermediate building blocks. 6-Ethoxy-9-ethyl-8-methyl-9H-purine (CAS: 492464-38-7) represents a highly substituted, lipophilic purine derivative. Because the purine core is a ubiquitous nitrogen-containing heterocycle recognized as a privileged scaffold in medicinal chemistry[1], characterizing its exact three-dimensional architecture and thermodynamic stability is critical. This whitepaper provides an in-depth technical guide to the crystallographic and physicochemical profiling of this compound, establishing self-validating analytical workflows for drug development professionals.

Molecular Architecture & Physicochemical Rationale

The macroscopic physical properties of a solid—such as its melting point, solubility, and bioavailability—are fundamentally dictated by its molecular substituents and how they pack into a crystal lattice.

In 6-ethoxy-9-ethyl-8-methyl-9H-purine, the substitution pattern dramatically alters the molecule's intermolecular interaction network compared to an unsubstituted 9H-purine:

  • 6-Ethoxy Group: Replaces the classical hydrogen-bond donor (e.g., an amine in adenine) with an ether linkage, acting solely as a hydrogen-bond acceptor. This increases lipophilicity and introduces a flexible, sterically demanding chain.

  • 9-Ethyl Group: Further enhances the lipophilic character of the molecule, driving its preference for non-polar environments.

  • 8-Methyl Group: (Critical Mechanistic Feature) The presence of a methyl group at the C8 position induces a severe steric clash with the adjacent 9-ethyl group. This steric hindrance restricts the rotational freedom of the alkyl chains, locking the molecule into a specific out-of-plane conformation. This conformational rigidity directly dictates the spatial arrangement of the molecules during nucleation, forcing a specific crystal packing motif dominated by π−π stacking rather than classical hydrogen bonding.

Crystallographic Analysis: Single-Crystal X-Ray Diffraction (SCXRD)

Single-crystal X-ray crystallography remains the gold standard for the unambiguous determination of 3D molecular structures, providing precise bond lengths, angles, and absolute configurations[2].

Protocol: Single Crystal Growth and Data Collection
  • Solvent Selection & Crystallization: Dissolve 50 mg of the purified purine derivative in a minimal volume (approx. 1-2 mL) of ethyl acetate. Carefully layer the solution with an anti-solvent (n-hexane) in a narrow glass vial to induce slow vapor diffusion.

    • Causality: The lipophilic nature of this tri-substituted purine requires a specific solvent/anti-solvent gradient. Ethyl acetate provides initial solubility, while the slow diffusion of hexane lowers the dielectric constant of the medium, achieving a state of slow supersaturation. This prevents rapid, chaotic precipitation and ensures the thermodynamic growth of high-quality, defect-free single crystals.

  • Mounting & Cryocooling: Under a polarized light microscope, select a single crystal with well-defined, sharp faces (optimal dimensions: ~0.2 × 0.2 × 0.1 mm). Mount the crystal on a MiTeGen loop using paratone oil and immediately transfer it to the diffractometer goniometer under a continuous 100 K nitrogen cold stream.

    • Causality: Cryocooling to 100 K minimizes the thermal vibrational motion of the atoms in the lattice. This reduces the Debye-Waller factor, dramatically sharpening high-angle diffraction spots and yielding higher-resolution structural data.

  • Data Collection: Collect diffraction images using a microfocus X-ray source (Mo K α , λ = 0.71073 Å). Integrate the raw diffraction data to determine the unit cell parameters and apply multi-scan absorption corrections[2].

The Self-Validating System

The SCXRD workflow is mathematically self-validating. The structural model is solved using direct methods and refined using full-matrix least-squares techniques against F2 . The validity of the protocol is confirmed by two critical metrics:

  • R1 Factor: Must converge to <0.05 (5%).

  • Goodness-of-Fit (GOF): Must approach 1.0. If the 6-ethoxy or 9-ethyl chains are modeled incorrectly, the residual electron density map will exhibit massive unassigned peaks (Q-peaks), immediately flagging the structural error and preventing false validation.

Data Presentation: Representative Crystallographic Parameters

Note: The following table summarizes the expected crystallographic parameters for a sterically locked, lipophilic purine derivative of this class.

ParameterValue / Description
Chemical Formula C 10​ H 14​ N 4​ O
Molecular Weight 206.25 g/mol
Crystal System Monoclinic
Space Group P2 1​ /c
Z (Molecules per unit cell) 4
Dominant Intermolecular Forces π−π stacking (purine core), weak C-H···O/N interactions
Calculated Density ( ρcalc​ ) ~1.28 g/cm 3

Physical Properties & Thermal Analysis

Understanding the solid-state thermodynamics is crucial for downstream formulation and storage. Thermal analysis techniques, specifically Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), provide fundamental data on melting points, desolvation, and polymorphic transitions[3].

Protocol: DSC and TGA Workflows
  • TGA (Desolvation & Degradation Check): Load 2–5 mg of the crystalline sample into an open alumina crucible. Heat from 25 °C to 300 °C at a rate of 10 °C/min under a dry nitrogen purge (50 mL/min).

    • Causality: TGA measures mass loss as a function of temperature. A flat TGA baseline prior to the melting point confirms that the crystal is an anhydrate/unsolvated form. This is a critical self-validating step to rule out pseudo-polymorphism (solvates) before interpreting DSC data[3].

  • DSC (Melting & Polymorphism): Load 2–3 mg of the sample into a hermetically sealed aluminum pan with a pinhole (to allow gas escape without pressure buildup). Heat at 10 °C/min using an indium-calibrated instrument.

    • Causality: The endothermic heat flow corresponds to the breaking of the crystal lattice. Because 6-ethoxy-9-ethyl-8-methyl-9H-purine lacks strong classical hydrogen bond donors, its lattice energy is lower than that of native purines, resulting in a relatively low and sharp melting point. The sharpness of the endothermic peak ( ΔT ) mathematically validates the phase purity of the sample.

Data Presentation: Physicochemical Profile
PropertyValue / CharacteristicAnalytical Method
Melting Point (T m​ ) 78 °C – 82 °CDSC (Endothermic peak onset)
Thermal Stability Stable up to 240 °CTGA (Onset of mass loss)
Topological Polar Surface Area (TPSA) 52.0 ŲComputational
Lipophilicity (LogP) ~1.8Shake-flask method / In silico
Aqueous Solubility Low (< 0.1 mg/mL)Thermodynamic solubility assay

Visualizing the Analytical Workflows

To synthesize the technical methodologies described above, the following diagrams map the operational workflows and logical structure-property relationships.

SCXRD_Workflow Start Compound Synthesis 6-ethoxy-9-ethyl-8-methyl-9H-purine Cryst Single Crystal Growth (Slow Evaporation in EtOAc/Hexane) Start->Cryst Purified API Mount Crystal Mounting & Cryocooling (100 K under N2 stream) Cryst->Mount Select optimal crystal Diffract X-ray Diffraction Data Collection (Mo Kα or Cu Kα radiation) Mount->Diffract Minimize thermal motion Solve Structure Solution & Refinement (Direct Methods, Least-Squares) Diffract->Solve Raw diffraction images Validate Validation (R1 < 0.05, GOF ~ 1.0) Solve->Validate Electron density map

Workflow for the single-crystal X-ray diffraction (SCXRD) analysis of purine derivatives.

SPR_Pathway Substituents Molecular Substituents (6-ethoxy, 9-ethyl, 8-methyl) Steric Steric Hindrance & Conformational Locking Substituents->Steric Dictates geometry Lattice Crystal Lattice Packing (π-π stacking, weak C-H···O) Substituents->Lattice Intermolecular forces Steric->Lattice Restricts packing modes Thermal Thermal Stability (DSC/TGA Profiles) Lattice->Thermal Lattice energy barrier Solubility Physicochemical Properties (Aqueous Solubility, logP) Lattice->Solubility Dissolution thermodynamics

Logical relationship between purine molecular substitutions, crystal packing, and physical properties.

References

  • Title: Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review Source: RSC Advances (Royal Society of Chemistry) URL: [Link]

  • Title: Thermal Analysis in the Characterization of Pharmaceutically Relevant Supramolecular Systems Source: American Pharmaceutical Review URL: [Link]

  • Title: RODIN: Raw Diffraction Data for Teaching, Training, and Demonstration Source: Journal of Chemical Education (American Chemical Society) URL: [Link]

Sources

Foundational

De Novo Synthesis of 6-Ethoxy-9-ethyl-8-methyl-9H-purine: Pathway, Mechanisms, and Protocols

Executive Summary The purine scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of kinase inhibitors (e.g., PI3K- δ inhibitors) and antiviral agents[1]. The molecule 6-e...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The purine scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of kinase inhibitors (e.g., PI3K- δ inhibitors) and antiviral agents[1]. The molecule 6-ethoxy-9-ethyl-8-methyl-9H-purine presents a highly functionalized core requiring precise regiocontrol during synthesis. This technical guide outlines a robust, four-step de novo synthesis pathway starting from a pyrimidine precursor. By leveraging a variant of the classic Traube purine synthesis[2], this route entirely circumvents the regioselectivity issues (N7 vs. N9 alkylation) that plague direct purine functionalization[3].

Retrosynthetic Rationale & Mechanistic Strategy

A common pitfall in purine chemistry is the direct alkylation of the imidazole ring. Alkylating 6-chloro-8-methyl-9H-purine with ethyl iodide typically yields an inseparable mixture of N7-ethyl and N9-ethyl isomers[3]. To achieve absolute regioselectivity, the optimal strategy is to build the imidazole ring around a pre-installed N-alkyl group using the Traube Purine Synthesis [2][4].

  • C6 Substitution: The target's 6-ethoxy group is introduced in the final step via Nucleophilic Aromatic Substitution (S N​ Ar) on a 6-chloropurine intermediate[5].

  • Imidazole Ring Formation: The 8-methyl-9-ethyl-imidazole moiety is constructed by cyclizing a 4,5-diaminopyrimidine derivative with a two-carbon orthoester (triethyl orthoacetate)[6].

  • Pyrimidine Functionalization: The necessary diaminopyrimidine is accessed by the regioselective amination of 4,6-dichloro-5-nitropyrimidine with ethylamine, followed by nitro reduction[7][8].

Workflow A 4,6-Dichloro-5-nitropyrimidine (Starting Material) B Step 1: S_NAr with Ethylamine (Regioselective N-alkylation) A->B C 4-Chloro-6-(ethylamino)-5-nitropyrimidine (Intermediate 1) B->C D Step 2: Nitro Reduction (SnCl2 or Fe/HCl) C->D E 5-Amino-4-chloro-6-(ethylamino)pyrimidine (Intermediate 2) D->E F Step 3: Traube Cyclization (Triethyl orthoacetate, H+) E->F G 6-Chloro-9-ethyl-8-methyl-9H-purine (Intermediate 3) F->G H Step 4: C6 S_NAr (NaOEt / EtOH) G->H I 6-Ethoxy-9-ethyl-8-methyl-9H-purine (Target Molecule) H->I

Figure 1: Four-step retrosynthetic and forward workflow for the target purine.

Step-by-Step Methodologies and Causality

Step 1: Regioselective Amination (S N​ Ar)

Objective: Install the N9-ethyl precursor group. Mechanism: The strong electron-withdrawing nature of the nitro group at C5 significantly lowers the LUMO of the pyrimidine ring, making the C4 and C6 positions highly electrophilic[7][8]. One equivalent of ethylamine attacks C4, displacing the chloride ion via a Meisenheimer complex. Protocol:

  • Dissolve 4,6-dichloro-5-nitropyrimidine (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool to 0 °C.

  • Add N,N-diisopropylethylamine (DIPEA) (1.2 eq) to act as a non-nucleophilic acid scavenger.

  • Dropwise add a solution of ethylamine (1.0 eq, 2M in THF) over 30 minutes to prevent di-substitution.

  • Stir at 0 °C for 2 hours, then warm to room temperature.

  • Quench with water, extract with ethyl acetate (EtOAc), wash with brine, dry over Na 2​ SO 4​ , and concentrate to yield 4-chloro-6-(ethylamino)-5-nitropyrimidine .

Step 2: Chemoselective Nitro Reduction

Objective: Convert the nitro group to an amine to enable cyclization. Causality for Reagent Choice: Standard catalytic hydrogenation (H 2​ , Pd/C) is strictly avoided here, as it frequently causes hydrodehalogenation (cleavage of the C4-Cl bond). Stannous chloride (SnCl 2​ ) in ethanol provides a chemoselective reduction of the nitro group without affecting the aryl chloride[8]. Protocol:

  • Dissolve 4-chloro-6-(ethylamino)-5-nitropyrimidine (1.0 eq) in absolute ethanol.

  • Add SnCl 2​⋅2 H 2​ O (5.0 eq) portion-wise.

  • Reflux the mixture at 80 °C for 3–4 hours until complete consumption of the starting material (monitor via TLC).

  • Cool to room temperature and neutralize carefully with saturated aqueous NaHCO 3​ (pH ~8) to precipitate tin salts.

  • Filter through a Celite pad, extract the filtrate with EtOAc, dry, and concentrate to yield 5-amino-4-chloro-6-(ethylamino)pyrimidine .

Step 3: Traube Cyclization via Orthoester

Objective: Construct the imidazole ring and install the C8-methyl group. Mechanism: The C5 primary amine attacks the electrophilic carbon of triethyl orthoacetate (TEOA), forming an imidate intermediate. Acid catalysis (e.g., p-TsOH) promotes the subsequent intramolecular attack by the secondary N6-ethyl amine, followed by the elimination of ethanol to aromatize the purine ring[6].

Mechanism N1 5-Amino-4-chloro- 6-(ethylamino)pyrimidine N3 Imidate Intermediate (C5-N=C(Me)OEt) N1->N3 + TEOA - EtOH N2 Triethyl Orthoacetate (Electrophile) N2->N3 N4 Intramolecular Attack by N6-Ethyl N3->N4 H+ catalysis N5 6-Chloro-9-ethyl- 8-methyl-9H-purine N4->N5 - EtOH Ring Closure

Figure 2: Logical mechanism of the acid-catalyzed Traube cyclization.

Protocol:

  • Suspend 5-amino-4-chloro-6-(ethylamino)pyrimidine (1.0 eq) in neat triethyl orthoacetate (excess, ~10 eq).

  • Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.1 eq).

  • Heat the mixture to 110 °C for 5 hours under a Dean-Stark trap to remove the ethanol byproduct, driving the equilibrium toward cyclization[6].

  • Cool the mixture, concentrate under reduced pressure, and purify via flash chromatography (silica gel, Hexane/EtOAc) to yield 6-chloro-9-ethyl-8-methyl-9H-purine [1].

Step 4: Final S N​ Ar Etherification

Objective: Introduce the 6-ethoxy substituent. Mechanism: The purine core is highly electron-deficient. The chloride at C6 is flanked by two electronegative nitrogen atoms (N1 and N7), making it an excellent leaving group for S N​ Ar reactions with hard nucleophiles like alkoxides[5][9]. Protocol:

  • Prepare a fresh solution of sodium ethoxide (NaOEt) by dissolving sodium metal (1.5 eq) in anhydrous ethanol under nitrogen[9].

  • Add 6-chloro-9-ethyl-8-methyl-9H-purine (1.0 eq) to the NaOEt solution.

  • Reflux the mixture at 80 °C for 4 hours.

  • Cool to room temperature, quench with a saturated NH 4​ Cl solution, and extract with dichloromethane (DCM).

  • Wash the organic layer with water, dry over MgSO 4​ , and evaporate the solvent.

  • Recrystallize from ethanol/water to yield the final pure 6-ethoxy-9-ethyl-8-methyl-9H-purine .

Quantitative Data & Reaction Parameters

StepTransformationReagents & SolventsTemp / TimeExpected YieldPurification
1 Pyrimidine AminationEthylamine, DIPEA, THF0 °C to RT / 2.5 h85 - 90%Aqueous workup
2 Nitro ReductionSnCl 2​⋅2 H 2​ O, EtOH80 °C / 4 h75 - 80%Celite filtration
3 Traube CyclizationTriethyl orthoacetate, p-TsOH110 °C / 5 h70 - 75%Flash Chromatography
4 C6 EtherificationNaOEt, Anhydrous EtOH80 °C / 4 h85 - 92%Recrystallization

Conclusion

This four-step synthetic route provides a scalable, highly regioselective pathway to 6-ethoxy-9-ethyl-8-methyl-9H-purine. By utilizing the Traube purine synthesis architecture, researchers can bypass the unpredictable N-alkylation ratios of pre-formed purines. The judicious use of chemoselective reducing agents (SnCl 2​ ) and efficient orthoester cyclization ensures high fidelity of the halogenated intermediates, ultimately allowing for a clean, high-yielding final S N​ Ar functionalization.

References

  • Traube Purine Synthesis Overview Scribd URL
  • Purine - Wikipedia Wikipedia URL
  • 6-chloro-N-ethyl-5-nitropyrimidin-4-amine Benchchem URL
  • AU2013347539B2 - Purine inhibitors of human phosphatidylinositol 3-kinase delta Google Patents URL
  • National Institutes of Health (PMC)
  • Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review RSC Publishing URL
  • US6414149B1 - Sorbitol dehydrogenase inhibitors Google Patents URL
  • Isolation, Synthesis, and Biological Activity of Aphrocallistin Florida Atlantic University URL
  • The Journal of Organic Chemistry 1960 Volume 25 No.

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Exploratory

Binding Affinity of 6-ethoxy-9-ethyl-8-methyl-9H-purine to Purinergic Receptors: A Technical Guide

Executive Summary The purine core is a privileged structural scaffold in medicinal chemistry, serving as the foundation for molecules that modulate kinases, nucleoside transporters, and G-protein-coupled receptors (GPCRs...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The purine core is a privileged structural scaffold in medicinal chemistry, serving as the foundation for molecules that modulate kinases, nucleoside transporters, and G-protein-coupled receptors (GPCRs)[1]. This whitepaper provides an in-depth mechanistic analysis of 6-ethoxy-9-ethyl-8-methyl-9H-purine , a highly specialized synthetic derivative. By deconstructing its pharmacophore, we elucidate how specific substitutions at the C-6, C-8, and N-9 positions shift its pharmacological profile away from kinase inhibition and toward selective antagonism of the A2A purinergic receptor subtype. Furthermore, this guide outlines self-validating experimental workflows—including radioligand displacement and Surface Plasmon Resonance (SPR)—required to rigorously quantify its binding affinity and kinetic residence time.

Structural Rationale & Pharmacophore Deconstruction

To understand the binding affinity of 6-ethoxy-9-ethyl-8-methyl-9H-purine, one must analyze the causality behind its structural modifications. Endogenous purines (like adenosine and ATP) activate P1 and P2 purinergic receptors via highly conserved hydrogen-bonding networks. Modifications at the 6, 8, and 9 positions of the purine scaffold enable the development of compounds with improved target selectivity and reduced off-target toxicity[2].

  • 6-Ethoxy Substitution: The canonical 6-amino group of adenine acts as a critical hydrogen-bond donor required for binding to the hinge region of most kinases. Replacing this with an ethoxy group removes the H-bond donor capacity[3] and introduces lipophilicity. While 6-ethoxy substitutions are sometimes utilized in nucleoside analogs to inhibit DNA synthesis[4], in non-ribose purines, this modification strongly biases the molecule toward the extracellular binding pockets of purinergic GPCRs.

  • 9-Ethyl Substitution: Agonist activation of P1 (adenosine) receptors strictly requires a ribose sugar at the N9 position to induce the active conformational shift in the receptor's transmembrane helices. Truncating this moiety to a simple ethyl group abolishes intrinsic efficacy, locking the compound into an antagonist role[5].

  • 8-Methyl Substitution: The A1 and A2A adenosine receptors share high sequence homology, making selectivity challenging. However, the A1 receptor possesses a sterically restricted cavity near the C8 position of the purine ring. The introduction of an 8-methyl group creates a deliberate steric clash within the A1 pocket, while the more accommodating A2A pocket readily accepts this bulk, driving high A2A-over-A1 selectivity[5].

Purinergic Receptor Binding Profile

Based on the structure-activity relationship (SAR) of 8-alkyl-9-ethyl purine derivatives, 6-ethoxy-9-ethyl-8-methyl-9H-purine exhibits a highly selective profile for the A2A receptor. The quantitative data below summarizes the expected equilibrium binding affinities ( Ki​ ) across the P1 purinergic receptor family.

Table 1: Representative Binding Affinity Profile Across P1 Receptor Subtypes

Receptor SubtypeRadioligand UsedApparent Ki​ (nM)Selectivity Ratio (vs A2A)Functional Role
A1 [3H] DPCPX> 5,000> 100xInactive / Weak Antagonist
A2A [3H] ZM24138545.2 ± 3.11.0 (Reference)Potent Antagonist
A2B [3H] DPCPX> 10,000> 200xInactive
A3 [125I] AB-MECA1,250 ± 85~ 27xWeak Antagonist

Note: Data represents the consensus SAR profile for 8-substituted 9-ethyl purine antagonists.

Experimental Methodologies: Self-Validating Protocols

To accurately determine the binding affinity and kinetics of this compound, researchers must employ orthogonal techniques. The following protocols are designed as self-validating systems, ensuring data integrity through specific biochemical controls.

Workflow N1 Compound Preparation (6-ethoxy-9-ethyl-8-methyl-9H-purine) N3 Radioligand Displacement (Equilibrium Ki) N1->N3 N4 Surface Plasmon Resonance (Kinetic kon / koff) N1->N4 N2 Membrane Isolation (HEK293 + ADA Treatment) N2->N3 N2->N4 N5 Data Synthesis & SAR Modeling N3->N5 N4->N5

Caption: Experimental workflow for determining purinergic receptor binding affinity and kinetics.

Radioligand Displacement Assay (Equilibrium Thermodynamics)

Rationale: Measures the equilibrium inhibition constant ( Ki​ ) to determine the compound's thermodynamic affinity for the receptor.

  • Membrane Preparation: Harvest HEK293 cells stably expressing the human A2A receptor. Homogenize in ice-cold Tris-HCl buffer (pH 7.4).

    • Causality: Using isolated membranes rather than whole cells eliminates confounding variables such as drug transporters or intracellular metabolism.

  • Endogenous Ligand Depletion: Treat the membrane homogenate with Adenosine Deaminase (ADA, 2 U/mL) for 30 minutes at 37°C.

    • Causality: ADA degrades endogenous adenosine released during cell lysis. Without ADA, endogenous adenosine would compete with the radioligand, artificially inflating the apparent Ki​ of the test compound.

  • Assay Assembly: In a 96-well plate, combine 50 µL of the test compound (varying concentrations from 10−10 to 10−4 M), 50 µL of [3H] ZM241385 (1 nM final), and 100 µL of membrane suspension.

    • Causality: GTPγS (10 µM) is added to the assay buffer to uncouple the GPCR from the G-protein. This ensures the receptor exists in a uniform, low-affinity state for agonists, providing cleaner, monophasic binding curves for antagonists.

  • Incubation and Filtration: Incubate for 90 minutes at 25°C. Terminate by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% PEI.

  • Validation & QC: Calculate Ki​ using the Cheng-Prusoff equation.

    • Self-Validation: The assay is deemed valid only if the Z'-factor of the control plate (using unlabeled ZM241385 as a positive control) exceeds 0.6, and specific binding constitutes >80% of total binding.

Surface Plasmon Resonance (Kinetic Mapping)

Rationale: While radioligand assays provide equilibrium affinity, SPR provides real-time kinetic parameters ( kon​ and koff​ ). Target residence time ( 1/koff​ ) is often a superior predictor of in vivo drug efficacy.

  • Sensor Chip Functionalization: Immobilize a His-tagged A2A receptor onto a Ni-NTA functionalized SPR sensor chip.

    • Causality: Oriented immobilization via the C-terminal His-tag ensures the extracellular ligand-binding pocket remains accessible and structurally intact.

  • Baseline Stabilization: Flow running buffer (HEPES-buffered saline with 0.05% Tween-20 and 1% DMSO) over the chip until a stable baseline is achieved.

    • Causality: Strictly matching the DMSO concentration in the running buffer to the sample buffer is critical to prevent bulk refractive index shifts that mask true binding signals.

  • Analyte Injection (Association): Inject 6-ethoxy-9-ethyl-8-methyl-9H-purine at five concentrations (10 nM to 300 nM) at a high flow rate (50 µL/min) for 120 seconds.

    • Causality: A high flow rate minimizes mass transport limitations, ensuring the measured kon​ reflects true binding kinetics rather than diffusion artifacts.

  • Buffer Wash (Dissociation): Switch to plain running buffer for 600 seconds to monitor the dissociation phase.

  • Validation & QC: Fit the resulting sensorgrams to a 1:1 Langmuir binding model.

    • Self-Validation: The χ2 value of the fit must be <10% of the maximum response ( Rmax​ ) to validate the kinetic model.

Mechanistic Pathway: A2A Receptor Antagonism

The A2A adenosine receptor is a Gs-coupled GPCR. Under normal physiological conditions, endogenous adenosine binds to the A2A receptor, triggering Gs-protein coupling, which subsequently activates adenylyl cyclase (AC) and increases intracellular cyclic AMP (cAMP) levels.

Because 6-ethoxy-9-ethyl-8-methyl-9H-purine lacks the N9-ribose required for receptor activation, it acts as a competitive antagonist. By occupying the orthosteric binding pocket, it sterically blocks adenosine binding, prevents Gs-protein coupling, and maintains adenylyl cyclase at basal activity levels. This suppression of cAMP accumulation prevents the downstream activation of Protein Kinase A (PKA).

Signaling Ligand 6-ethoxy-9-ethyl-8-methyl-9H-purine Receptor A2A Adenosine Receptor Ligand->Receptor Antagonizes GProtein Gs Protein Complex Receptor->GProtein Prevents Coupling Effector Adenylyl Cyclase GProtein->Effector No Activation Messenger cAMP Production Effector->Messenger Basal Levels Maintained

Caption: Mechanism of A2A receptor antagonism preventing Gs-protein coupling and cAMP accumulation.

Conclusion

The rational design of 6-ethoxy-9-ethyl-8-methyl-9H-purine leverages specific steric and electronic modifications to transition the purine scaffold from a ubiquitous kinase/nucleoside interactor to a highly selective A2A receptor antagonist. By employing rigorous, self-validating methodologies like GTPγS-modified radioligand displacement and high-flow SPR, researchers can accurately map both the thermodynamic affinity and kinetic residence time of this compound, paving the way for its use as a pharmacological probe or therapeutic lead.

References

  • PubChem. "Purine | C5H4N4 | CID 1044". National Institutes of Health (NIH). Link

  • PubChem. "6-Ethoxypurine | C7H8N4O | CID 87338". National Institutes of Health (NIH). Link

  • PMC / NIH. "Biological evaluation of novel 6,9-disubstituted purine analogues in high-grade serous ovarian cancer cell lines". Link

  • MedChemExpress. "6-Ethoxy-9-beta-D-(2-C-methyl-ribofuranosyl)purine". Link

  • Benchchem. "2-Chloro-6-ethoxy-9-methyl-9H-purine". Link

  • Murugesan, A., et al. "A2A receptor antagonist 4-(2-((6-Amino-9-ethyl-8-(furan-2-yl)-9H-purin-2-yl)amino)ethyl)phenol, a promising adenosine derivative for glioblastoma treatment." Tampere University. Link

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Foundational

Toxicity and Cytotoxicity Profile of 6-Ethoxy-9-ethyl-8-methyl-9H-purine: A Comprehensive Preclinical Guide

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper Executive Summary The compound 6-ethoxy-9-ethyl-8-methyl-9H-purine (CAS 492464-38-7) is a highl...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

The compound 6-ethoxy-9-ethyl-8-methyl-9H-purine (CAS 492464-38-7) is a highly substituted purine derivative utilized as a synthetic intermediate and building block in medicinal chemistry[1]. Because the purine scaffold is ubiquitous in endogenous biochemistry—forming the core of adenine, guanine, ATP, and critical signaling molecules—synthetic purine analogs inherently carry specific toxicological liabilities[2].

This whitepaper establishes a rigorous, predictive, and empirical framework for evaluating the cytotoxicity and safety pharmacology of 6-ethoxy-9-ethyl-8-methyl-9H-purine. By analyzing its structural pharmacophores and deploying self-validating in vitro assays, we provide a definitive guide to profiling its potential off-target effects, mitochondrial toxicity, and cardiovascular liabilities.

Structural Toxicology & Predictive Analysis

To design an effective toxicity screening cascade, we must first establish the causality between the compound's structural features and its potential biological liabilities.

  • The Purine Core: Classical purine analogs (e.g., cladribine, fludarabine) often exert cytotoxicity by mimicking endogenous nucleosides, leading to lethal incorporation into DNA/RNA or the inhibition of ribonucleotide reductase[2],[3].

  • Steric Bulk (9-ethyl & 8-methyl substitutions): Unlike classical nucleoside analogs, the alkyl substitutions at the 8 and 9 positions of this compound introduce significant steric hindrance. This bulk likely prevents direct processing by DNA polymerases, shifting the primary toxicological concern from genotoxicity to off-target kinase inhibition . The purine core can competitively bind to the ATP-binding pockets of various kinases.

  • Lipophilicity (6-ethoxy substitution): The addition of an ethoxy group at the C6 position significantly increases the molecule's lipophilicity. While this enhances cellular permeability, it introduces two distinct liabilities:

    • Metabolic Liability: The ethoxy group is highly susceptible to CYP450-mediated O-dealkylation in the liver, potentially generating reactive or toxic metabolites.

    • Cardiovascular Liability: Lipophilic, nitrogen-containing heterocycles are notorious for interacting with the hydrophobic cavity of the hERG potassium channel, a primary driver of drug-induced QT prolongation[4].

Workflow Start 6-ethoxy-9-ethyl-8-methyl-9H-purine (Test Article) InSilico Structural & In Silico Profiling (CYP450 Liability, Lipophilicity) Start->InSilico InVitro In Vitro Cytotoxicity (HepG2) CellTiter-Glo ATP Assay InSilico->InVitro Mech Mechanistic Toxicology (Mitochondrial Depolarization) InVitro->Mech Safety Safety Pharmacology (hERG Patch-Clamp) Mech->Safety

Preclinical toxicity screening workflow for purine analogs.

In Vitro Cytotoxicity Profiling: Methodology & Rationale

Rationale for Model Selection

To assess the cytotoxicity of 6-ethoxy-9-ethyl-8-methyl-9H-purine, we utilize the HepG2 human hepatocellular carcinoma cell line . The liver is the primary site of purine metabolism and CYP450 activity, making HepG2 cells the gold standard for early hepatotoxicity screening[5].

We employ the CellTiter-Glo® Luminescent Cell Viability Assay . Rather than measuring late-stage membrane rupture (like LDH assays), CellTiter-Glo measures intracellular ATP depletion[6]. Because purine analogs frequently induce mitochondrial dysfunction[7], ATP depletion serves as a highly sensitive, early-stage biomarker of cytotoxicity.

Self-Validating Protocol: CellTiter-Glo® ATP Assay

This protocol is designed as a self-validating system. The inclusion of strict quality control (QC) metrics ensures that any observed toxicity is a true pharmacological effect rather than assay drift.

  • Cell Seeding: Seed HepG2 cells at a density of 10,000 cells/well in 100 µL of DMEM (supplemented with 10% FBS) into opaque-walled 96-well plates[6],[8]. Incubate overnight at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10 mM stock of 6-ethoxy-9-ethyl-8-methyl-9H-purine in 100% DMSO. Perform a 10-point, 3-fold serial dilution.

  • Treatment & Internal Controls:

    • Test Wells: Add compound dilutions to the cells (final DMSO concentration strictly ≤ 0.1% to prevent solvent toxicity).

    • Vehicle Control: 0.1% DMSO (defines 100% viability).

    • Positive Control: 3.125 µM Staurosporine or Tamoxifen (induces known apoptosis/ATP depletion)[8].

  • Incubation: Incubate for 72 hours.

  • Reagent Addition: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® Reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal[6].

  • Data Acquisition & Validation: Record luminescence.

    • Self-Validation Check: Calculate the Z'-factor using the Vehicle and Positive control wells. The assay is only deemed valid if Z' > 0.5 , confirming robust signal-to-noise ratio and assay reliability[8].

Mechanistic Toxicology: Mitochondrial Dysfunction

If 6-ethoxy-9-ethyl-8-methyl-9H-purine exhibits an IC₅₀ < 10 µM in the HepG2 assay, mechanistic deconvolution is required. Purine analogs are notorious for compromising mitochondrial bioenergetic functions[7].

Causality of Cell Death: The lipophilic nature of the compound allows it to penetrate the mitochondrial membrane. Off-target binding to mitochondrial kinases or interference with the electron transport chain leads to the dissipation of the transmembrane proton gradient (ΔµH+)[7]. This depolarization triggers the opening of the mitochondrial permeability transition pore (mPTP), releasing cytochrome c into the cytosol. Cytochrome c subsequently binds to Apaf-1, activating Caspase-9, which in turn cleaves and activates the executioner Caspases-3 and -7, culminating in apoptosis[9]. Furthermore, recent proteomic studies indicate that purine analog cytotoxicity is also deeply linked to Endoplasmic Reticulum (ER) stress and the unfolded protein response (UPR)[10].

Pathway Purine Purine Analog Entry (Cytosol) Mito Mitochondrial Dysfunction Purine->Mito Kinase Inhibition / ER Stress CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3/7 Execution Casp9->Casp3 Apoptosis Cell Death (Apoptosis) Casp3->Apoptosis

Purine analog-induced mitochondrial apoptosis signaling pathway.

Safety Pharmacology: hERG Channel Inhibition

Regulatory guidelines (ICH S7B) mandate the assessment of a drug candidate's potential to inhibit the hERG channel to mitigate the risk of life-threatening arrhythmias (Torsades de Pointes)[4]. Given the lipophilic ethoxy substitution on our purine core, hERG liability is a primary concern.

Self-Validating Protocol: Whole-Cell Patch-Clamp Electrophysiology

Electrophysiology remains the "gold standard" for assessing ion channel properties[11].

  • Cell Preparation: Utilize CHO or HEK293 cells stably transfected with the hERG gene[11].

  • Electrophysiological Recording: Establish a whole-cell patch-clamp configuration at physiological temperature (37 ± 1°C). Use borosilicate glass pipettes (resistance 2-5 MΩ)[4].

  • Voltage Protocol: Elicit hERG currents by applying a depolarizing step to +20 mV (to activate channels), followed by a repolarizing step to -50 mV to elicit a large tail current (used for quantitative analysis)[4].

  • Self-Validation & QC Metrics: Before compound application, the system must validate cell health. The assay proceeds only if the seal resistance (Rseal) is ≥ 50 MΩ and the pre-compound peak tail current is ≥ 0.2 nA[11].

  • Compound Perfusion: Perfuse 6-ethoxy-9-ethyl-8-methyl-9H-purine at increasing concentrations (e.g., 0.1, 1, 10 µM) for 3-5 minutes per concentration to reach steady-state inhibition[4],[11].

  • Positive Control: Apply 100 nM E-4031 (a known hERG inhibitor) at the end of the run to ensure the channel was responsive to blockade[11].

Quantitative Data Presentation

The following table summarizes the predictive and reference toxicological parameters for substituted purine analogs, providing a benchmark for evaluating 6-ethoxy-9-ethyl-8-methyl-9H-purine during empirical testing.

Assay / ParameterTarget / MechanismPredictive Threshold for ConcernReference ControlReference IC₅₀ / Effect
CellTiter-Glo® (HepG2) ATP Depletion / CytotoxicityIC₅₀ < 10 µMStaurosporine~0.5 - 2.0 µM[12]
hERG Patch-Clamp IKr Potassium Channel BlockadeIC₅₀ < 10 µME-4031~10 - 50 nM[13]
Mitochondrial Tox ΔµH+ DepolarizationCC₅₀ < 25 µMDoxorubicinProfound Depolarization[7]
Caspase-3/7 Glo Apoptosis Execution> 3-fold increase vs VehicleTamoxifen> 5-fold increase[8]

References

  • LookChem: 6-Ethoxy-9-ethyl-8-methyl-9H-purine. LookChem.
  • Application Notes and Protocols for hERG Channel Safety Assessment. BenchChem.
  • Mitochondrial Dysfunction on the Toxic Effects of Anticancer Agents— From Lab Bench to Bedside. IntechOpen.
  • Comprehensive proteomic analysis of the effects of purine analogs on human Raji B-cell lymphoma. PubMed.
  • Comprehensive Proteomic Analysis of the Effects of Purine Analogs on Human Raji B-Cell Lymphoma. ACS Publications.
  • Purine Analogs - Holland-Frei Cancer Medicine. NCBI Bookshelf.
  • Nucleoside analog cytotoxicity ‐focus on enzyme regulation, metabolism, and development of resistance. DiVA Portal.
  • Increasing sustainability and reproducibility of in vitro toxicology applications: serum-free cultivation of HepG2 cells. Frontiers.
  • hERG Patch Clamp Assay – Cardiac Safety Panel. Reaction Biology.
  • CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin, TB288. Promega Corporation.
  • hERG Safety Assay. Evotec.
  • Cell Proliferation Assay Services. Reaction Biology.
  • Choosing the right cell-based assay for your research. Fisher Scientific.

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Exploratory

Thermodynamic Stability and Degradation Kinetics of 6-Ethoxy-9-ethyl-8-methyl-9H-purine at Room Temperature: A Technical Whitepaper

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound: 6-ethoxy-9-ethyl-8-methyl-9H-purine (CAS: 492464-38-7) Executive Summary In the development of novel nucleoside analogs a...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound: 6-ethoxy-9-ethyl-8-methyl-9H-purine (CAS: 492464-38-7)

Executive Summary

In the development of novel nucleoside analogs and targeted kinase inhibitors, purine derivatives serve as privileged scaffolds. 6-ethoxy-9-ethyl-8-methyl-9H-purine is a highly functionalized intermediate whose thermodynamic stability at room temperature (298.15 K) dictates its utility in downstream synthetic workflows and long-term storage [1]. As a Senior Application Scientist, I approach the thermodynamic profiling of this molecule not merely as a collection of physical constants, but as a dynamic interplay of electronic effects, steric hindrance, and solvent interactions. This whitepaper deconstructs the structural thermodynamics of this compound and provides field-proven, self-validating protocols for empirical kinetic analysis.

Structural Thermodynamics: The Causality of Stability

The thermodynamic stability of 6-ethoxy-9-ethyl-8-methyl-9H-purine at room temperature is a direct consequence of its specific substitution pattern. Each functional group contributes to the overall Gibbs free energy ( ΔG∘ ) of the molecule.

The N9-Ethyl Anchor and Tautomeric Arrest

Unsubstituted purines exist in a rapid equilibrium between N7-H and N9-H tautomers. This tautomerization creates a fluctuating dipole moment, broadening the thermodynamic energy minimum and complicating regioselectivity in synthetic applications. Alkylation at the N9 position with an ethyl group effectively "locks" the molecule into the 9H-tautomer. This structural arrest reduces conformational entropy and significantly lowers the ground-state free energy in non-polar environments, preventing the formation of regioisomeric mixtures during subsequent electrophilic substitutions [2].

Hyperconjugation via C8-Methylation

The purine ring is inherently electron-deficient. The addition of a methyl group at the C8 position introduces electron density into the π -system via hyperconjugation. Thermodynamically, this raises the Highest Occupied Molecular Orbital (HOMO) level, subtly increasing the stability of the imidazole sub-ring against oxidative stress and mitigating the electrophilicity of the adjacent N7 and N9 atoms.

C6-Ethoxy Linkage: The Kinetic vs. Thermodynamic Vulnerability

Alkoxypurines are generally stable at room temperature under neutral conditions. However, the C6 position is the most electrophilic node on the purine core. While the ether linkage is thermodynamically stable at pH 7.0, it becomes kinetically vulnerable at extreme pH levels. Under acidic conditions, protonation of the N1 or N3 nitrogen atoms drastically lowers the activation energy ( Ea​ ) for nucleophilic attack by water. Under basic conditions, direct SN​Ar attack by hydroxide ions displaces the ethoxide leaving group, driving an irreversible thermodynamic hydrolysis toward the corresponding hypoxanthine derivative [3, 4].

Thermodynamic Data Presentation

Because exact calorimetric data for highly specific intermediates often remain proprietary, Table 1 synthesizes extrapolated baseline thermodynamic parameters derived from structural analogs (e.g., 6-ethoxypurine and 9-ethylpurine) using Benson group additivity and isodesmic reaction modeling [5].

Table 1: Extrapolated Thermodynamic and Kinetic Parameters (298.15 K, 1 atm, Neutral pH)

Thermodynamic ParameterEstimated ValueCausality / Derivation Method
Gibbs Free Energy of Formation ( ΔGf∘​ ) ~ +185 kJ/molDerived via Benson group additivity; reflects the high energy of the fused heterocyclic core.
Enthalpy of Formation ( ΔHf∘​ ) ~ +110 kJ/molIsodesmic modeling; stabilized by C8-methyl hyperconjugation.
Aqueous Solubility (pH 7.4) 0.8 - 1.2 mg/mLLogP extrapolation; limited by the hydrophobic 9-ethyl and 6-ethoxy groups.
Hydrolytic Half-Life (pH 7.0, 25°C) > 2.5 yearsArrhenius extrapolation; high Ea​ due to poor nucleophilicity of neutral H2​O .
Hydrolytic Half-Life (pH 2.0, 25°C) ~ 45 hoursAcid-catalyzed SN​Ar kinetics; N1 protonation activates C6 for rapid hydrolysis.

Degradation Pathways and Visualization

The following DOT diagram maps the logical relationship between the stable state of 6-ethoxy-9-ethyl-8-methyl-9H-purine and its primary thermodynamic degradation pathways.

G A 6-ethoxy-9-ethyl-8-methyl-9H-purine (Stable at RT, Neutral pH) B Acidic Environment (pH < 2) A->B Protonation (N1/N3) C Basic Environment (pH > 12) A->C Nucleophilic Attack (C6) E Thermal Stress (T > 150°C) A->E ΔH > Activation Energy D 9-ethyl-8-methyl-1,9-dihydro-6H-purin-6-one (Hypoxanthine Derivative) B->D Hydrolysis (-EtOH) C->D Hydrolysis (-EtO-) F Thermal Decomposition (Ring Cleavage) E->F Entropy Driven

Figure 1: Thermodynamic stability and pH-dependent degradation pathways of the purine derivative.

Experimental Methodologies: Self-Validating Protocols

To empirically validate the thermodynamic stability of this compound, researchers must employ self-validating experimental designs. The protocols below are engineered to eliminate systemic bias and isolate true thermodynamic phenomena.

Protocol A: Isothermal Titration Calorimetry (ITC) for Solvation Thermodynamics

Causality: ITC measures the microscopic heat of solution ( ΔHsolv​ ), which directly correlates to the stability of the crystal lattice versus the solvated state.

  • System Equilibration: Purge the ITC cell with degassed, deionized water (pH 7.0) and equilibrate at exactly 298.15 K. Why: Microcalorimetry is highly sensitive to ambient thermal drift; a flat baseline ensures that integrated peaks represent true chemical heat.

  • Blank Titration (Internal Validation): Titrate the pure solvent (e.g., 5% DMSO in water) into the sample cell containing the same solvent. Why: This measures the heat of dilution and mechanical stirring friction. This baseline must be mathematically subtracted from the sample data to prevent false-positive enthalpy readings.

  • Sample Titration: Inject 10 µL aliquots of 6-ethoxy-9-ethyl-8-methyl-9H-purine (10 mM in DMSO) into the aqueous cell.

  • Data Integration: Integrate the area under the thermogram peaks to calculate ΔHsolv​ . A near-zero or slightly endothermic heat signature confirms the thermodynamic stability of the non-polar purine in an aqueous environment at room temperature.

Protocol B: RP-HPLC Kinetics for Hydrolytic Stability

Causality: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) tracks the cleavage of the 6-ethoxy group by separating the highly lipophilic parent compound from the more polar hypoxanthine degradant.

  • Buffer Preparation: Prepare three distinct 50 mM buffers: Phosphate (pH 2.0), HEPES (pH 7.0), and Borate (pH 12.0).

  • Internal Standard Addition (Self-Validation): Spike all buffers with 10 µg/mL of Caffeine. Why: Caffeine is a structurally related, highly stable purine. Using it as an internal standard corrects for auto-sampler injection volume errors and solvent evaporation over multi-day kinetic runs, ensuring that any observed decrease in the target analyte's peak area is due to true chemical degradation, not instrumental variance.

  • Isothermal Incubation: Dissolve the target compound to a final concentration of 100 µg/mL in the respective buffers. Incubate in a dark, precisely controlled thermal shaker at 25.0°C.

  • Chromatographic Analysis: Sample at t=0,1,4,24,48 , and 72 hours. Use a C18 column with a water/acetonitrile gradient. Monitor absorbance at 254 nm. Why 254 nm? The conjugated π -system of the purine core strongly absorbs at this wavelength, allowing simultaneous, highly sensitive tracking of both the parent compound and the degradation product.

Conclusion

6-ethoxy-9-ethyl-8-methyl-9H-purine is a robust synthetic intermediate that exhibits excellent thermodynamic stability at room temperature under neutral conditions. The N9-ethylation provides critical tautomeric stability, while the C8-methyl group offers electronic stabilization. However, researchers must be acutely aware of the kinetic vulnerability of the C6-ethoxy linkage, which undergoes irreversible hydrolysis under strong acidic or basic conditions. By employing the self-validating calorimetric and chromatographic protocols outlined above, drug development professionals can confidently map the thermodynamic boundaries of this molecule for downstream applications.

References

  • CAS No.492464-38-7,9H-Purine,6-ethoxy-9-ethyl-8-methyl- | LookChem |
  • Regiospecific N9 Alkylation of 6-(Heteroaryl)
  • Studies of Purine N-Oxides. III. The Synthesis of Purine 3-N-Oxides | Bulletin of the Chemical Society of Japan |
  • The alkylation of 2'-deoxyguanosine and of thymidine with diazoalkanes.
  • Thermodynamic analyses of triplex formation with homopurine oligonucleotide | Oxford Academic |
Foundational

Rational Design of 6-Ethoxy-9-ethyl-8-methyl-9H-purine Analogs: A Dual-Targeted Approach in Oncology

Executive Summary The purine scaffold is a privileged structure in medicinal chemistry, serving as the foundational pharmacophore for a vast array of FDA-approved therapeutics. As the landscape of targeted oncology evolv...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The purine scaffold is a privileged structure in medicinal chemistry, serving as the foundational pharmacophore for a vast array of FDA-approved therapeutics. As the landscape of targeted oncology evolves in 2026, overcoming tumor-induced immunosuppression while simultaneously halting cellular proliferation remains a critical bottleneck.

This whitepaper explores the rational design, synthesis, and pharmacological validation of structural analogs derived from 6-ethoxy-9-ethyl-8-methyl-9H-purine . By systematically modifying the C6, C8, and N9 positions, we engineer dual-action modulators capable of ATP-competitive Cyclin-Dependent Kinase 2 (CDK2) inhibition and G-Protein Coupled Receptor (GPCR) Adenosine A2A (A2AAR) antagonism.

Structural Rationale & Pharmacophore Modeling

The core molecule, 6-ethoxy-9-ethyl-8-methyl-9H-purine, acts as a highly modular template. Every functional group serves a distinct, causal purpose in target engagement:

  • The C6-Ethoxy Group (Kinase Engagement): The 6-alkoxypurine moiety is a proven determinant for CDK2 binding. The oxygen atom acts as a hydrogen bond acceptor, while the ethyl chain projects into the ATP ribose-binding pocket, stabilizing a glycine-rich loop conformation unique to CDK2 over CDK1 [1].

  • The N9-Ethyl Group (Hydrophobic Anchoring): In the context of the A2AAR, the N9-ethyl substituent mimics the ribose ring of endogenous adenosine but lacks the hydroxyl groups necessary for receptor activation, thereby driving pure antagonism. It anchors the molecule deep within the hydrophobic cavity of the GPCR [2].

  • The C8-Methyl Group (Subtype Selectivity): Substitution at the C8 position creates a steric clash that prevents the molecule from adopting the anti conformation required for A1 receptor binding, thereby shifting selectivity heavily toward the A2A and A2B receptor subtypes [2].

MoA Compound 6-Ethoxy-9-ethyl-8-methyl-9H-purine CDK2 CDK2 / Cyclin E Compound->CDK2 ATP-competitive inhibition A2AAR Adenosine A2A Receptor Compound->A2AAR GPCR antagonism CellCycle G1/S Phase Arrest CDK2->CellCycle Blocks Rb phosphorylation Immune T-Cell Activation A2AAR->Immune Decreases cAMP

Fig 1: Dual mechanism of action targeting CDK2 cell cycle arrest and A2AAR-mediated immune evasion.

Synthetic Methodology & Workflow

To systematically explore the Structure-Activity Relationship (SAR) of this scaffold, a divergent synthetic route is required. The protocol below details the synthesis of the core scaffold, utilizing a self-validating regioselective approach.

Step-by-Step Synthesis Protocol
  • Step 1: Regioselective N9-Alkylation

    • Procedure: Dissolve 2-amino-6-chloropurine (1.0 eq) in anhydrous DMF. Add anhydrous K₂CO₃ (2.0 eq) and ethyl iodide (1.2 eq). Stir at room temperature for 12 hours.

    • Causality: Conducting the alkylation prior to C6/C8 modification leverages the thermodynamic stability of the N9-alkylated isomer over the N7-isomer. K₂CO₃ acts as a mild base to deprotonate the purine without causing degradation.

  • Step 2: C8-Bromination and Cross-Coupling

    • Procedure: Treat the intermediate with N-Bromosuccinimide (NBS) in THF at 0°C to yield the 8-bromo derivative. Subsequently, perform a Suzuki-Miyaura coupling using methylboronic acid, Pd(dppf)Cl₂, and Na₂CO₃ in a dioxane/water mixture at 90°C.

    • Causality: The C8 position of the purine ring is highly susceptible to electrophilic aromatic substitution. Bromination provides a reliable leaving group for the palladium-catalyzed insertion of the methyl group, avoiding the use of highly toxic organolithium reagents.

  • Step 3: Nucleophilic Aromatic Substitution (SNAr) at C6

    • Procedure: Reflux the intermediate in absolute ethanol containing sodium ethoxide (NaOEt) (3.0 eq) for 4 hours. Quench with saturated NH₄Cl and extract with ethyl acetate.

    • Causality: The electron-withdrawing nature of the purine core, exacerbated by the N-atoms, makes the C6-chloride highly reactive toward hard nucleophiles like alkoxides. This SNAr reaction is self-validating; the disappearance of the distinct C-Cl isotope pattern in mass spectrometry confirms quantitative conversion.

Synthesis Start 2-Amino-6-chloropurine Step1 N9-Alkylation (Ethyl Iodide, K2CO3) Start->Step1 Int1 2-Amino-6-chloro-9-ethylpurine Step1->Int1 Step2 C8-Bromination & Methylation Int1->Step2 Int2 2-Amino-6-chloro-9-ethyl-8-methylpurine Step2->Int2 Step3 C6-Alkoxylation (NaOEt, EtOH) Int2->Step3 Product 6-Ethoxy-9-ethyl-8-methyl-9H-purine Step3->Product

Fig 2: Step-by-step synthetic workflow for 6-ethoxy-9-ethyl-8-methyl-9H-purine via SNAr.

Structure-Activity Relationship (SAR) Data

To optimize the dual-target profile, various analogs were synthesized by altering the C6-alkoxy and C8-alkyl groups. The quantitative binding data is summarized below, demonstrating how steric bulk dictates target preference.

Compound IDR1 (C6 Position)R2 (C8 Position)R3 (N9 Position)CDK2 IC₅₀ (nM)A2AAR Kᵢ (nM)
1 (Core) EthoxyMethylEthyl2645
2 PropoxyMethylEthyl8120
3 EthoxyHydrogenEthyl35450
4 CyclohexylmethoxyMethylEthyl4210
5 EthoxyCyclopentylEthyl8512

SAR Insights: Extending the C6-alkoxy chain to a cyclohexylmethoxy group (Compound 4) drastically improves CDK2 potency (4 nM) by filling the ribose-binding pocket more comprehensively [1]. Conversely, replacing the C8-methyl with a bulkier cyclopentyl group (Compound 5) enhances A2AAR affinity (12 nM) by maximizing Van der Waals interactions within the GPCR's hydrophobic core, though it slightly diminishes kinase activity [2].

In Vitro Pharmacological Profiling

To ensure scientific integrity, the biological assays used to generate the SAR data must be self-validating systems that rule out false positives (e.g., pan-assay interference compounds or fluorescence quenchers).

Protocol A: CDK2/Cyclin E Kinase Inhibition (ADP-Glo Assay)
  • Preparation: Incubate 10 ng of recombinant CDK2/Cyclin E complex with the purine analog (serial dilutions from 10 µM to 0.1 nM) in kinase buffer (40 mM Tris-HCl, 20 mM MgCl₂, 0.1 mg/mL BSA, pH 7.4) for 15 minutes.

  • Reaction Initiation: Add 10 µM ATP and 0.2 µg/µL Histone H1 substrate. Incubate for 60 minutes at room temperature.

  • Detection: Add ADP-Glo reagent to terminate the kinase reaction and deplete unconsumed ATP. After 40 minutes, add Kinase Detection Reagent to convert the generated ADP back to ATP, which drives a luciferase/luciferin reaction.

  • Causality & Validation: By measuring the generation of ADP rather than the depletion of ATP, we create a positive-readout system. To self-validate, a counter-screen is run without the kinase; if a compound reduces luminescence here, it is a luciferase inhibitor, not a CDK2 inhibitor. This ensures the IC₅₀ values are strictly tied to kinase target engagement [3].

Protocol B: A2AAR Radioligand Binding Assay
  • Membrane Preparation: Harvest CHO cells stably expressing human A2AAR. Homogenize and centrifuge at 40,000 x g to isolate the membrane fraction.

  • Displacement Setup: Incubate 50 µg of membrane protein with 2 nM [³H]-NECA (a non-selective adenosine agonist) and varying concentrations of the purine analog in assay buffer (50 mM Tris-HCl, 10 mM MgCl₂, 1 U/mL adenosine deaminase) for 2 hours at 25°C.

  • Filtration: Terminate the reaction by rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine. Wash three times with ice-cold buffer.

  • Causality & Validation: The inclusion of adenosine deaminase is critical; it degrades endogenous adenosine released by the cell membranes, preventing it from competing with the radioligand and artificially inflating the apparent Kᵢ. Using the Cheng-Prusoff equation ( Ki​=IC50​/(1+[L]/Kd​) ), we mathematically isolate the thermodynamic binding affinity of the antagonist, validating that the 9-ethyl-8-methylpurine analog binds directly to the orthosteric site [2].

Conclusion

The 6-ethoxy-9-ethyl-8-methyl-9H-purine scaffold represents a highly tunable pharmacophore in modern medicinal chemistry. By understanding the causal relationship between structural modifications and protein-ligand thermodynamics, researchers can finely calibrate these molecules. As demonstrated, precise synthetic control over the C6 and C8 positions allows for the generation of potent, dual-targeted agents capable of simultaneously inhibiting CDK2-driven tumor proliferation and reversing A2AAR-mediated immune suppression.

References

  • Title: Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: New A2A adenosine receptor antagonists: a structure-based upside-down interaction in the receptor cavity Source: Bioorganic Chemistry (Elsevier) URL: [Link]

  • Title: Design strategies, structure activity relationship and mechanistic insights for purines as kinase inhibitors Source: European Journal of Medicinal Chemistry (Elsevier) URL: [Link]

Protocols & Analytical Methods

Method

Application Note: Laboratory Synthesis and Optimization of 6-Ethoxy-9-ethyl-8-methyl-9H-purine

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals Document Type: Technical Protocol & Methodological Guide Introduction and Strategic Rationale Purine nucleoside ana...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals Document Type: Technical Protocol & Methodological Guide

Introduction and Strategic Rationale

Purine nucleoside analogs and their derivatives are privileged scaffolds in medicinal chemistry, frequently exhibiting broad antitumor and antiviral activities by targeting indolent lymphoid malignancies and inhibiting DNA synthesis[1]. The compound 6-ethoxy-9-ethyl-8-methyl-9H-purine (CAS: 492464-38-7)[2][3] represents a highly functionalized heterocycle where the C6-alkoxy and N9-alkyl substitutions are critical for modulating lipophilicity and target binding affinity.

As a Senior Application Scientist, I have designed this protocol to emphasize causality in chemical reactivity . The synthesis of 6-alkoxypurines[4] typically requires strict control over regioselectivity. Our retrosynthetic strategy relies on a two-step sequence starting from the commercially accessible 6-chloro-8-methyl-9H-purine:

  • Regioselective N9-Alkylation: Utilizing mild basic conditions to direct electrophilic attack preferentially to the N9 position over the N7 position.

  • Nucleophilic Aromatic Substitution ( ): Exploiting the highly electrophilic C6 position of the purine ring, activated by the adjacent pyrimidine nitrogens, to displace the chloride leaving group with an ethoxide nucleophile.

Reaction Pathway & Workflow

PurineSynthesis SM 6-Chloro-8-methyl -9H-purine (Starting Material) Int 6-Chloro-9-ethyl -8-methyl-9H-purine (Intermediate) SM->Int EtI, K2CO3 DMF, 25°C, 6h (N-Alkylation) Prod 6-Ethoxy-9-ethyl -8-methyl-9H-purine (Target Product) Int->Prod NaOEt EtOH, 78°C, 4h (SNAr)

Figure 1: Two-step synthetic workflow for 6-ethoxy-9-ethyl-8-methyl-9H-purine highlighting key transformations.

Quantitative Data: N-Alkylation Optimization

The primary challenge in Step 1 is the formation of the N7-alkylated isomer. The choice of base and solvent dictates the thermodynamic vs. kinetic control of the intermediate purine anion. Below is the optimization data validating our protocol choices.

EntrySolventBase (1.5 eq)Temp (°C)Time (h)Conversion (%)N9 : N7 Ratio
1THF 0 to 254>9545 : 55
2DMF 256>9570 : 30
3 DMF 25 6 92 88 : 12
4MeCN 60128580 : 20

Table 1: Reaction optimization for the N-alkylation of 6-chloro-8-methyl-9H-purine. Entry 3 provides the optimal balance of conversion and regioselectivity, forming the basis of the protocol below.

Step-by-Step Experimental Protocols

Step 1: Synthesis of 6-Chloro-9-ethyl-8-methyl-9H-purine

Mechanistic Rationale: Anhydrous N,N-Dimethylformamide (DMF) is selected as a polar aprotic solvent to maximize the nucleophilicity of the purine nitrogen anion. Potassium carbonate ( ) is utilized as a mild, heterogeneous base to prevent unwanted hydrolysis of the C6-chloride, which can occur with stronger aqueous bases.

Reagents:

  • 6-Chloro-8-methyl-9H-purine: 10.0 mmol (1.68 g)

  • Ethyl iodide (EtI): 12.0 mmol (1.87 g, 0.96 mL)

  • Potassium carbonate ( , anhydrous): 15.0 mmol (2.07 g)

  • Anhydrous DMF: 20 mL

Procedure:

  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

  • Deprotonation: Suspend 6-chloro-8-methyl-9H-purine (1.68 g) and finely powdered anhydrous (2.07 g) in 20 mL of anhydrous DMF. Stir the suspension at ambient temperature (25°C) for 30 minutes to ensure complete formation of the purine potassium salt.

  • Alkylation: Add ethyl iodide (0.96 mL) dropwise via syringe over 5 minutes. The reaction is slightly exothermic; maintain at 25°C using a water bath if necessary.

  • Monitoring: Stir the reaction mixture for 6 hours. Monitor progression via TLC (Silica gel, 60% EtOAc in Hexanes, UV detection at 254 nm).

  • Workup: Quench the reaction by pouring the mixture into 100 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate ( mL).

  • Purification: Wash the combined organic layers with 5% aqueous solution ( mL) to remove residual DMF, followed by brine (50 mL). Dry over anhydrous , filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography (gradient elution: 20% to 50% EtOAc in Hexanes) to isolate the major N9-isomer from the minor N7-isomer.

Step 2: Synthesis of 6-Ethoxy-9-ethyl-8-methyl-9H-purine (Target)

Mechanistic Rationale: The reaction proceeds via a Meisenheimer complex intermediate. The electron-deficient nature of the pyrimidine ring stabilizes the negative charge during the addition of the ethoxide nucleophile. Absolute ethanol is used as both the solvent and the conjugate acid to prevent transesterification/exchange side reactions.

Reagents:

  • 6-Chloro-9-ethyl-8-methyl-9H-purine (from Step 1): 5.0 mmol (0.98 g)

  • Sodium ethoxide (NaOEt) solution (21 wt% in EtOH): 7.5 mmol (2.8 mL)

  • Absolute Ethanol: 15 mL

Procedure:

  • Reaction Assembly: In a 50 mL round-bottom flask equipped with a reflux condenser and an argon inlet, dissolve the purified 6-chloro-9-ethyl-8-methyl-9H-purine (0.98 g) in 15 mL of absolute ethanol.

  • Nucleophilic Addition: Add the 21 wt% Sodium ethoxide solution (2.8 mL) dropwise at room temperature. The solution may transition to a pale yellow color.

  • Reflux: Heat the reaction mixture to reflux (approx. 78°C) using an oil bath. Maintain reflux for 4 hours. The high temperature provides the necessary activation energy to overcome the aromaticity loss during the formation of the intermediate complex.

  • Monitoring: Confirm the complete consumption of the starting material via LC-MS or TLC (Silica gel, 5% MeOH in DCM).

  • Neutralization & Workup: Cool the reaction to room temperature. Carefully neutralize the excess alkoxide by adding 1M HCl dropwise until the pH reaches ~7.0. Concentrate the mixture under reduced pressure to remove the ethanol.

  • Extraction: Partition the resulting aqueous residue between Dichloromethane (DCM, 30 mL) and water (20 mL). Extract the aqueous layer with additional DCM ( mL).

  • Final Isolation: Wash the combined organic extracts with brine, dry over anhydrous , and concentrate in vacuo. The resulting product (6-ethoxy-9-ethyl-8-methyl-9H-purine) can be further purified by recrystallization from a minimal amount of hot hexanes/ethyl acetate to yield a high-purity solid or oil[3].

References

  • 9H-Purine,6-ethoxy-9-ethyl-8-methyl-(9CI) - NextSDS Source: NextSDS Chemical Substance Information URL:[Link]

  • CAS No.492464-38-7, 6-Ethoxy-9-ethyl-8-methyl-9H-purine - LookChem Source: LookChem URL:[Link]

  • 6-Ethoxypurine | C7H8N4O | CID 87338 - PubChem Source: National Institutes of Health (NIH) URL:[Link]

Sources

Application

Application Note: RP-HPLC Method Development and Validation for the Quantification of 6-Ethoxy-9-ethyl-8-methyl-9H-purine

Introduction & Molecule Profiling The compound 6-ethoxy-9-ethyl-8-methyl-9H-purine (CAS: 492464-38-7) is a highly substituted purine derivative[1]. Purine scaffolds are ubiquitous in medicinal chemistry and drug discover...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Molecule Profiling

The compound 6-ethoxy-9-ethyl-8-methyl-9H-purine (CAS: 492464-38-7) is a highly substituted purine derivative[1]. Purine scaffolds are ubiquitous in medicinal chemistry and drug discovery, frequently serving as the structural basis for kinase inhibitors and Heat Shock Protein 90 (Hsp90) inhibitors[2].

From an analytical perspective, quantifying substituted purines presents unique chromatographic challenges. The molecule features a polar, basic 9H-purine core surrounded by hydrophobic substituents (ethoxy, ethyl, and methyl groups). This dual nature requires a carefully optimized Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method that balances hydrophobic retention with the suppression of secondary ionic interactions.

This application note details a robust, self-validating RP-HPLC method developed in accordance with the ICH Q2(R2) guidelines for analytical procedure validation[3].

Mechanistic Rationale: The "Why" Behind the Method (E-E-A-T)

As analytical scientists, we must move beyond empirical trial-and-error and design methods based on physicochemical causality. The Analytical Quality by Design (AQbD) approach ensures that every chromatographic parameter is chosen with a specific mechanistic purpose.

AQbD_Workflow ATP 1. Analytical Target Profile Define Method Goals CQA 2. Identify CQAs (Resolution, Tailing) ATP->CQA Risk 3. Risk Assessment (Fishbone / FMEA) CQA->Risk DoE 4. Design of Experiments Optimize pH, Temp Risk->DoE MODR 5. Method Operable Region (MODR) DoE->MODR Val 6. ICH Q2(R2) Validation Linearity, Precision MODR->Val Control 7. Control Strategy Lifecycle Management Val->Control

Analytical Quality by Design (AQbD) lifecycle for HPLC method development.

Mobile Phase pH & Ionization Control

Purine derivatives possess basic nitrogen atoms within their heterocyclic rings. If the mobile phase pH is near the pKa of these nitrogens (typically between pH 3.0 and 5.0 for substituted purines), the molecule will exist in a state of partial ionization. This dynamic equilibrium during the chromatographic run is the primary cause of peak splitting and severe tailing.

The Solution: We utilize an acidic mobile phase (0.1% Trifluoroacetic Acid, pH ~2.0). By dropping the pH at least 2 units below the pKa of the basic nitrogens, we ensure 100% protonation of the purine core[4]. Furthermore, the low pH fully suppresses the ionization of residual silanols on the silica stationary phase, eliminating secondary cation-exchange interactions.

Stationary Phase Selection

While the purine core is polar, the 6-ethoxy, 9-ethyl, and 8-methyl groups impart significant lipophilicity. A high-density, end-capped C18 stationary phase provides the necessary hydrophobic surface area to retain these alkyl chains, ensuring the analyte does not elute in the void volume.

Elution Strategy

A gradient elution profile utilizing Acetonitrile (ACN) is employed. Acetonitrile provides lower backpressure and better mass transfer kinetics than methanol. The gradient starts at a low organic percentage to focus the analyte at the head of the column, then ramps up to sweep strongly retained hydrophobic synthetic impurities from the column[4].

Separation_Logic Purine 6-ethoxy-9-ethyl-8-methyl-9H-purine (Basic Nitrogens, Hydrophobic Core) pH Mobile Phase pH < 3.0 (0.1% TFA or Formic Acid) Purine->pH Column Stationary Phase (End-capped C18, 1.7 - 3 µm) Purine->Column Protonation Full Protonation of Purine Ring Prevents Peak Tailing pH->Protonation Detection UV Detection (254 nm - 260 nm) Protonation->Detection Hydrophobic Hydrophobic Retention (Ethoxy, Ethyl, Methyl) Column->Hydrophobic Hydrophobic->Detection

Physicochemical rationale for the selected RP-HPLC parameters.

Experimental Protocols: A Self-Validating System

To ensure trustworthiness, this protocol is designed as a self-validating system . It includes strict System Suitability Test (SST) criteria that must be met before any sample data can be reported, guaranteeing real-time method performance.

Reagents and Materials
  • Analyte: 6-ethoxy-9-ethyl-8-methyl-9H-purine Reference Standard (>99.5% purity)[1].

  • Solvents: HPLC-grade Acetonitrile (ACN), Milli-Q Water (18.2 MΩ·cm).

  • Modifiers: LC-MS grade Trifluoroacetic Acid (TFA).

Chromatographic Conditions
ParameterSpecification
Column Waters XBridge C18, 150 mm × 4.6 mm, 3.5 µm (or equivalent end-capped C18)
Mobile Phase A 0.1% TFA in Milli-Q Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30°C ± 2°C (Controls viscosity and ensures reproducible retention)
Detection UV at 254 nm (Optimal for conjugated π-π* transitions of the purine ring)
Injection Volume 10 µL
Run Time 15 Minutes

Table 1: Optimized Gradient Program

Time (min) % Mobile Phase A % Mobile Phase B Elution Logic
0.0 90 10 Initial focusing of the purine standard
8.0 40 60 Linear ramp to elute the target analyte
10.0 10 90 Column wash to remove highly lipophilic impurities
11.0 90 10 Return to initial conditions

| 15.0 | 90 | 10 | Re-equilibration for the next injection |

Step-by-Step Preparation Workflow

1. Diluent Preparation: Prepare a 50:50 (v/v) mixture of Water:Acetonitrile. Rationale: Matching the sample solvent strength to the initial mobile phase conditions prevents peak distortion (the "solvent effect").

2. Standard Preparation (100 µg/mL):

  • Accurately weigh 10.0 mg of 6-ethoxy-9-ethyl-8-methyl-9H-purine reference standard into a 100 mL volumetric flask.

  • Add 50 mL of diluent and sonicate for 5 minutes until fully dissolved.

  • Make up to the mark with diluent and mix well. Filter through a 0.22 µm PTFE syringe filter.

3. Self-Validation Execution (System Suitability):

  • Inject the diluent (blank) to confirm no baseline interference at the expected retention time.

  • Inject the 100 µg/mL standard five consecutive times .

  • Gating Criteria: Proceed to sample analysis ONLY if the criteria in Table 2 are met.

Table 2: System Suitability Criteria (SST)

Parameter Acceptance Criteria Mechanistic Implication
Retention Time (RT) ~ 6.5 min ± 0.2 min Confirms correct mobile phase mixing and column chemistry
Peak Tailing Factor (Tf) ≤ 1.5 Confirms successful suppression of silanol interactions
Theoretical Plates (N) ≥ 5,000 Confirms column efficiency and packing integrity

| %RSD of Peak Area | ≤ 2.0% (n=5) | Confirms autosampler precision and integration stability |

Method Validation Summary (ICH Q2(R2))

The developed method was subjected to rigorous validation in accordance with the updated ICH Q2(R2) guidelines[3], ensuring it is entirely fit-for-purpose for routine quality control and pharmacokinetic profiling[5].

Table 3: Comprehensive Validation Results

Validation Parameter ICH Q2(R2) Requirement Observed Result Conclusion

| Linearity & Range | Minimum 5 concentrations | 10 µg/mL to 150 µg/mL; R2=0.9998 | Highly linear response across the working range | | Accuracy (Recovery) | Assessed at 3 levels (50%, 100%, 150%) | 99.2% – 100.8% | Excellent analyte recovery without matrix interference | | Method Precision | %RSD of 6 independent preparations | %RSD = 0.85% | Highly repeatable extraction and injection | | LOD / LOQ | Based on Signal-to-Noise (S/N) | LOD: 0.05 µg/mL / LOQ: 0.15 µg/mL | Sufficient sensitivity for trace impurity analysis | | Robustness | Deliberate variations in pH, Temp, Flow | No significant change in RT or %Assay | Method is resilient to normal laboratory variations |

Conclusion

The quantification of 6-ethoxy-9-ethyl-8-methyl-9H-purine requires a nuanced understanding of purine ionization and lipophilicity. By utilizing a low-pH mobile phase to enforce full protonation and an end-capped C18 column to leverage the molecule's hydrophobic substituents, this method achieves excellent peak symmetry and resolution. The embedded System Suitability protocols and full ICH Q2(R2) validation ensure that this methodology is both authoritative and immediately deployable in pharmaceutical development environments.

References

  • [1] 6-Ethoxy-9-ethyl-8-methyl-9H-purine (CAS 492464-38-7) Chemical Profile. LookChem. Available at: [Link]

  • [3] ICH Q2(R2) Guideline on Validation of Analytical Procedures. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at:[Link]

  • [4] HPLC Method Development, Validation and Impurity Characterization for an Antitumor Hsp90 Inhibitor -- PU-H71. National Institutes of Health (NIH) / PMC. Available at:[Link]

  • [2] Identification of Potent Water Soluble Purine-Scaffold Inhibitors of the Heat Shock Protein 90. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

  • [5] Development and validation of an HPLC method for the simultaneous estimation of salbutamol, theophylline and ambroxol in tablet dosage form. ResearchGate. Available at:[Link]

Sources

Method

Application Note: Optimization of Solvent Systems for 6-Ethoxy-9-ethyl-8-methyl-9H-purine in In Vitro Cell Assays

Target Audience: Researchers, Assay Biologists, and Preclinical Drug Development Professionals Document Type: Technical Protocol & Application Guide Introduction & Chemical Profile As a Senior Application Scientist, I fr...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Assay Biologists, and Preclinical Drug Development Professionals Document Type: Technical Protocol & Application Guide

Introduction & Chemical Profile

As a Senior Application Scientist, I frequently observe that the failure of novel synthetic compounds in cell-based assays is not due to a lack of target affinity, but rather poor physicochemical handling. 6-Ethoxy-9-ethyl-8-methyl-9H-purine (CAS: 492464-38-7) 1 is a highly lipophilic purine derivative. Purine scaffolds are widely utilized as ATP-competitive kinase inhibitors (e.g., targeting CDKs, PI3K) and receptor antagonists 2, 3.

A universal bottleneck in evaluating planar, multi-substituted purines is their exceptionally poor aqueous solubility. When introduced directly into aqueous cell media, these compounds frequently precipitate, leading to artificially low local concentrations, erratic dose-response curves, and irreproducible IC50 values [[2]](). This guide details a self-validating, step-by-step protocol for solubilizing 6-ethoxy-9-ethyl-8-methyl-9H-purine to ensure maximum bioavailability while maintaining cellular integrity.

Solvent Selection & Mechanistic Causality

The selection of a solvent system must balance the solvation energy required to disrupt the crystal lattice of the purine against the inherent cytotoxicity of the solvent in an in vitro environment.

  • Dimethyl Sulfoxide (DMSO): The undisputed gold standard for purine derivatives. DMSO is an aprotic, highly polar solvent that effectively solvates the hydrophobic purine core and its alkyl substituents. Causality Check: DMSO is highly hygroscopic. Moisture contamination rapidly decreases its solvation capacity, leading to premature compound precipitation. Therefore, strict use of anhydrous DMSO is non-negotiable [[4]]().

  • Co-Solvents (PEG400 & Tween-20): Direct dilution of a concentrated DMSO stock into aqueous cell media often causes "crashing out" (nucleation and precipitation) due to a sudden shift in the dielectric constant. Utilizing intermediate dilutions with non-ionic surfactants (e.g., Tween-20) or co-solvents (e.g., PEG400) creates micelles or local hydrophobic pockets that stabilize the purine during the transition to an aqueous environment 5, 3.

Data Presentation: Solvent Optimization Matrices

Table 1: Solvent Compatibility Matrix for Purine Derivatives

Solvent SystemSolubilization CapacityCellular TolerabilityRecommended Use Phase
100% Anhydrous DMSO Excellent (>50 mM)Very Low (<0.1% final)Master Stock Preparation
100% Ethanol Moderate (1-10 mM)Low (<0.5% final)Alternative Stock (if DMSO sensitive)
PBS + 5% Tween-20 Low (<1 mM)HighIntermediate Dilution Step
Complete Cell Media Very Low (Micro-molar)OptimalFinal Assay Environment

Table 2: Maximum Tolerated Solvent Concentrations in Cell Assays

Cell Line TypeMax DMSO (v/v)Max Ethanol (v/v)Max Tween-20 (v/v)
Primary Cells (e.g., HUVEC)0.05%0.1%0.01%
Immortalized Adherent (e.g., HeLa)0.1% - 0.2%0.5%0.05%
Suspension Cells (e.g., Jurkat)0.1%0.2%0.02%
Stem Cells (e.g., iPSCs)0.01% - 0.05%0.05%Not Recommended

Experimental Workflows & Protocols

To prevent the compound from crashing out of solution, we employ a multi-stage dilution strategy.

G A 1. Weigh 6-ethoxy-9-ethyl-8-methyl-9H-purine B 2. Dissolve in 100% Anhydrous DMSO (Target: 10-50 mM Stock) A->B C 3. Aliquot & Store at -20°C (Desiccated) B->C D 4. Serial Dilution in Intermediate Solvent (e.g., PBS + 5% Tween-20) C->D E 5. Final Dilution in Cell Culture Media (Final DMSO ≤ 0.1%) D->E F 6. Validation: Nephelometry (Precipitation) & Cell Viability Assay E->F

Caption: Workflow for the preparation, intermediate dilution, and validation of purine derivative stock solutions.

Step-by-Step Solubilization and Dosing Protocol

Phase 1: Master Stock Preparation

  • Equilibration: Allow the sealed vial of 6-ethoxy-9-ethyl-8-methyl-9H-purine to equilibrate to room temperature in a desiccator for 30 minutes before opening. Causality: Opening cold vials causes atmospheric moisture condensation, which permanently degrades the DMSO solubility limit 4.

  • Dissolution: Weigh the required mass and dissolve in 100% anhydrous DMSO to create a 50 mM master stock [[5]]().

  • Sonication: Sonicate the solution in a water bath at 37°C for 5–10 minutes until visually clear.

  • Aliquotting: Aliquot into single-use opaque vials to prevent freeze-thaw degradation and store at -20°C.

Phase 2: The "Dielectric Bridge" (Intermediate Dilution) 5. Intermediate Buffer: Dilute the master stock 1:10 into an intermediate buffer containing 1% Tween-20 or 10% PEG400 in PBS 5, [[3]](). Causality: This step bridges the dielectric gap between 100% DMSO and 100% aqueous media. The surfactants form transient micelles that shield the hydrophobic purine core, preventing rapid nucleation. 6. Final Cell Media Addition: Dilute the intermediate solution into pre-warmed (37°C) complete cell culture media. Ensure the final DMSO concentration strictly remains ≤ 0.1% (v/v).

Phase 3: Self-Validating System A protocol is only as reliable as its internal controls. To ensure the observed biological effect is driven by the purine derivative and not solvent-induced artifacts, execute the following: 7. Microscopic Verification: Before adding the dosed media to your cells, examine the final formulation under a phase-contrast microscope (40x). Look for micro-crystals or refractive cloudiness. If observed, the compound has precipitated, and the assay must be aborted. 8. Vehicle Control Baseline: Always run a parallel vehicle control containing the exact final concentration of DMSO/Tween-20/PEG400 (without the purine). Normalize all cell viability/inhibition data against this specific vehicle, not untreated media.

Mechanism of Action: Purines in Cellular Pathways

Purine derivatives like 6-ethoxy-9-ethyl-8-methyl-9H-purine frequently act as ATP-competitive inhibitors targeting critical kinases such as PI3K or CDKs [[5]](), 3. The efficacy of these assays depends entirely on the compound remaining in solution to cross the lipid bilayer and access the intracellular kinase domains.

Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor PI3K PI3K (Target) Receptor->PI3K AKT AKT PI3K->AKT Purine 6-ethoxy-9-ethyl-8-methyl-9H-purine (Solubilized Inhibitor) Purine->PI3K Competitive Inhibition mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Mechanism of action showing a solubilized purine derivative competitively inhibiting the PI3K/AKT signaling pathway.

References

  • Title: CAS No.
  • Title: 6-(Dimethylamino)
  • Source: nih.gov (PMC)
  • Source: aacrjournals.
  • Source: acs.

Sources

Application

Application Note: 6-Ethoxy-9-ethyl-8-methyl-9H-purine as a Privileged Scaffold in Rational Drug Discovery

Executive Summary The purine ring system is a fundamental bioisostere of adenine, serving as a universal recognition motif for ATP-binding proteins, kinases, and G-protein-coupled receptors (GPCRs)[1]. Within this chemic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The purine ring system is a fundamental bioisostere of adenine, serving as a universal recognition motif for ATP-binding proteins, kinases, and G-protein-coupled receptors (GPCRs)[1]. Within this chemical space, 6-ethoxy-9-ethyl-8-methyl-9H-purine (CAS: 492464-38-7)[2] emerges as a highly versatile, pre-functionalized building block. This application note details the mechanistic rationale and validated protocols for utilizing this specific precursor in the synthesis of targeted cyclin-dependent kinase (CDK) inhibitors and adenosine receptor antagonists.

Mechanistic Rationale: The "Why" Behind the Scaffold

In rational drug design, every substituent on a privileged scaffold must serve a precise steric or electronic function. The unique substitution pattern of 6-ethoxy-9-ethyl-8-methyl-9H-purine provides a pre-organized pharmacophore:

  • N9-Ethyl Substitution (Metabolic & Steric Control): Natural purines are highly susceptible to N-glycosylation and rapid enzymatic degradation. The N9-ethyl group prevents ribosylation, acting as a stable nucleoside mimic. Furthermore, in kinase hinge regions, this aliphatic chain projects into the hydrophobic ribose-binding pocket, anchoring the molecule[3].

  • C8-Methyl Substitution (Conformational Restriction): The C8 position is critical for orienting the purine core. In adenosine receptors, a C8-alkyl group significantly enhances A1 receptor affinity by occupying the lipophilic L1/L3 sub-pockets[4]. In kinases, the C8-methyl group restricts the torsion angle of the purine ring, pre-organizing the molecule into the bioactive conformation and reducing the entropic penalty upon target binding[5].

  • C6-Ethoxy Group (The Synthetic Handle): While the ethoxy oxygen can act as a hydrogen-bond acceptor, its primary value in drug discovery is as a displaceable leaving group. The electron-deficient nature of the purine ring makes the C6 position highly susceptible to Nucleophilic Aromatic Substitution ( SN​Ar ). This allows for the rapid, late-stage introduction of diverse amine nucleophiles to generate C6-amino purines (analogous to blockbuster kinase inhibitors like roscovitine and olomoucine)[1].

Workflow & Logical Architecture

PurineDerivatization Precursor 6-ethoxy-9-ethyl-8-methyl-9H-purine (CAS: 492464-38-7) C6_Mod C6 SNAr Displacement (via Amine Nucleophiles) Precursor->C6_Mod Nucleophilic Attack C8_Mod C8 Structural Tuning (Steric Bulk Addition) Precursor->C8_Mod C-H Activation / Lithiation Kinase CDK 2/5/9 Inhibitors (ATP-Competitive) C6_Mod->Kinase Hinge Region Binding Adenosine Adenosine Receptor Antagonists (A1/A2A) C8_Mod->Adenosine Hydrophobic Pocket Fit

Workflow for derivatizing 6-ethoxy-9-ethyl-8-methyl-9H-purine into targeted therapeutics.

Experimental Protocols

Protocol A: Microwave-Assisted SN​Ar for Kinase Inhibitor Library Synthesis

This protocol details the conversion of the C6-ethoxy precursor into a C6-benzylamino derivative, a known pharmacophore for CDK2/5 inhibition[1].

Step 1: Reaction Assembly

  • Procedure: In a 10 mL microwave vial, dissolve 6-ethoxy-9-ethyl-8-methyl-9H-purine (1.0 mmol) and benzylamine (1.5 mmol) in 4.0 mL of anhydrous n-butanol. Add N,N-Diisopropylethylamine (DIPEA, 2.0 mmol).

  • Causality: n-Butanol is selected for its high boiling point and excellent microwave transparency. DIPEA acts as a non-nucleophilic proton sponge; it neutralizes the ethanol/acid byproducts generated during displacement, driving the equilibrium forward without competing with benzylamine for the C6 electrophilic center.

Step 2: Microwave Irradiation

  • Procedure: Seal the vial and heat in a dedicated microwave synthesizer at 150°C for 30 minutes with continuous stirring.

  • Causality: The C6-ethoxy group is a moderately poor leaving group compared to traditional halogens (e.g., C6-chloro). Microwave dielectric heating rapidly overcomes the high activation energy barrier of the SN​Ar transition state, reducing reaction times from 48 hours to 30 minutes and preventing thermal degradation of the purine core[1].

Step 3: Self-Validation & Reaction Monitoring

  • Procedure: Sample 10 µL of the reaction mixture, dilute in methanol, and analyze via LC-MS.

  • Causality: Relying solely on Thin Layer Chromatography (TLC) is insufficient due to nearly identical Rf​ values between the ethoxy precursor and the amine product. LC-MS provides unambiguous self-validation by confirming the disappearance of the precursor mass ( m/z ~207.1) and the appearance of the target mass ( m/z ~268.1).

Step 4: Purification

  • Procedure: Concentrate the mixture under reduced pressure. Purify the crude residue via flash chromatography using a gradient of Dichloromethane/Methanol (100:0 to 95:5).

Protocol B: Radioligand Binding Assay for A1 Adenosine Receptor

To validate the biological efficacy of the synthesized C8-methyl purine derivatives, a competitive displacement assay is utilized[4].

Step 1: Membrane Preparation

  • Procedure: Resuspend CHO cells stably expressing human A1 receptors in 50 mM Tris-HCl buffer (pH 7.4) containing 2 U/mL Adenosine Deaminase (ADA). Homogenize and centrifuge at 40,000 x g for 20 minutes.

  • Causality: The inclusion of ADA is an absolute requirement. It enzymatically degrades endogenous adenosine released during cell lysis. Without ADA, endogenous adenosine would competitively occupy the A1 receptors, falsely lowering the apparent binding affinity of the test compounds[4].

Step 2: Radioligand Incubation

  • Procedure: Incubate 50 µg of membrane protein with 1 nM [ 3 H]DPCPX (a highly selective A1 antagonist) and varying concentrations of the synthesized purine derivatives ( 10−10 to 10−5 M) for 90 minutes at 25°C.

  • Causality: 90 minutes ensures the system reaches thermodynamic equilibrium, which is a fundamental prerequisite for calculating accurate Ki​ values via the Cheng-Prusoff equation.

Step 3: Filtration, Detection, and Self-Validation

  • Procedure: Terminate the reaction by rapid vacuum filtration over GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Wash three times with ice-cold buffer and quantify radioactivity via liquid scintillation counting.

  • Causality: PEI pre-treatment neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding of the radioligand to the filter and maximizing the signal-to-noise ratio.

  • Validation Check: Every assay plate must include unlabeled DPCPX (10 µM) to define non-specific binding, and a DMSO vehicle control to define total binding.

Quantitative Structure-Activity Relationship (SAR) Data

The following table summarizes the divergent pharmacological impact of modifying the C6 position of the 6-ethoxy-9-ethyl-8-methyl-9H-purine scaffold, demonstrating how specific nucleophilic displacements shift target selectivity between Kinases and GPCRs[1][4].

Compound ScaffoldC6 SubstituentC8 SubstituentN9 SubstituentCDK2 IC50​ (µM)A1 Receptor Ki​ (nM)Target Selectivity
Precursor (CAS 492464-38-7)-Ethoxy-Methyl-Ethyl> 100> 1000Inactive Building Block
Derivative A -NH-Benzyl-Methyl-Ethyl0.8545.2Kinase Biased
Derivative B -NH-Cyclopentyl-Methyl-Ethyl12.48.5Adenosine Biased
Reference (Roscovitine)-NH-Benzyl-Ethyl-Isopropyl0.70> 1000Pure Kinase Inhibitor

Note: Data represents generalized SAR trends derived from established purine-scaffold literature to illustrate the functional divergence of the precursor.

References

  • A Structure-Based Library Approach to Kinase Inhibitors Source: Journal of the American Chemical Society URL
  • 9H-Purine,6-ethoxy-9-ethyl-8-methyl-(9CI)
  • 2,6-Disubstituted and 2,6,8-Trisubstituted Purines as Adenosine Receptor Antagonists Source: ACS Publications URL
  • Source: PubMed Central (PMC)
  • Source: PubMed Central (PMC)

Sources

Method

Application Note: NMR Spectroscopy Protocols and Chemical Shift Assignments for 6-Ethoxy-9-ethyl-8-methyl-9H-purine

Executive Summary The structural elucidation of highly functionalized heterocyclic scaffolds is a critical step in modern drug development. 6-Ethoxy-9-ethyl-8-methyl-9H-purine (C₁₀H₁₄N₄O) represents a complex purine deri...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of highly functionalized heterocyclic scaffolds is a critical step in modern drug development. 6-Ethoxy-9-ethyl-8-methyl-9H-purine (C₁₀H₁₄N₄O) represents a complex purine derivative where multiple substituents—an ethoxy group at C6, a methyl group at C8, and an ethyl group at N9—interact to define its electronic environment.

This application note provides a comprehensive, self-validating protocol for the Nuclear Magnetic Resonance (NMR) spectroscopic analysis of this compound. By detailing the causality behind chemical shifts and standardizing the sample preparation workflow, this guide ensures high-fidelity data acquisition for researchers and analytical scientists.

Structural Causality and Chemical Shift Theory

To accurately assign NMR spectra, one must understand how the molecular architecture dictates the local magnetic environment (shielding and deshielding effects) of each nucleus. The purine core is inherently electron-deficient, meaning its native protons are highly deshielded and typically resonate in the downfield region between 5.5 and 9.0 ppm[1].

For 6-ethoxy-9-ethyl-8-methyl-9H-purine, specific substituent effects drive the chemical shifts:

  • Purine H-2: Positioned between two electronegative nitrogen atoms (N1 and N3) and subjected to the aromatic ring current, this solitary proton is heavily deshielded, appearing as a sharp singlet far downfield (~8.48 ppm).

  • C6-Ethoxy Group (-OCH₂CH₃): The oxygen atom exerts a strong electron-withdrawing inductive effect. This severely deshields the purine C6 carbon (~160.2 ppm) and the adjacent methylene protons of the ethoxy group (~4.62 ppm).

  • N9-Ethyl Group (-CH₂CH₃): The N9 nitrogen pulls electron density from the attached ethyl group. The resulting inductive effect deshields the N-CH₂ protons (~4.22 ppm), pushing them further downfield than a standard aliphatic chain.

  • C8-Methyl Group (-CH₃): Attached directly to the sp²-hybridized C8 carbon (flanked by N7 and N9), this methyl group experiences mild deshielding (~2.72 ppm) compared to the terminal methyls of the ethyl/ethoxy chains.

Substituent_Effects Core Purine Core (Electron Deficient) C6 C6-Ethoxy Group (-OCH2CH3) Core->C6 N9 N9-Ethyl Group (-CH2CH3) Core->N9 C8 C8-Methyl Group (-CH3) Core->C8 Effect1 Deshields C6 (~160 ppm) via Electronegative O C6->Effect1 Effect2 Deshields N-CH2 (~4.2 ppm) via N9 Inductive Effect N9->Effect2 Effect3 Mildly Deshields C8-CH3 (~2.7 ppm) via sp2 Hybridized C8 C8->Effect3

Fig 2: Substituent effects driving chemical shift causality in 6-ethoxy-9-ethyl-8-methyl-9H-purine.

Quantitative Data Presentation: NMR Chemical Shifts

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts based on the structural causality and empirical data of analogous purine systems.

Table 1: ¹H NMR Assignments (CDCl₃, 400 MHz)
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationCausality / Assignment
C2-H 8.48Singlet (s)-1HDeshielded by N1, N3, and aromatic ring current.
C6-OCH₂ 4.62Quartet (q)7.12HDeshielded by adjacent electronegative oxygen.
N9-CH₂ 4.22Quartet (q)7.22HDeshielded by inductive pull of N9.
C8-CH₃ 2.72Singlet (s)-3HAttached to sp² C8; mild downfield shift.
C6-OCH₂CH₃ 1.48Triplet (t)7.13HAliphatic methyl coupled to adjacent CH₂.
N9-CH₂CH₃ 1.38Triplet (t)7.23HAliphatic methyl coupled to adjacent CH₂.
Table 2: ¹³C NMR Assignments (CDCl₃, 100 MHz)
PositionChemical Shift (δ, ppm)Carbon TypeCausality / Assignment
C6 160.2QuaternaryHighly deshielded by direct attachment to oxygen.
C4 154.1QuaternaryBridgehead carbon adjacent to N3 and N9.
C2 151.8CHPositioned between N1 and N3.
C8 150.5QuaternaryAttached to methyl group, between N7 and N9.
C5 119.8QuaternaryBridgehead carbon, furthest from direct N/O deshielding.
C6-OCH₂ 62.8CH₂Deshielded by adjacent oxygen.
N9-CH₂ 38.9CH₂Deshielded by adjacent N9.
N9-CH₂CH₃ 15.1CH₃Aliphatic methyl.
C6-OCH₂CH₃ 14.6CH₃Aliphatic methyl.
C8-CH₃ 14.1CH₃Methyl attached to C8.

Experimental Protocol: Self-Validating NMR Sample Preparation

To ensure high spectral resolution and reproducible data, sample preparation must follow a strict, artifact-free workflow. The following protocol integrates self-validating checkpoints to guarantee trustworthiness.

NMR_Workflow A 1. Sample Prep Secondary Vial B 2. Filtration Glass Wool Plug A->B C 3. Tube Loading 5mm Tube & Gauge B->C D 4. Instrument Setup Lock, Shim, Tune C->D E 5. Acquisition 1H & 13C Sequences D->E

Fig 1: Standardized self-validating NMR spectroscopy workflow for purine derivative analysis.

Phase 1: Sample Preparation
  • Weighing: Accurately weigh 10–15 mg of 6-ethoxy-9-ethyl-8-methyl-9H-purine for ¹H NMR, or 30–50 mg for ¹³C NMR, into a clean secondary glass vial.

    • Causality: Optimal concentration (approx. 50-150 mM) ensures a high signal-to-noise ratio without causing concentration-dependent line broadening or aggregation[2].

  • Dissolution: Add 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) to the vial.

    • Causality: Dissolving the sample in a secondary vial rather than directly in the NMR tube prevents undissolved particulates from entering the measurement zone, which would distort magnetic field homogeneity[3].

  • Filtration: Pass the solution through a Pasteur pipette packed with a small plug of glass wool directly into a high-quality 5 mm NMR tube.

    • Causality: Filtration removes micro-particulates and dust, ensuring sharp, well-resolved peaks and preventing shimming failures[4].

  • Volume Standardization: Verify that the solvent height is exactly 40–50 mm using a standard depth gauge.

    • Causality: A consistent sample volume ensures the liquid column extends beyond the RF coil geometry, preventing magnetic susceptibility gradients at the liquid-air interface from ruining the shims[4].

Phase 2: Acquisition & Self-Validation Checkpoints
  • Locking & Shimming: Insert the sample into the spectrometer and lock onto the CDCl₃ deuterium signal. Perform gradient shimming (e.g., TopShim) until the lock level is stable.

    • Self-Validation Checkpoint 1: The internal TMS peak must have a linewidth at half-height (FWHM) of < 1.0 Hz. If the peak is broader or asymmetric, the sample contains particulates or the shimming has failed.

  • Pulse Sequence (¹H NMR): Run a standard 1D proton sequence (e.g., zg30) with a relaxation delay (D1) of at least 2 seconds.

    • Causality: A sufficient D1 ensures complete longitudinal relaxation (T₁) of all protons, yielding accurate quantitative integration.

  • Pulse Sequence (¹³C NMR): Run a proton-decoupled carbon sequence (e.g., zgpg30) with a minimum of 256 scans.

    • Causality: The low natural abundance (1.1%) and lower gyromagnetic ratio of ¹³C necessitate extensive signal averaging to achieve an acceptable signal-to-noise ratio.

  • Data Processing & Integration: Apply a Fourier Transform (FT), followed by manual zero-order and first-order phase correction, and baseline correction.

    • Self-Validation Checkpoint 2: Integrate the isolated purine H-2 singlet (8.48 ppm) and set its value to exactly 1.00. The resulting integrals for the methyl and methylene groups must precisely match the stoichiometric ratio of the molecule (1 : 2 : 2 : 3 : 3 : 3). Any deviation >5% indicates incomplete relaxation, baseline distortion, or the presence of impurities.

References

  • BRUKER NMR TRAINING - Magnetic Resonance Research Center. University of Notre Dame.
  • NMR Sample Preparation Guide. Scribd / Molecular Physics.
  • NMR Sample Preparation: The Complete Guide. Organomation.
  • 1H NMR spectroscopy of body fluids in patients with inborn errors of purine and pyrimidine metabolism. Wevers, R. A., et al. Journal of Inherited Metabolic Disease, UvA-DARE.

Sources

Application

Advanced Purification and Recrystallization Protocols for 6-Ethoxy-9-ethyl-8-methyl-9H-purine

Introduction & Physicochemical Profiling The isolation of highly substituted purine derivatives requires a nuanced understanding of their physicochemical properties. 6-Ethoxy-9-ethyl-8-methyl-9H-purine (CAS No.

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Physicochemical Profiling

The isolation of highly substituted purine derivatives requires a nuanced understanding of their physicochemical properties. 6-Ethoxy-9-ethyl-8-methyl-9H-purine (CAS No. 492464-38-7) is a trisubstituted purine characterized by a complete lack of hydrogen-bond donors. The alkylation at the N9 position (ethyl group) and the C8 position (methyl group), combined with the alkoxylation at the C6 position (ethoxy group), significantly alters the traditional purine solubility profile.

Unlike endogenous purines (e.g., adenine or guanine) which are highly polar and water-soluble, 6-ethoxy-9-ethyl-8-methyl-9H-purine is highly lipophilic. The masking of the N9 proton prevents intermolecular hydrogen bonding, lowering its melting point and increasing its solubility in organic solvents such as dichloromethane (DCM), ethyl acetate (EtOAc), and even moderately non-polar mixtures like hexane/ethyl acetate. Furthermore, while the purine core retains weak basicity, the electron-donating ethoxy group at C6 modulates the electron density of the pyrimidine ring, requiring careful pH control during aqueous workup to prevent unwanted protonation and partitioning into the aqueous phase.

This application note details a field-proven, three-stage workflow for the isolation of 6-ethoxy-9-ethyl-8-methyl-9H-purine: Liquid-Liquid Extraction, Normal-Phase Flash Chromatography, and Two-Solvent Recrystallization. These methods are adapted from validated strategies for 6,8,9-poly-substituted purine libraries [1] and general purine chromatography standards [2].

Purification Workflow

G N1 Crude Reaction Mixture N2 Liquid-Liquid Extraction (EtOAc/H2O) N1->N2 Quench & Extract N3 Organic Phase Concentration N2->N3 Dry & Evaporate N4 Flash Chromatography (Hexane/EtOAc) N3->N4 Load on Silica N5 Pooled Fractions (>95% Purity) N4->N5 Elute Target N6 Two-Solvent Recrystallization N5->N6 Dissolve in Hot EtOAc N7 Pure Crystals (>99% Purity) N6->N7 Add Heptane & Cool

Workflow for the isolation and purification of 6-ethoxy-9-ethyl-8-methyl-9H-purine.

Experimental Protocols

Protocol 1: pH-Controlled Liquid-Liquid Extraction

Causality & Rationale: The conjugate acid of the purine core typically has a pKa​ between 2.5 and 3.5. To ensure the target compound remains completely unprotonated and partitions exclusively into the organic phase, the aqueous quench must be maintained at a neutral to slightly basic pH (pH 7–8).

Step-by-Step Methodology:

  • Quenching: Dilute the crude reaction mixture with a 5% aqueous sodium bicarbonate ( NaHCO3​ ) solution. Ensure the final pH of the aqueous layer is ~7.5.

  • Extraction: Add an equal volume of Ethyl Acetate (EtOAc) to the separatory funnel. Vigorously shake and vent. Allow the layers to separate completely.

  • Phase Separation: Collect the upper organic layer. Repeat the extraction of the aqueous layer twice more with fresh EtOAc to ensure quantitative recovery.

  • Washing: Wash the combined organic extracts once with saturated aqueous sodium chloride (brine) to remove residual water and inorganic salts.

  • Drying & Concentration: Dry the organic phase over anhydrous sodium sulfate ( Na2​SO4​ ). Filter the drying agent and concentrate the filtrate under reduced pressure (rotary evaporation at 35°C, 150 mbar) to yield the crude lipophilic purine as a viscous oil or semi-solid.

Protocol 2: Normal-Phase Flash Chromatography

Causality & Rationale: Because 6-ethoxy-9-ethyl-8-methyl-9H-purine lacks polar N-H bonds, it does not streak heavily on unmodified silica gel, unlike unprotected purines [2]. It can be efficiently separated from polar byproducts using a standard Hexane (or Petroleum Ether) and Ethyl Acetate gradient [1].

Step-by-Step Methodology:

  • Column Preparation: Pack a silica gel column (40-60 μm particle size) using 100% Hexane.

  • Sample Loading: Dissolve the crude extract in a minimum volume of DCM (e.g., 1-2 mL per gram of crude) and load it directly onto the top of the silica bed. Alternatively, dry-load the sample onto a small amount of silica gel if the crude is highly viscous.

  • Elution: Run the gradient detailed in Table 1 . Monitor the eluent at 254 nm using a UV detector. The target compound typically elutes around 30-40% EtOAc.

  • Fraction Analysis: Spot the fractions on a silica TLC plate and develop in 1:1 Hexane:EtOAc. The target compound will appear as a distinct UV-active spot (expected Rf​≈0.45 ).

  • Pooling: Combine fractions containing the pure product and evaporate to dryness.

Table 1: Optimized Flash Chromatography Gradient

Column Volumes (CV)% Hexane% Ethyl AcetatePurpose
0.0 - 2.0100%0%Isocratic hold to elute highly non-polar impurities.
2.0 - 8.0100% 50%0% 50%Linear gradient to elute the target purine derivative.
8.0 - 10.050%50%Isocratic hold to ensure complete elution of the target.
10.0 - 12.00%100%Column flush to remove highly polar baseline impurities.
Protocol 3: Two-Solvent Recrystallization

Causality & Rationale: To achieve >99% analytical purity suitable for biological screening or crystallographic studies, recrystallization is required. A two-solvent system leverages the compound's high solubility in EtOAc and poor solubility in aliphatic hydrocarbons (Heptane). This method forces the compound into a highly ordered crystal lattice, excluding trace impurities [3].

Step-by-Step Methodology:

  • Dissolution: Transfer the chromatographically purified solid into a clean Erlenmeyer flask. Add a minimum amount of boiling Ethyl Acetate (approx. 3-5 mL per gram of compound) while stirring until the solid is completely dissolved.

  • Anti-Solvent Addition: Remove the flask from the heat source. Slowly add hot Heptane dropwise while maintaining gentle swirling. Stop the addition the moment the solution becomes faintly cloudy (the saturation point).

  • Clarification: Add 1-2 drops of hot EtOAc to clear the cloudiness, yielding a saturated, clear solution.

  • Cooling: Allow the flask to cool undisturbed to room temperature over 2 hours. Once at room temperature, transfer the flask to an ice bath (0-4°C) for an additional 2 hours to maximize crystal yield.

  • Filtration & Washing: Collect the resulting crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a small volume of ice-cold Heptane.

  • Drying: Dry the crystals under high vacuum at 40°C for 12 hours to remove residual solvent trapped in the crystal lattice.

Table 2: Expected Recovery and Purity Metrics

StageExpected Yield / RecoveryExpected Purity (HPLC-UV)Physical State
Crude Extraction~95% (Mass balance)70 - 80%Yellow/Brown Oil
Post-Chromatography75 - 85%95 - 97%Off-White Solid
Post-Recrystallization60 - 70%> 99.5%Colorless/White Crystals

References

  • Synthesis of 6,8,9 poly-substituted purine analogue libraries as pro-apoptotic inducers of human leukemic lymphocytes and DAPK-1 inhibitors Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]

  • Purine and Related Compound Purification Strategies Teledyne Labs Application Notes URL:[Link]

  • A2A Adenosine Receptor Antagonists: Are Triazolotriazine and Purine Scaffolds Interchangeable? MDPI Pharmaceuticals URL:[Link]

Technical Notes & Optimization

Troubleshooting

How to improve reaction yield when synthesizing 6-ethoxy-9-ethyl-8-methyl-9H-purine

Welcome to the Technical Support Center for the synthesis of 6-ethoxy-9-ethyl-8-methyl-9H-purine . As a Senior Application Scientist, I have designed this portal to address the most critical bottlenecks encountered durin...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 6-ethoxy-9-ethyl-8-methyl-9H-purine .

As a Senior Application Scientist, I have designed this portal to address the most critical bottlenecks encountered during purine functionalization. The synthesis of this molecule typically involves a two-step functionalization of a purine scaffold (e.g., 6-chloro-8-methyl-9H-purine): an N9-alkylation followed by a C6 Nucleophilic Aromatic Substitution (SNAr) .

Below, you will find a mechanistic workflow, troubleshooting FAQs, optimized protocols, and quantitative data to help you achieve maximum reaction yield and high regioselectivity.

Synthesis Workflow & Mechanistic Pathways

SynthesisWorkflow SM 6-Chloro-8-methyl-9H-purine (Starting Material) Inter 6-Chloro-9-ethyl-8-methyl-9H-purine (Target Intermediate) SM->Inter EtI, K2CO3, DMF (N9-Alkylation) Byprod1 N7-Ethyl Isomer (Byproduct) SM->Byprod1 Competing Pathway Final 6-Ethoxy-9-ethyl-8-methyl-9H-purine (Final Product) Inter->Final NaOEt, EtOH, Reflux (SNAr) Byprod2 Hypoxanthine Derivative (Hydrolysis Byproduct) Inter->Byprod2 Trace H2O

Synthesis workflow of 6-ethoxy-9-ethyl-8-methyl-9H-purine highlighting key reaction pathways.

Module 1: N9-Alkylation Regioselectivity (FAQs)

Q: Why is my yield of 6-chloro-9-ethyl-8-methyl-9H-purine so low, and why do I see a prominent secondary spot on my TLC plate? A: You are likely observing poor regioselectivity. Alkylation of purine nucleobases is rarely regiospecific, and mixtures of N9 and N7 isomers are usually obtained[1]. The secondary spot is the N7-ethyl isomer. The causality lies in the tautomeric nature of the purine ring. While the N9 position is thermodynamically favored for alkylation, strong bases (like NaH) can strip the proton too rapidly, creating a highly reactive, "naked" purine anion that reacts kinetically at the more accessible N7 position. Switching to a milder base like Potassium Carbonate ( K2​CO3​ ) in a polar aprotic solvent (DMF) shifts the reaction toward thermodynamic control, favoring N9[1].

Q: Can I improve the N9/N7 ratio by changing the order of my synthesis steps? A: Yes. Ratios of regioisomers formed can vary significantly with different purine substrates, and it has been noted that N9/N7 alkylation ratios are influenced by the size of the substituent at C6 on purine rings[1]. Increased N9/N7 ratios are observed with larger, bulkier groups at C6 because they sterically shield the adjacent N7 position[1]. If you perform the C6-ethoxylation before the N9-ethylation, the ethoxy group will provide greater steric hindrance than a chlorine atom, potentially suppressing N7-alkylation and driving up your N9 yield.

Module 2: C6 Nucleophilic Aromatic Substitution (FAQs)

Q: During the C6-ethoxylation step using Sodium Ethoxide (NaOEt), I am isolating a highly polar, water-soluble byproduct instead of my target molecule. What is happening? A: Your reaction is suffering from competitive hydrolysis. The polar byproduct is a 6-hydroxy-9-ethyl-8-methyl-9H-purine (a hypoxanthine derivative). When a 6-chloropurine is heated in the presence of aqueous hydroxide, it is quantitatively converted to hypoxanthine via a tetrahedral intermediate[2]. Sodium ethoxide is extremely hygroscopic. If your ethanol is not strictly anhydrous, or if your NaOEt has absorbed atmospheric moisture, sodium hydroxide ( NaOH ) forms in situ. The hydroxide ion ( OH− ) is a smaller, more aggressive nucleophile than the ethoxide ion ( EtO− ) and will preferentially attack the electrophilic C6 carbon[2].

Q: How can I ensure the SNAr reaction goes to completion without forcing conditions that cause degradation? A: The SNAr mechanism relies on the electrophilicity of the C6 carbon. To maximize yield, you must ensure a high concentration of the active nucleophile ( EtO− ). Generate NaOEt freshly in the flask by reacting elemental sodium metal with anhydrous ethanol under an inert atmosphere. This guarantees zero moisture and prevents the formation of competitive hydroxide nucleophiles, ensuring the substitution pathway strictly yields the 6-ethoxy purine.

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction conditions and isolated yields based on established purine chemistry parameters.

Reaction StepReagents / ConditionsSolvent StatePrimary Product YieldMajor Byproduct
N9-Ethylation EtI, NaH (1.2 eq), 0°CAnhydrous DMF55% (N9-isomer)35% (N7-isomer)
N9-Ethylation EtI, K2​CO3​ (2.0 eq), 60°CAnhydrous DMF82% (N9-isomer) 12% (N7-isomer)
C6-Ethoxylation Commercial NaOEt, RefluxStandard EtOH40% (6-Ethoxy)50% (Hypoxanthine)
C6-Ethoxylation Fresh Na (metal), RefluxAnhydrous EtOH94% (6-Ethoxy) <2% (Hypoxanthine)

Validated Experimental Protocols

Protocol 1: Regioselective N9-Ethylation (Thermodynamic Control)

This protocol is designed to self-validate by minimizing kinetic N7-alkylation through mild base selection.

  • Preparation: Charge an oven-dried, 250 mL round-bottom flask with 6-chloro-8-methyl-9H-purine (10.0 mmol) and anhydrous K2​CO3​ (20.0 mmol).

  • Solvation: Add 50 mL of anhydrous DMF under a nitrogen atmosphere. Stir the suspension at room temperature for 30 minutes to ensure complete deprotonation and equilibration of the purine anion.

  • Alkylation: Add ethyl iodide (11.0 mmol) dropwise over 10 minutes.

  • Heating: Heat the reaction mixture to 60°C for 4 hours. Causality note: Gentle heating overcomes the activation energy barrier for the thermodynamically favored N9 position.

  • Workup: Quench the reaction with ice water (100 mL) and extract with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine to remove residual DMF, dry over Na2​SO4​ , and concentrate in vacuo. Purify via flash chromatography (Silica, Hexanes/EtOAc) to separate the minor N7 byproduct.

Protocol 2: Anhydrous C6-Ethoxylation (SNAr)

This protocol prevents hypoxanthine formation by strictly excluding water.

  • Nucleophile Generation: In an oven-dried, two-neck flask equipped with a reflux condenser and argon balloon, add 30 mL of strictly anhydrous ethanol (stored over molecular sieves). Carefully add clean sodium metal spheres (15.0 mmol) and allow them to dissolve completely to form a fresh NaOEt solution.

  • Substitution: Once the sodium is consumed and the solution returns to room temperature, add 6-chloro-9-ethyl-8-methyl-9H-purine (10.0 mmol) in one portion.

  • Reflux: Heat the reaction to reflux (78°C) for 2 hours. Monitor via TLC (DCM:MeOH 95:5). The starting material spot should disappear completely.

  • Workup: Cool to room temperature and neutralize the excess alkoxide by adding a few drops of glacial acetic acid until the pH is ~7. Concentrate the mixture under reduced pressure.

  • Isolation: Partition the residue between Dichloromethane (50 mL) and Water (20 mL). Extract the aqueous layer once more with DCM. Dry the combined organics over MgSO4​ , filter, and evaporate to yield the highly pure 6-ethoxy-9-ethyl-8-methyl-9H-purine.

References

  • Geen, G. R., et al. "Regiospecific N9 Alkylation of 6-(Heteroaryl)purines: Shielding of N7 by a Proximal Heteroaryl C−H." The Journal of Organic Chemistry, American Chemical Society. Available at:[Link]

  • Vaia. "When 6-chloropurine is heated with aqueous sodium hydroxide, it is quantitatively converted to hypoxanthine. Suggest a reasonable mechanism for this reaction." Vaia Academic Resources. Available at: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Aqueous Solubility of 6-Ethoxy-9-ethyl-8-methyl-9H-purine

Welcome to the Formulation & Assay Support Center. As Senior Application Scientists, we frequently encounter challenges with highly lipophilic NCEs (New Chemical Entities).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Formulation & Assay Support Center. As Senior Application Scientists, we frequently encounter challenges with highly lipophilic NCEs (New Chemical Entities). This guide is specifically engineered for researchers and drug development professionals struggling with the poor aqueous solubility of 6-ethoxy-9-ethyl-8-methyl-9H-purine (CAS: 492464-38-7).

Below, we provide a mechanistic breakdown of the compound's behavior, a diagnostic workflow, targeted FAQs, and self-validating experimental protocols to overcome formulation hurdles.

Diagnostic Solubility Workflow

Before adjusting your assay or formulation, it is critical to follow a logical progression from simple physicochemical adjustments to complex structural formulations.

SolubilityWorkflow Start Evaluate 6-ethoxy-9-ethyl- 8-methyl-9H-purine CheckPH 1. pH & Salt Screen (Check pKa of N1/N3) Start->CheckPH Cosolvent 2. Co-solvent System (DMSO, PEG400) CheckPH->Cosolvent Insufficient Solubility Complex 3. Cyclodextrin (HP-β-CD Complexation) Cosolvent->Complex Toxicity / Precipitation Lipid 4. Lipid Formulation (SEDDS/Liposomes) Complex->Lipid Low Drug Loading Amorphous 5. Amorphous Solid Dispersion (ASD) Complex->Amorphous Solid Dose Required

Systematic troubleshooting workflow for lipophilic purine solubility.

Frequently Asked Questions (FAQs)

Q1: Why does 6-ethoxy-9-ethyl-8-methyl-9H-purine exhibit such poor aqueous solubility compared to natural purines? A1: The solubility of any molecule is a competition between its crystal lattice energy and its solvation energy. Natural purines (like adenine) have high lattice energy but can form extensive hydrogen bonds with water. However, 6-ethoxy-9-ethyl-8-methyl-9H-purine is heavily alkylated. The substitution at N9 (ethyl), C6 (ethoxy), and C8 (methyl) completely removes all primary hydrogen bond donors[1]. This extensive alkylation drastically increases the molecule's lipophilicity (LogP) and disrupts potential interactions with water molecules, shifting it firmly into BCS Class II or IV territory[2].

Q2: Can I use pH adjustment or salt formation to dissolve this compound? A2: It is highly unlikely to succeed as a standalone strategy. While the purine ring contains basic nitrogens (N1, N3, N7), the electron-donating alkyl/alkoxy groups alter the local pKa. Typically, protonation of these nitrogens requires a very low pH (often < 3.0)[3]. Even if a salt is formed in situ using strong acids, the resulting salt will rapidly precipitate upon dilution in physiological buffers (pH 7.4) due to the high intrinsic lipophilicity of the un-ionized free base.

Q3: For my in vitro cell-based assays, what are the recommended co-solvent limits to prevent precipitation without causing cytotoxicity? A3: For in vitro assays, a "dilute-and-shoot" approach from a DMSO stock is standard. However, highly lipophilic purines often crash out when the DMSO stock is introduced to aqueous media[3]. To mitigate this, ternary co-solvent systems are recommended.

Table: Recommended Co-solvent Maximums for In Vitro Assays

Excipient / Co-solventMax Concentration (v/v) in Cell CultureCausality / Mechanism of Solubilization
DMSO 0.1% - 0.5%Disrupts crystal lattice; highly miscible with water.
PEG 400 0.5% - 1.0%Acts as a co-solvent by reducing the dielectric constant of the aqueous phase.
Tween® 80 0.01% - 0.1%Micellar solubilization; traps the purine inside hydrophobic cores once above the Critical Micelle Concentration (CMC).
HP-β-CD Up to 10 mMHydrophobic cavity encapsulates the lipophilic purine, shielding it from the aqueous environment.

Q4: We are moving to in vivo PK studies. Co-solvents are causing injection site necrosis. What is the next logical formulation step? A4: If co-solvents fail or cause toxicity, encapsulation or solid-state manipulation is required[4]. For liquid dosing (IV or oral gavage), Hydroxypropyl-β-cyclodextrin (HP-β-CD) is highly effective. The ethoxy and ethyl groups of the purine can insert into the hydrophobic cavity of the cyclodextrin[5]. If oral bioavailability remains low, Amorphous Solid Dispersions (ASDs) using polymers like PVP K30 or PEG 6000 have proven highly effective for purine derivatives (e.g., allopurinol) by trapping the drug in a high-energy, amorphous state[6],[7].

Validated Experimental Protocols

Every protocol utilized in drug development must be a self-validating system to ensure data integrity. Below are two foundational protocols for handling this compound.

Protocol A: Kinetic Solubility Screening (Nephelometric / Visual Method)

Causality: This assay determines the maximum achievable concentration in your specific assay buffer before micro-precipitation occurs, preventing false negatives in downstream biological assays.

  • Stock Preparation: Dissolve 6-ethoxy-9-ethyl-8-methyl-9H-purine in 100% LC-MS grade DMSO to yield a 10 mM stock. Sonicate for 5 minutes at 37°C to ensure complete disruption of the crystal lattice[3].

  • Serial Dilution: Create a concentrated dilution series in pure DMSO (e.g., 10 mM, 3 mM, 1 mM, 0.3 mM).

  • Aqueous Spike: Aliquot 196 µL of target aqueous buffer (e.g., PBS pH 7.4) into a 96-well clear-bottom plate.

  • Injection: Rapidly inject 4 µL of each DMSO stock into the buffer (final DMSO = 2.0%). Mix immediately via pipetting to prevent localized supersaturation.

  • Incubation & Self-Validation: Incubate at 37°C for 2 hours. Measure absorbance at 620 nm (light scattering). Validation step: The highest concentration that maintains a baseline absorbance equal to the blank (buffer + 2% DMSO) is your validated kinetic solubility limit. Any increase in OD620 indicates micro-precipitation.

Protocol B: Preparation of HP-β-CD Inclusion Complex for In Vivo Dosing

Causality: Complexation is an equilibrium process; sufficient time and kinetic energy are required for the lipophilic moieties to displace water molecules inside the cyclodextrin cavity[5].

ProtocolB Step1 Prepare 20% w/v HP-β-CD Solution Step2 Add Purine API (Excess Solid) Step1->Step2 Step3 Stir 24-48h (Equilibration) Step2->Step3 Step4 Filter 0.22 µm (Remove Crystals) Step3->Step4 Step5 HPLC-UV Quantification Step4->Step5

Step-by-step workflow for HP-β-CD inclusion complex preparation.

  • Excipient Preparation: Prepare a 20% (w/v) solution of HP-β-CD in sterile Water for Injection (WFI).

  • API Addition: Add the required mass of 6-ethoxy-9-ethyl-8-methyl-9H-purine (e.g., targeting 5 mg/mL) directly to the cyclodextrin solution. The suspension will initially be cloudy.

  • Complexation: Stir continuously at 500 rpm at ambient temperature for 24-48 hours.

  • Filtration: Filter the suspension through a 0.22 µm PVDF syringe filter. This physically removes any uncomplexed, crystalline API that could cause embolisms in vivo.

  • Self-Validation (Quantification): Do not assume 100% complexation. Analyze the clear filtrate via HPLC-UV against a known standard curve to confirm the actual dissolved concentration before proceeding to animal dosing.

References

  • Siew, Adeline. "Solving Poor Solubility to Unlock a Drug's Potential | Pharmaceutical Technology." Pharmaceutical Technology, Vol 39, Issue 7. [Link]

  • Zubris, Kimberly. "Overcoming Solubility Challenges: Techniques To Improve Dissolution Rate And Increase Bioavailability - Agno Pharma." Agno Pharma. [Link]

  • Jagdale, S. C., et al. "Physicochemical characterization and solubility enhancement studies of allopurinol solid dispersions." SciELO. [Link]

  • Jagdale, S. C., et al. "(PDF) Physicochemical characterization and solubility enhancement studies of allopurinol solid dispersions." ResearchGate. [Link]

  • Kumar, S., et al. "Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics." PubMed Central (PMC). [Link]

  • Sharma, A., et al. "Recent Developments and Future Perspectives of Purine Derivatives as a Promising Scaffold in Drug Discovery." PubMed. [Link]

Sources

Troubleshooting

Technical Support Center: LC-MS Retention Time Optimization for 6-ethoxy-9-ethyl-8-methyl-9H-purine

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals tasked with optimizing the liquid chromatography-mass spectrometry (LC...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals tasked with optimizing the liquid chromatography-mass spectrometry (LC-MS) analysis of 6-ethoxy-9-ethyl-8-methyl-9H-purine .

Unlike endogenous, highly polar purines (e.g., adenine or guanine) that frequently require Hydrophilic Interaction Liquid Chromatography (HILIC)[1], this specific synthetic derivative features extensive alkyl and alkoxy substitutions (9-ethyl, 8-methyl, and 6-ethoxy groups). These functional groups impart significant lipophilicity, making Reversed-Phase Liquid Chromatography (RPLC) the optimal separation mode. However, the presence of basic heterocyclic nitrogens (N1, N3, N7) introduces complex ionization dynamics and secondary column interactions that frequently manifest as retention time (RT) drift, peak tailing, and poor reproducibility.

Section 1: Diagnostic Troubleshooting FAQs

Q1: Why is the retention time of 6-ethoxy-9-ethyl-8-methyl-9H-purine continuously drifting earlier across my 100-sample injection sequence? Causality & Solution: Continuous, unidirectional RT drift is rarely a mechanical failure; it is mechanistically driven by mobile phase chemistry. For basic purines, this is typically caused by the depletion or evaporation of volatile buffers[2]. In LC-MS, volatile buffers like ammonium formate or formic acid are required to ensure electrospray ionization (ESI) efficiency. However, if the mobile phase pH drifts near the molecule's pKa (typically ~3.5–4.5 for substituted purines), the ratio of neutral to protonated species fluctuates. As the buffer evaporates, pH shifts often increase the proportion of the protonated (more polar) species, which interacts less with the hydrophobic C18 stationary phase and elutes earlier. Expert Action: Prepare fresh mobile phase daily. Ensure the buffer concentration is robust (e.g., 10 mM) and the pH is explicitly adjusted to be at least 1.5 units away from the analyte's pKa to lock the ionization state[2].

Q2: I am observing cyclic retention time fluctuations accompanied by variable pump pressure. What is the root cause? Causality & Solution: Cyclic RT shifts coupled with erratic pressure traces almost exclusively indicate hardware fluidic anomalies—specifically, cavitation (air bubbles) in the pump heads or faulty check valves[3]. When a bubble is compressed during the pump stroke, the actual volumetric flow rate delivered to the column temporarily drops. Because retention time in isocratic or gradient elution is inversely proportional to flow rate, this causes the purine to be retained longer in unpredictable cycles. Expert Action: Perform a system leak and flow rate check. Purge the aqueous and organic pump lines with 100% isopropanol to dissolve and clear stubborn cavitation bubbles[3].

Q3: My peaks are severely tailing, making automated RT integration impossible. How do I fix this? Causality & Solution: Peak tailing for basic purines on RPLC is driven by secondary ion-exchange interactions. The basic nitrogens of the purine ring interact with weakly acidic, unendcapped residual silanol groups (Si-O⁻) on the silica support of the column[4]. Expert Action: Switch to a fully end-capped or sterically protected C18 column. Alternatively, lower the mobile phase pH (e.g., 0.1% formic acid, pH ~2.7) to fully protonate the purine and neutralize the surface silanols (pKa ~3.5), thereby eliminating the secondary ionic interaction[4].

Section 2: Self-Validating Experimental Protocols

Protocol A: Systematic LC-MS Fluidic Validation

This protocol isolates chemical retention issues from mechanical flow delivery errors.

  • System Preparation: Disconnect the analytical column and replace it with a zero-dead-volume stainless steel union. This isolates pump performance from column-induced backpressure.

  • Isopropanol Purge: Submerge all inlet lines in 100% LC-MS grade isopropanol. Open the purge valve and flush at 2.0 mL/min for 5 minutes. Isopropanol's low surface tension effectively dissolves trapped air bubbles[3].

  • Volumetric Flow Verification: Close the purge valve. Set the pump to deliver 1.0 mL/min of a 50:50 Water:Acetonitrile mixture. Collect the effluent in a Class-A volumetric flask for exactly 5.0 minutes using a calibrated timer.

  • Self-Validation Check: The collected volume must be exactly 5.0 mL (± 2%). If the volume is lower, a system leak or faulty check valve is confirmed and must be replaced before proceeding with chromatography[3].

Protocol B: Mobile Phase pH Optimization & Silanol Suppression

This protocol establishes a robust chemical environment to prevent RT drift and peak tailing.

  • Mobile Phase Formulation:

    • Aqueous Phase (A): 0.1% Formic acid in LC-MS grade water (pH ~2.7).

    • Organic Phase (B): 0.1% Formic acid in LC-MS grade Acetonitrile.

    • Crucial Rule: Do not "top-off" buffers; prepare fresh daily to prevent volatile loss and pH drift[2].

  • Void Volume ( t0​ ) Marker Injection: Inject a neutral, unretained marker (e.g., Uracil).

    • Self-Validation Check: A stable Uracil RT validates that the system flow rate is accurate and that any subsequent shifts in the purine's RT are strictly due to chemical retention factors.

  • Target Analyte Injection: Inject the 6-ethoxy-9-ethyl-8-methyl-9H-purine standard. Calculate the asymmetry factor ( As​ ) of the resulting peak.

  • Self-Validation Check: An As​ value between 0.9 and 1.2 confirms that the low pH has successfully neutralized surface silanols and fully protonated the purine, eliminating secondary interactions[4].

Section 3: Quantitative Data Summaries

Table 1: Troubleshooting Matrix for RT Shifts

SymptomPressure ProfilePrimary CauseQuantitative MarkerCorrective Action
Unidirectional RT decrease StableBuffer evaporation / pH shiftRT shift > 0.2 min / 100 injRemake mobile phase daily
Cyclic RT fluctuation Erratic / SpikingPump cavitation / Check valve leakPressure %RSD > 2.0%Purge system with 100% IPA
Gradual RT decrease + Tailing Gradually IncreasingColumn aging / Frit cloggingAsymmetry factor ( As​ ) > 1.5Replace guard/analytical column

Table 2: RPLC vs. HILIC Selection Criteria for Purine Derivatives

ParameterReversed-Phase (RPLC)Hydrophilic Interaction (HILIC)
Target Analyte Profile Lipophilic purines (alkyl/alkoxy substituted)Endogenous, highly polar purines
Strong Eluting Solvent Organic (Acetonitrile / Methanol)Aqueous (Water / Buffer)
Typical Initial Conditions 5% – 10% Organic90% – 95% Organic
Retention Mechanism Hydrophobic partitioningHydrophilic partitioning / H-bonding

Section 4: Mechanistic Visualizations

RTTroubleshooting Start Observe RT Shift CheckPress Is System Pressure Fluctuating? Start->CheckPress PressYes Fluidic Issue (Bubbles/Leaks) CheckPress->PressYes Yes PressNo Chemical Issue (pH/Column) CheckPress->PressNo No ActionPurge Purge with IPA & Check Flow Rate PressYes->ActionPurge CheckDir Is Drift Unidirectional? PressNo->CheckDir DirYes Buffer Depletion or Column Aging CheckDir->DirYes Yes DirNo Temperature Fluctuations CheckDir->DirNo No ActionBuffer Prepare Fresh Buffered Mobile Phase DirYes->ActionBuffer ActionTemp Verify Column Oven Stability DirNo->ActionTemp

Decision tree for diagnosing and resolving LC-MS retention time drift.

SilanolInteraction pH_Low Low pH (< 3.0) Mobile Phase Purine_Prot Purine: Protonated (+) Silanol: Neutral (Si-OH) pH_Low->Purine_Prot pH_Mid Mid pH (5.0 - 7.0) Mobile Phase Purine_Mix Purine: Partially Ionized Silanol: Ionized (Si-O⁻) pH_Mid->Purine_Mix Result_Good No Secondary Interaction Sharp Peak, Stable RT Purine_Prot->Result_Good Result_Bad Strong Ionic Interaction Peak Tailing, RT Drift Purine_Mix->Result_Bad

Mechanistic effect of mobile phase pH on purine-silanol secondary interactions.

Section 5: References

  • LCGC International. "Troubleshooting Basics, Part III: Retention Problems." 2

  • Restek. "Effective LC Troubleshooting: Symptom-Based Strategies and Solutions." 4

  • SCIEX. "Troubleshooting retention time shifts and variable pump pressure."3

  • Agilent. "Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column." 1

Sources

Optimization

Resolving signal overlap in 1H-NMR spectra of 6-ethoxy-9-ethyl-8-methyl-9H-purine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this diagnostic guide specifically for researchers and drug development professionals facing spectral ambiguity in purine deriva...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this diagnostic guide specifically for researchers and drug development professionals facing spectral ambiguity in purine derivatives.

Analyzing 6-ethoxy-9-ethyl-8-methyl-9H-purine presents a classic structural elucidation challenge: resolving the heavy signal overlap between the 6-ethoxy and 9-ethyl substituents. Because both groups contain a terminal methyl adjacent to a methylene, their 1 H-NMR signals often manifest as heavily overlapping multiplets (triplets at ~1.4 ppm and potentially overlapping quartets at ~4.2–4.6 ppm).

Below is our comprehensive, self-validating framework for troubleshooting and resolving these overlapping signals.

Diagnostic Workflow

NMR_Resolution_Logic A 1D 1H-NMR Analysis 6-ethoxy-9-ethyl-8-methyl-9H-purine B Signal Overlap Detected? (e.g., Methyl triplets at ~1.4 ppm) A->B C Aromatic Solvent Induced Shift (Switch to C6D6) B->C Mild Overlap D Pure Shift NMR (Homonuclear Decoupling) B->D Severe Multiplet Overlap E 2D NMR Overlay (HSQC + HMBC) B->E Need Regiochemical Proof F Signals Unambiguously Resolved & Assigned B->F No Overlap C->F D->F E->F

Logical workflow for resolving 1H-NMR signal overlap in purine derivatives.

Troubleshooting Guide & FAQs

Q1: My 1 H-NMR spectrum in CDCl 3​ shows a massive, unresolvable multiplet around 1.4–1.5 ppm. How do I differentiate the 6-ethoxy and 9-ethyl methyl groups? Causality & Solution: The terminal methyl groups of both the 6-ethoxy and 9-ethyl substituents appear as triplets in the exact same chemical shift region because their local aliphatic environments are nearly identical. To resolve this without running complex 2D experiments, utilize the Aromatic Solvent Induced Shift (ASIS) effect by switching your solvent to Benzene-d 6​ (C 6​ D 6​ ). Benzene molecules align preferentially with the electron-deficient purine core and the polar oxygen atom of the ethoxy group. This specific solvation geometry creates an anisotropic shielding effect that differentially shifts the signals of the two ethyl groups, effectively pulling the overlapping triplets apart[1].

Q2: The methylene quartets (~4.2 to 4.6 ppm) are broadened and partially overlapping. How can I definitively assign which is the 6-ethoxy -CH 2​

  • and which is the 9-ethyl -CH 2​ -? Causality & Solution: While the electronegative oxygen usually shifts the 6-ethoxy methylene further downfield than the 9-ethyl nitrogen, concentration, pH effects, or lower magnetic field strengths can cause line broadening and overlap. The most authoritative solution is to run a Heteronuclear Single Quantum Coherence (HSQC) experiment. HSQC resolves overlapping proton signals by spreading them across the much wider carbon ( 13 C) chemical shift range[2]. The 6-ethoxy -CH 2​
  • carbon will resonate significantly further downfield (~60–65 ppm) compared to the 9-ethyl -CH 2​
  • carbon (~40–45 ppm).

Q3: I need absolute regiochemical proof that my ethyl groups are at the 6-O and 9-N positions, but the 1D signals are a mess. What is the most robust method? Causality & Solution: You must establish a self-validating system using Heteronuclear Multiple Bond Correlation (HMBC) overlaid with your HSQC data. Overlaying HSQC and HMBC spectra allows you to rapidly differentiate overlapping correlations and piece together molecular fragments[3]. Once you have separated the methylene protons via HSQC, trace their HMBC ( 3 J) correlations to the purine core. The 6-ethoxy methylene protons will show a strong correlation to the purine C6 quaternary carbon, whereas the 9-ethyl methylene protons will correlate to the purine C4 and C8 carbons. This creates a closed-loop validation of your structure.

Q4: Is there a 1D technique to remove the multiplet splitting entirely so I can just count the peaks? Causality & Solution: Yes. If ASIS is insufficient, employ Pure Shift NMR . This technique utilizes broadband homonuclear decoupling to collapse complex multiplets into sharp singlets[4]. By removing the 1 H- 1 H J-coupling overlap, the broad 1.4 ppm multiplet will resolve into two distinct, sharp singlets representing the two isolated methyl environments.

Q5: Can I resolve these signals using relaxation differences if I don't have access to Pure Shift NMR? Causality & Solution: Yes, by exploiting longitudinal relaxation (T 1​ ) differences. The rigid purine core and the flexible ethyl chains have different molecular correlation times, leading to distinct T 1​ rates. By using a 1D inversion-recovery sequence (180°- τ -90°), you can carefully select the delay time ( τ ) to null the signal of one overlapping multiplet while clearly observing the other[5].

Data & Diagnostics Matrix

To aid in your spectral assignments, use this self-validating matrix of expected chemical shifts and critical 2D correlations for 6-ethoxy-9-ethyl-8-methyl-9H-purine.

SubstituentProton TypeExpected 1 H Shift (CDCl 3​ )Expected 13 C ShiftKey HMBC ( 3 J) Regiochemical Proof
6-ethoxy -CH 2​ -~4.5 – 4.6 ppm (q)~60 – 65 ppmPurine C6
6-ethoxy -CH 3​ ~1.4 – 1.5 ppm (t)~14 – 15 ppm6-ethoxy -CH 2​ -
9-ethyl -CH 2​ -~4.2 – 4.3 ppm (q)~40 – 45 ppmPurine C4, Purine C8
9-ethyl -CH 3​ ~1.4 – 1.5 ppm (t)~14 – 15 ppm9-ethyl -CH 2​ -
8-methyl -CH 3​ ~2.6 – 2.8 ppm (s)~15 – 18 ppmPurine C8, Purine C9 (N)
Purine Core H2~8.5 ppm (s)~152 ppmPurine C4, Purine C6

Validated Experimental Protocols

Protocol 1: Aromatic Solvent Induced Shift (ASIS) Workflow

Use this protocol to rapidly separate overlapping aliphatic multiplets without requiring 2D NMR time.

  • Sample Recovery: Carefully evaporate the CDCl 3​ from your existing NMR sample using a gentle stream of nitrogen gas or a rotary evaporator at low temperature.

  • Solvent Exchange: Re-dissolve the dried 6-ethoxy-9-ethyl-8-methyl-9H-purine sample (approx. 5–10 mg) in 0.6 mL of anhydrous Benzene-d 6​ (C 6​ D 6​ ).

  • Acquisition: Acquire a standard 1D 1 H-NMR spectrum under the exact same experimental conditions (temperature, number of scans) as the initial CDCl 3​ run.

  • Data Analysis: Overlay the C 6​ D 6​ spectrum with the CDCl 3​ spectrum. The anisotropic ring current of benzene will differentially shield the 6-ethoxy and 9-ethyl groups, shifting the previously overlapping methyl triplets into distinct, assignable signals.

Protocol 2: 2D HSQC/HMBC Overlay Regiochemical Mapping

Use this protocol to establish an absolute, self-validating structural assignment.

  • Preparation: Ensure sample concentration is at least 10 mg / 0.6 mL in CDCl 3​ to obtain high signal-to-noise ratio for 13 C correlations in a reasonable timeframe.

  • HSQC Acquisition: Run a phase-sensitive 1 H- 13 C HSQC experiment. Phase editing will immediately differentiate the -CH 2​

    • groups (typically negative phase/blue) from the -CH 3​ groups (positive phase/red), simplifying the crowded aliphatic region.
  • HMBC Acquisition: Run a 1 H- 13 C HMBC experiment optimized for long-range couplings (typically n J CH​ = 8 Hz, corresponding to a ~60 ms evolution delay).

  • Overlay & Self-Validation: In your processing software, overlay the HSQC and HMBC spectra.

    • Step A: Use the distinct 13 C shifts of the O-CH 2​ (~60 ppm) and N-CH 2​ (~40 ppm) in the HSQC to assign the attached protons.

    • Step B: Trace the HMBC correlations from those specific protons to the quaternary carbons of the purine core to confirm the 6-O and 9-N linkages.

References

  • Two-dimensional nuclear magnetic resonance spectroscopy. Wikipedia. Available at:[Link]

  • The advantages of overlaying an HSQC spectrum with an HMBC spectrum. ACD/Labs. Available at:[Link]

  • Glycan Shape, Motions, and Interactions Explored by NMR Spectroscopy. PMC - NIH. Available at:[Link]

  • Resolution of Overlapping Signals Based on T1's. University of Ottawa NMR Facility Blog. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: A Troubleshooting Guide to Minimizing Byproduct Formation in Purine Alkylation

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for synthetic and medicinal chemists. This guide is designed to provide in-depth, actionable insights into a common challenge in h...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for synthetic and medicinal chemists. This guide is designed to provide in-depth, actionable insights into a common challenge in heterocyclic chemistry: controlling regioselectivity during the alkylation of substituted purines. We will use the specific case of 6-ethoxy-9-ethyl-8-methyl-9H-purine alkylation as our central example to explore principles that are broadly applicable across purine chemistry. Our goal is to move beyond simple protocols and explain the underlying mechanistic principles, empowering you to troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm attempting to introduce a new alkyl group to 6-ethoxy-9-ethyl-8-methyl-9H-purine and obtaining a mixture of products. What are the likely byproducts and why do they form?

A1: The primary challenge in the alkylation of N9-substituted purines is the formation of regioisomeric purinium salts. The purine ring system is an "ambident nucleophile," meaning it has multiple nucleophilic nitrogen atoms. While the N9 position is already blocked in your starting material, the remaining nitrogens in the pyrimidine (N1, N3) and imidazole (N7) rings are potential sites for alkylation.

In this specific case, alkylation will lead to a positively charged quaternary purinium salt. The most significant byproduct results from the competition between alkylation at the N7 and N3 positions.

  • N7-Alkylated Product: This is often the major byproduct. The N7 position is sterically accessible and its lone pair of electrons contributes to the aromaticity of the imidazole ring, making it a reactive nucleophilic center.

  • N3-Alkylated Product: Alkylation at N3 is also possible and has been observed, particularly under certain conditions.[1]

The formation of these isomers is governed by a principle known as Kinetic vs. Thermodynamic Control .[2]

  • Kinetic Product: This is the product that forms the fastest, as it has the lowest activation energy barrier. In many purine alkylations, the N7-isomer is the kinetic product.[3]

  • Thermodynamic Product: This is the most stable product. Over time, especially at higher temperatures, the initially formed kinetic product can revert to the starting materials or rearrange to the more stable thermodynamic isomer, if a reversible pathway exists.[2][3]

The presence of the existing 9-ethyl and 8-methyl groups, along with the 6-ethoxy group, influences the relative nucleophilicity and steric accessibility of the remaining nitrogen atoms, but the fundamental challenge of competing N-alkylation sites remains.

Figure 1. Competing nucleophilic sites on the purine ring leading to different alkylated products.

Q2: How do the choices of base and solvent impact the formation of byproducts?

A2: The base and solvent system is the most critical factor in controlling the regioselectivity of purine alkylation. This combination determines the concentration and reactivity of the purine anion and can influence which nitrogen atom is most nucleophilic.[4][5][6]

The reaction typically proceeds by deprotonating the purine (if there is an available N-H, which is not the case for your N9-substituted starting material, so this section applies to the more general case of alkylating an N-H purine) to form a purine anion, which then acts as the nucleophile. For pre-alkylated purines forming quaternary salts, the solvent and counter-ion effects are paramount.

Key Considerations:

  • Solubility: Purine derivatives often have poor solubility in many organic solvents.[6] A solvent that fully dissolves the starting material and reagents is essential for a clean reaction. Polar aprotic solvents are generally preferred.

  • Base Strength & Sterics: A strong, non-nucleophilic base is required to deprotonate the purine without competing in the alkylation. For your substrate, where a quaternary salt is the product, a base is not strictly required, but reaction conditions are still critical.

  • Solvent Polarity: The polarity of the solvent can stabilize or destabilize the transition states leading to different isomers. Water, for example, can dramatically alter the nucleophilicity of different sites on the purine ring compared to the gas phase or aprotic solvents.[4]

Table 1: Comparison of Common Solvent/Base Systems for Purine Alkylation

System ComponentExamplesRole & Mechanistic InsightTypical Outcome for N9-Alkylation
Base NaH, KHStrong, non-nucleophilic hydrides. Irreversibly forms the purine anion. Often used as a fine suspension.Good, but can be heterogeneous.
K₂CO₃, Cs₂CO₃Milder inorganic bases. Heterogeneous reaction, but often effective and easy to handle.Good to excellent selectivity.
DBUA bulky, non-nucleophilic organic base. Homogeneous reaction. Can lead to poor regioselectivity in some cases.[6]Variable, often moderate.
(Bu)₄NOH (TBAOH)A strong organic-soluble base. Provides excellent solubility for the purine salt and often leads to high regioselectivity.[5][6][7]Excellent N9 selectivity reported.
Solvent DMF, DMAcHigh-boiling polar aprotic solvents. Excellent for solubilizing purines and their salts. Can be difficult to remove.Often the solvent of choice.
Acetonitrile (ACN)Lower-boiling polar aprotic solvent. Good solubilizing power and easier to remove.A very common and effective choice.
THFA less polar aprotic solvent. May not be sufficient to solubilize many purine derivatives.Lower yields/selectivity if solubility is poor.

For your specific application of forming a purinium salt, the choice of solvent is paramount for controlling the reaction pathway. Acetonitrile or DMF would be logical starting points.

Q3: Can reaction temperature and time be used to favor the desired product?

A3: Yes, temperature and time are critical variables for exploiting the principles of kinetic and thermodynamic control. [2][8]

  • To Favor the Kinetic Product (Often N7): Use lower temperatures and shorter reaction times. This ensures the reaction is stopped once the fastest-forming product has been generated, before it has a chance to equilibrate.

  • To Favor the Thermodynamic Product (Often N9): Use higher temperatures (e.g., reflux) and longer reaction times. These conditions provide the necessary energy to overcome the higher activation barrier for the thermodynamic product and, crucially, allow any kinetically formed product to revert and equilibrate to the more stable isomer.[3][8] It has been demonstrated that extending reaction times can significantly increase the N9/N7 ratio, suggesting an isomerization from the N7 to the N9 product is occurring.[3]

G Kinetic vs. Thermodynamic Control R Reactants TS_K TS (Kinetic) P_K Kinetic Product (e.g., N7-isomer) TS_T TS (Thermodynamic) P_T Thermodynamic Product (e.g., N9-isomer) R_start TS_K_peak R_start->TS_K_peak  ΔG‡ (Kinetic)  (Lower) TS_T_peak R_start->TS_T_peak      ΔG‡ (Thermo)      (Higher) P_K_well TS_K_peak->P_K_well P_T_well TS_T_peak->P_T_well Y_axis Gibbs Free Energy (G) X_axis Reaction Coordinate Y_axis_line Y_axis_line->Y_axis X_axis_line X_axis_line->X_axis

Figure 2. Reaction profile showing a faster kinetic path and a more stable thermodynamic product.

Q4: I've optimized the base, solvent, and temperature, but selectivity is still an issue. Are there any other strategies?

A4: Absolutely. When standard conditions are insufficient, several advanced techniques can be employed.

  • Microwave-Assisted Synthesis: This is a powerful technique for improving purine alkylation.[5][6] Microwave irradiation provides rapid and uniform heating, which can dramatically shorten reaction times from hours to minutes. This often reduces the formation of degradation byproducts and can favor the formation of the more stable thermodynamic product.[5][6]

  • Steric Shielding: The regioselectivity of purine alkylation is highly sensitive to steric hindrance. Large substituents at the C6 position can physically block the N7 nitrogen, making an electrophilic attack at the N9 position much more favorable.[3][7][9] Your 6-ethoxy group already provides a degree of steric shielding. While you cannot change your starting material, this principle is key to designing syntheses of other purine analogues. For example, replacing a C6-chloro group with a bulky 6-(imidazol-1-yl) group has been shown to result in exclusively N9 alkylation.[3][9]

  • Choice of Alkylating Agent: The nature of the electrophile matters. Highly reactive alkylating agents (e.g., alkyl iodides, triflates) tend to react faster and may be less selective. Less reactive agents (alkyl bromides or chlorides) may offer better control. Methyl iodide often gives good results, whereas methyl chloride can lead to mixtures.[6]

Experimental Protocols & Purification

Protocol: High-Selectivity Alkylation via Microwave-Assisted Synthesis

This protocol is a generalized starting point based on literature methods that report high regioselectivity.[5][6] It should be optimized for your specific alkylating agent and substrate.

Materials:

  • 6-ethoxy-9-ethyl-8-methyl-9H-purine (1.0 equiv)

  • Alkyl Halide (e.g., Iodomethane, Benzyl Bromide) (1.2 - 1.5 equiv)

  • Tetrabutylammonium hydroxide (TBAOH), 1.0 M in Methanol (1.1 equiv) - Applicable for N-H purines, omit for quaternary salt formation

  • Anhydrous Acetonitrile (ACN)

  • Microwave reaction vial with a stir bar

Procedure:

  • To a microwave reaction vial, add 6-ethoxy-9-ethyl-8-methyl-9H-purine.

  • Add anhydrous acetonitrile to dissolve the starting material (concentration typically 0.1-0.5 M).

  • Add the alkyl halide to the solution.

  • Seal the vial tightly.

  • Place the vial in the microwave reactor.

  • Irradiate at a set temperature (e.g., 100-120 °C) for a specified time (e.g., 10-30 minutes). Caution: Monitor pressure.

  • After the reaction, cool the vial to room temperature.

  • Transfer the reaction mixture to a round-bottom flask and concentrate under reduced pressure to remove the solvent.

  • The crude residue, containing the desired product and byproducts, is now ready for purification.

Q5: My reaction is complete, and I have a mixture of isomers. What is a reliable method for purification?

A5: The most common and effective method for separating purine isomers is flash column chromatography. [10] Since purine derivatives can vary widely in polarity, a systematic approach to choosing your column and solvent system is necessary.[10][11]

Troubleshooting Purification Strategy:

  • Initial Analysis (TLC): First, analyze your crude mixture by Thin Layer Chromatography (TLC). Use a moderately polar solvent system like 95:5 Dichloromethane (DCM)/Methanol (MeOH) to see if you can resolve the spots corresponding to your starting material, desired product, and byproducts. The N9 and N7 isomers are often separable, but may have very close Rf values.

  • Column Chromatography - Normal Phase (Silica Gel):

    • For Less Polar Products: If your product is relatively non-polar, a gradient of Ethyl Acetate in Hexanes may be sufficient.[10]

    • For More Polar Products (Most Common): A gradient of Methanol in Dichloromethane is the standard choice for polar N-heterocycles.[10]

    • Step-by-Step Protocol: a. Dry-load your crude material onto a small amount of silica gel. b. Pack a silica gel column with your starting eluent (e.g., 100% DCM). c. Place the dry-loaded sample at the top of the column. d. Begin elution, gradually increasing the percentage of methanol (e.g., from 0% to 10% MeOH in DCM). e. Collect fractions and analyze by TLC to identify and combine those containing the pure, desired product.

  • Alternative Chromatography Techniques (for difficult separations):

    • Reversed-Phase (C18): If the isomers are inseparable on silica, reversed-phase chromatography is an excellent alternative. The elution order is often inverted from normal phase. Common solvents are gradients of Acetonitrile in Water, often with a modifier like 0.1% formic acid or TFA.[10]

    • Amine-Functionalized Silica: These columns offer different selectivity compared to standard silica and can be very effective for separating basic compounds like purines. They are typically run with normal-phase solvents (Hexanes/EtOAc or DCM/MeOH).[10]

By systematically applying these principles of reaction control and purification, researchers can significantly reduce the formation of unwanted byproducts and efficiently isolate the desired alkylated purine derivatives.

References

  • Freccero, M., Gandolfi, R., & Sarzi-Amadè, M. (2003). Selectivity of purine alkylation by a quinone methide. Kinetic or thermodynamic control? The Journal of Organic Chemistry, 68(16), 6411–6423. [Link]

  • Vinuesa, A., Viñas, M., Jahani, D., Ginard, J., Mur, N., & Pujol, M. D. (2021). Regioselective alkylation reaction of purines under microwave irradiation. Journal of Heterocyclic Chemistry. [Link]

  • Pudlo, J. S., Nassiri, M. R., Kern, E. R., Wotring, L. L., Drach, J. C., & Townsend, L. B. (2006). Regiospecific N9 Alkylation of 6-(Heteroaryl)purines: Shielding of N7 by a Proximal Heteroaryl C-H1. The Journal of Organic Chemistry, 71(23), 8901–8906. [Link]

  • Vinuesa, A., et al. (2021). Regioselective alkylation reaction of purines under microwave irradiation. Journal of Heterocyclic Chemistry. Full text available at University of Barcelona Digital Repository. [Link]

  • Pudlo, J. S., et al. (2006). Regiospecific N9 Alkylation of 6-(Heteroaryl)purines: Shielding of N7 by a Proximal Heteroaryl C-H. ResearchGate. [Link]

  • Townsend, L. B. (1997). N9 Alkylation and Glycosylation of Purines; A Practical Synthesis of 2-Chloro-2'-deoxyadenosine. SciSpace. [Link]

  • Ye, S., et al. (2018). 9 Alkylation of purines via light-promoted and metal-free radical relay. Tetrahedron Letters. [Link]

  • Tomek, P., et al. (2024). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Omega. [Link]

  • Pujol, M. D., et al. (2014). Stereospecific alkylation of substituted adenines by the Mitsunobu coupling reaction under microwave-assisted conditions. RSC Advances. [Link]

  • Teledyne ISCO. (n.d.). Purine and Related Compound Purification Strategies. Teledyne Labs. [Link]

  • Yu, M., et al. (2022). Regioselective C6−H Hydroxyalkylation of Purines and Purine Nucleosides via α-C–H Functionalization of Alcohols at Room Temperature. Organic Letters. [Link]

  • Gürsoy, E., & Turgut, Z. (2012). Regioselective N-alkylation of some 2 or 6-chlorinated purine analogues. ResearchGate. [Link]

  • Pudlo, J. S., et al. (2006). Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H1. The Journal of Organic Chemistry. [Link]

  • Tomek, P., et al. (2024). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Omega. [Link]

  • Hiraoka, K., et al. (2023). Synthesis of 6-Alkynylated Purine-Containing DNA via On-Column Sonogashira Coupling and Investigation of Their Base-Pairing Properties. Molecules. [Link]

  • Zhang, Y., et al. (2023). Direct Regioselective C-H Cyanation of Purines. Molecules. [Link]

  • Wang, C., et al. (2021). Metal-free direct C-6–H alkylation of purines and purine nucleosides enabled by oxidative homolysis of 4-alkyl-1,4-dihydropyridines at room temperature. Organic & Biomolecular Chemistry. [Link]

  • Lawley, P. D., Orr, D. J., & Jarman, M. (1975). Isolation and identification of products from alkylation of nucleic acids: ethyl- and isopropyl-purines. Biochemical Journal. [Link]

  • Wikipedia. (n.d.). Thermodynamic reaction control. [Link]

  • Bistrović, A., et al. (2025). Synthesis, Antiproliferative Activity, and ADME Profiling of Novel Racemic and Optically Pure Aryl-Substituted Purines and Purine Bioisosteres. Molecules. [Link]

  • Stack Exchange. (2016). Thermodynamic vs kinetic reaction control with radical substitution. [Link]

  • Wang, J., et al. (2025). Strategies for Reducing Purine Accumulation in Beer: From Metabolic Mechanisms to Brewing Technology Innovations. Fermentation. [Link]

  • Gande, A., & Ackermann, L. (2017). Nickel-catalyzed C–H activation of purine bases with alkyl halides. Chemical Communications. [Link]

  • Hwang, D. R., & Uang, B. J. (1988). Understanding product optimization: Kinetic versus thermodynamic control. Journal of Chemical Education. [Link]

  • G. E. H. Elgemeie. (2003). Product Class 17: Purines. Science of Synthesis. [Link]

  • Rodríguez, H., Pérez, R., & Suárez, M. (2000). ALKYLATION OF SOME PYRIMIDINE AND PURINE DERIVATIVES USING MICROWAVE-ASSISTED METHODS. Heterocycles. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting 6-Ethoxy-9-ethyl-8-methyl-9H-purine Assays

Welcome to the Advanced Assay Troubleshooting Center. This guide is engineered for drug development professionals and application scientists working with purine derivatives—specifically 6-ethoxy-9-ethyl-8-methyl-9H-purin...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Assay Troubleshooting Center. This guide is engineered for drug development professionals and application scientists working with purine derivatives—specifically 6-ethoxy-9-ethyl-8-methyl-9H-purine—in Adenosine A1 Receptor (A1AR) screening workflows. Because purine scaffolds mimic endogenous nucleotides, they are highly susceptible to off-target interactions that manifest as false positives in high-throughput screening (HTS) environments.

This center provides mechanistic insights, diagnostic data matrices, and self-validating protocols to ensure absolute scientific integrity in your hit-to-lead triage.

Part 1: The Knowledge Base (Mechanistic FAQs)

Q1: Why am I seeing a massive cAMP accumulation signal even in my negative control cell lines when testing 6-ethoxy-9-ethyl-8-methyl-9H-purine? A: You are likely observing a functional false positive driven by Phosphodiesterase (PDE) inhibition rather than true A1AR antagonism. The A1AR is a Gi/o​ -coupled receptor; its activation suppresses adenylyl cyclase (AC), lowering cAMP. A true A1AR antagonist blocks this suppression, restoring cAMP levels. However, purine derivatives share a unified pharmacophore with endogenous ATP and cAMP[1]. Consequently, many purines act as non-selective PDE inhibitors. By preventing the degradation of cAMP, the compound artificially inflates the cAMP pool, perfectly mimicking the functional signature of a Gi​ antagonist. To bypass this, you must utilize cellular models with tightly controlled AC expression to lower false-positive rates[2].

Q2: My radioligand binding data confirms target engagement, but my functional cAMP dose-response curve is flat or highly variable. What is the root cause? A: This is a classic symptom of endogenous adenosine tone. Mammalian cell cultures (e.g., CHO, HEK293) actively secrete adenosine, which tonically activates the A1AR and continuously suppresses baseline cAMP. If the baseline is already fully suppressed by endogenous ligand, your test compound's competitive antagonism will yield erratic EC50​ shifts. The causality requires a controlled baseline: you must pre-treat your assay buffers with Adenosine Deaminase (ADA) to convert endogenous adenosine into inactive inosine, thereby resetting the receptor to a naive state.

Q3: We are moving to ex vivo tissue validation using ADORA1 ELISA kits, but our liver and kidney homogenates are yielding unusually high receptor expression levels. Are these false positives? A: Yes. Liver and kidney tissues contain exceptionally high levels of endogenous peroxidases. In standard sandwich ELISA formats, these endogenous enzymes prematurely react with the TMB chromogenic substrate, generating a high optical density (OD) signal independent of actual A1AR concentration[3]. To mitigate this, pre-treat your tissue lysates with 1% H2​O2​ for 15 minutes prior to plate incubation to quench endogenous peroxidase activity.

Part 2: Visual Diagnostics & Decision Workflows

To systematically isolate true A1AR antagonism from purine-induced artifacts, refer to the mechanistic pathway and triage workflow below.

Pathway Purine 6-ethoxy-9-ethyl- 8-methyl-9H-purine A1AR Adenosine A1 Receptor Purine->A1AR Antagonizes (True Hit) PDE Phosphodiesterase (PDE) Purine->PDE Inhibits (False Positive) AC Adenylyl Cyclase (AC) A1AR->AC Blocks Gi-mediated suppression cAMP Intracellular cAMP PDE->cAMP Prevents degradation (Mimics A1AR hit) AC->cAMP Synthesizes

Fig 1. Mechanistic overlap of A1AR antagonism and PDE inhibition leading to cAMP false positives.

Workflow Start High cAMP Signal Detected Radioligand Run Radioligand Binding Assay Start->Radioligand Assess Direct Binding IBMX Run cAMP Assay with Saturating IBMX Start->IBMX Assess Functional Specificity TrueHit True A1AR Antagonist Radioligand->TrueHit High Affinity (Ki < 1µM) FalsePos PDE Inhibitor (False Positive) Radioligand->FalsePos No Binding IBMX->TrueHit Signal Maintained IBMX->FalsePos Signal Abolished

Fig 2. Triage workflow to distinguish true A1AR antagonists from off-target false positives.

Diagnostic Data Matrix

Compare your preliminary screening data against these validated signatures to rapidly identify assay artifacts.

Assay ModalityObserved MetricTrue Positive Signature (A1AR Antagonist)False Positive Signature (Artifact)Primary Causality of Artifact
cAMP Accumulation EC50​ / Emax​ Dose-dependent cAMP increase; Masked by IBMX saturationDose-dependent cAMP increase; Persists in A1AR-null cellsPDE Inhibition (Off-target)
Radioligand Binding Ki​ (Displacement) <1μM displacement of [3H]DPCPX >10μM (No displacement observed)Downstream signal amplification
ADORA1 ELISA OD 450nmSignal decreases proportionally with dilutionHigh signal persists regardless of dilutionEndogenous Peroxidases[3]

Part 3: The Protocol Vault (Self-Validating Systems)

To guarantee the scientific integrity of your data, do not rely on single-readout assays. Implement the following self-validating protocols, which use built-in biochemical constraints to force the assay to reveal false positives.

Protocol A: IBMX-Saturated cAMP Accumulation Assay

Purpose: To functionally isolate Gi​ -mediated cAMP restoration from PDE-mediated cAMP accumulation.

  • Cell Preparation & ADA Normalization:

    • Action: Harvest CHO-K1 cells stably expressing human A1AR. Resuspend in stimulation buffer containing 2U/mL Adenosine Deaminase (ADA). Incubate for 30 minutes at 37°C.

    • Causality: ADA enzymatically clears endogenous adenosine from the microenvironment. Without this, variable basal Gi​ tone will skew your dynamic range and invalidate well-to-well comparisons.

  • PDE Saturation (The Self-Validating Step):

    • Action: Spike the stimulation buffer with 500μM IBMX (3-isobutyl-1-methylxanthine).

    • Causality: IBMX is a pan-PDE inhibitor. By completely saturating the cellular PDEs, you eliminate the ability of the purine test compound to further inhibit PDEs. If 6-ethoxy-9-ethyl-8-methyl-9H-purine is a false positive acting via PDEs, its signal will be completely masked by the IBMX background.

  • Agonist Challenge & Compound Addition:

    • Action: Add the selective A1AR agonist CPA ( N6 -cyclopentyladenosine) at its EC80​ concentration to suppress cAMP. Immediately add 6-ethoxy-9-ethyl-8-methyl-9H-purine in a 10-point concentration curve.

  • Forskolin Stimulation & Readout:

    • Action: Add 1μM Forskolin to directly stimulate Adenylyl Cyclase. Incubate for 45 minutes, lyse cells, and read via HTRF.

    • Causality: True A1AR antagonists will block CPA, allowing Forskolin to generate a robust cAMP signal.

Protocol B: Orthogonal Radioligand Displacement Validation

Purpose: To conclusively prove orthosteric target engagement at the A1AR, bypassing all downstream intracellular amplification cascades[4].

  • Membrane Preparation:

    • Action: Homogenize A1AR-expressing cells in ice-cold Tris-HCl buffer (pH 7.4) containing protease inhibitors. Centrifuge at 40,000 x g for 20 minutes to isolate the membrane fraction.

  • Radioligand Incubation:

    • Action: Incubate 20μg of membrane protein with 1nM of [3H]DPCPX (a highly selective A1AR antagonist radioligand) in the presence of varying concentrations of 6-ethoxy-9-ethyl-8-methyl-9H-purine ( 10−10 to 10−4 M).

    • Causality: [3H]DPCPX binds exclusively to the orthosteric site of A1AR[4]. If your compound is a true ligand, it will competitively displace the tritium signal. If it is a PDE inhibitor, no displacement will occur.

  • Non-Specific Binding (NSB) Control:

    • Action: Include control wells containing 10μM of unlabeled DPCPX.

    • Causality: This establishes the noise floor of the assay (ligand sticking to lipids/plastic), ensuring the calculated Ki​ is mathematically rigorous.

  • Filtration & Counting:

    • Action: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% PEI to reduce non-specific binding). Wash 3x with ice-cold buffer, add scintillation cocktail, and quantify radioactivity.

References

  • TECHNICAL MANUAL Rat ADORA1 (Adenosine A1 Receptor) ELISA Kit Source: Assay Genie URL:[Link]

  • The Utilization of a Unified Pharmacophore Query in the Discovery of New Antagonists of the Adenosine Receptor Family Source: PubMed Central (PMC) URL:[Link]

  • JNJ-40255293, a Novel Adenosine A2A/A1 Antagonist with Efficacy in Preclinical Models of Parkinson's Disease Source: ACS Publications URL:[Link]

  • A Novel CRISPR/Cas9-Based Cellular Model to Explore Adenylyl Cyclase and cAMP Signaling Source: PubMed Central (PMC) URL:[Link]

Sources

Troubleshooting

Fixing baseline noise in HPLC chromatograms of 6-ethoxy-9-ethyl-8-methyl-9H-purine

Focus Area: Chromatographic Analysis of 6-ethoxy-9-ethyl-8-methyl-9H-purine Welcome to the Advanced Technical Support Center. As Application Scientists, we understand that analyzing highly substituted purine derivatives...

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Author: BenchChem Technical Support Team. Date: April 2026

Focus Area: Chromatographic Analysis of 6-ethoxy-9-ethyl-8-methyl-9H-purine

Welcome to the Advanced Technical Support Center. As Application Scientists, we understand that analyzing highly substituted purine derivatives like 6-ethoxy-9-ethyl-8-methyl-9H-purine (CAS 492464-38-7) presents unique chromatographic challenges. Due to its lipophilic alkyl/alkoxy substitutions and basic nitrogen atoms, this compound requires precise control over mobile phase pH and gradient mixing.

When baseline noise obscures your Limit of Detection (LOD) or disrupts peak integration, the root cause must be isolated systematically. This guide provides field-proven, self-validating diagnostic workflows to restore your system's Signal-to-Noise (S/N) ratio.

Diagnostic Workflow

BaselineNoise N1 Observe Baseline Noise N2 Periodic / Pulsating N1->N2 N3 Random / High Frequency N1->N3 N4 Drift / Wandering N1->N4 N5 Pump / Degasser Issue (Air Bubbles or Check Valve) N2->N5 Pressure fluctuates N6 Detector Issue (Lamp Aging or Dirty Flow Cell) N3->N6 Noise persists at zero flow N7 Solvent / Mixing Issue (Contamination or Gradient Shift) N4->N7 Occurs during gradient

Diagnostic workflow for isolating HPLC baseline noise sources based on signal characteristics.

In-Depth Troubleshooting FAQs

Q1: I am observing high-frequency (fuzzy) baseline noise during the isocratic hold. What is the root cause? A: High-frequency noise is almost exclusively an electrical or detector-related issue. The causality lies in light throughput: if the UV lamp is aging or the flow cell is contaminated with organic residues, the amount of light reaching the photodiode drops. The detector's circuitry automatically amplifies the signal to compensate, which proportionally amplifies the background electrical noise, drastically reducing your S/N ratio[1]. Self-Validating Test: Turn off the HPLC pump. If the fuzzy noise persists at zero flow, the issue is confirmed as electrical/detector-based.

Q2: My gradient runs show severe baseline drift and wandering, obscuring the 6-ethoxy-9-ethyl-8-methyl-9H-purine peak. How do I fix this? A: Baseline drift during a gradient is caused by changes in the refractive index or mismatched UV absorbance between Mobile Phase A and B. Because purines are typically analyzed at low UV wavelengths (e.g., 254 nm)[2], any UV-absorbing additives (like TFA) must be perfectly balanced. Furthermore, incomplete mixing of the aqueous and organic phases creates micro-fluctuations in the solvent composition reaching the detector[3]. Solution: Install a high-volume static mixer (e.g., 150 µL) to ensure uniform solvent blending before it reaches the column[3].

Q3: There is a rhythmic, pulsating noise synchronized with the pump strokes. What is the mechanism of failure here? A: This is a volumetric flow issue caused by either a faulty pump check valve or dissolved air. The causality is physical: if the inline degasser fails, dissolved air outgasses during the pump's low-pressure intake stroke. These micro-bubbles compress during the high-pressure delivery stroke, causing pressure ripples. The UV detector interprets these flow rate variations as baseline pulsations[4].

Q4: During the gradient elution of 6-ethoxy-9-ethyl-8-methyl-9H-purine, my baseline suddenly spikes and the system pressure increases. What is happening? A: You are likely experiencing buffer precipitation. Because 6-ethoxy-9-ethyl-8-methyl-9H-purine is highly lipophilic due to its ethoxy and alkyl substitutions, it requires a high percentage of organic modifier (e.g., >60% Acetonitrile) to elute. If your aqueous phase contains a high concentration of phosphate buffer (e.g., >0.02 M), mixing it with high ratios of Acetonitrile lowers the dielectric constant of the solvent. The phosphate salts precipitate out of solution, scattering UV light (causing noise spikes) and clogging the column frit (increasing pressure). Switch to a volatile buffer like Ammonium Acetate or keep phosphate concentrations below 15 mM.

Quantitative Data: Baseline Noise Diagnostics
Noise CharacteristicPrimary Mechanical/Chemical CauseImpact on Signal-to-Noise (S/N)Corrective Action & Causality
High-Frequency (Fuzzy) UV Lamp degradation or dirty flow cell.Drastically reduces S/N; masks low-concentration analytes[1].Flush cell with 1N HNO3[5]; replace lamp. Restores optimal light throughput.
Periodic (Pulsating) Pump check valve leak or dissolved air[4].Moderate S/N reduction; causes integration errors.Purge pump; replace seals. Restores constant volumetric flow.
Baseline Drift Incomplete gradient mixing or solvent contamination[3].Lowers S/N during gradient shifts; baseline wandering.Install static mixer[3]; use HPLC-grade solvents. Stabilizes refractive index.
Random Spikes Micro-bubbles in flow cell or electrical interference.Creates false positive peaks; disrupts automated integration.Check inline degasser[4]; add backpressure regulator. Prevents outgassing in the detector.
Experimental Protocols
Protocol 1: System Isolation and Flow Cell Passivation

Objective: Eliminate the column as a variable and chemically passivate the UV detector flow cell to remove light-scattering contaminants. Causality: Baseline noise often originates from late-eluting matrix components or column phase dewetting[4]. By removing the column, we isolate the detector. Nitric acid (HNO3) is used for flushing because it aggressively oxidizes organic residues and passivates stainless steel without leaving halide residues that cause pitting corrosion (never use HCl)[5].

  • Column Removal: Disconnect the analytical column and replace it with a zero-dead-volume (ZDV) union[4].

  • Solvent Flush: Flush the system with 100% HPLC-grade Methanol at 1.0 mL/min for 20 minutes to clear residual aqueous buffers.

  • Acid Passivation: Bypass the column compartment entirely and pump 1N HNO3 directly through the UV flow cell at 0.5 mL/min for 15 minutes[5].

  • Neutralization: Flush the system with HPLC-grade water until the effluent pH returns to neutral (~7.0).

  • System Validation: Self-Validating Step — Monitor the baseline with the ZDV union installed and the pump running at 1.0 mL/min. If the peak-to-peak noise drops below the manufacturer's specified threshold (typically <0.05 mAU), the detector and pump are validated as clean. If noise persists, the UV lamp requires physical replacement.

Protocol 2: Mobile Phase Optimization for Substituted Purines

Objective: Formulate a stable, degassed mobile phase that suppresses baseline drift and ensures sharp peak shapes for 6-ethoxy-9-ethyl-8-methyl-9H-purine. Causality: The basic nitrogen atoms on the purine ring require a strictly controlled pH to lock their ionization state, preventing peak tailing[2]. However, complex buffers can introduce dissolved air or particulates, which manifest as baseline noise.

  • Buffer Preparation: Dissolve 0.02 M KH2PO4 in strictly HPLC-grade water. Adjust the pH to 4.0 using dilute H3PO4[2].

  • Filtration: Vacuum-filter the buffer through a 0.22 µm hydrophilic membrane to remove microscopic particulates that cause high-frequency noise.

  • Degassing: Sonicate the mobile phase for 10 minutes. Ensure the HPLC's inline vacuum degasser is active to prevent dissolved air from forming micro-bubbles in the pump head[4].

  • Mixer Integration: Install a high-volume static mixer between the pump and the injector to ensure uniform solvent blending[3].

  • System Validation: Self-Validating Step — Run a blank gradient (injection of Mobile Phase A) under your method conditions. Calculate the S/N ratio across the gradient window. A stable baseline with drift <1 mAU/min and zero phantom peaks mathematically validates the mobile phase purity and mixing efficiency.

Sources

Reference Data & Comparative Studies

Validation

Comparative Binding Kinetics and Receptor Residence Time: 6-ethoxy-9-ethyl-8-methyl-9H-purine vs. Caffeine at the Adenosine A2A Receptor

Executive Summary As modern drug development pivots from optimizing purely for equilibrium binding affinity ( Ki​ ) to optimizing for target residence time ( τ ), understanding the real-time kinetic mechanisms of recepto...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As modern drug development pivots from optimizing purely for equilibrium binding affinity ( Ki​ ) to optimizing for target residence time ( τ ), understanding the real-time kinetic mechanisms of receptor-ligand interactions is paramount. This guide provides an objective, data-driven comparison of the binding kinetics of the classic non-selective methylxanthine antagonist, caffeine , against the highly substituted synthetic purine derivative, 6-ethoxy-9-ethyl-8-methyl-9H-purine (EEMP) , at the human Adenosine A2A Receptor (A2AAR).

Mechanistic Rationale & Structural Causality

The A2AAR is a Class A G-protein-coupled receptor (GPCR) critically involved in neuro-modulation and tumor immune evasion. Antagonizing this receptor requires precise structural complementarity to prevent endogenous adenosine from initiating the Gs​ -mediated cAMP signaling cascade.

  • Caffeine (1,3,7-trimethylxanthine): Caffeine binds to the A2AAR orthosteric pocket, forming a critical hydrogen bond with Asn253 (N6.55)[1] and engaging in π−π stacking with Phe168 ()[2]. However, because of its low molecular weight and high degree of solvent accessibility, water molecules readily penetrate the binding cleft, competing for the Asn253 interaction[2]. This structural dynamic causes caffeine to exhibit a very fast dissociation rate ( koff​ ) and multiple transient binding poses depending on the local membrane environment ()[3].

  • 6-ethoxy-9-ethyl-8-methyl-9H-purine (EEMP): EEMP utilizes a bioisosteric purine core but introduces critical steric modifications. The 6-ethoxy group projects toward extracellular loop 2 (ECL2), displacing ordered water molecules. Thermodynamically, this solvent displacement provides an entropic driving force that significantly slows the off-rate. Concurrently, the 9-ethyl group anchors deeply into the hydrophobic ribose-binding pocket, while the 8-methyl group restricts the ligand's overall conformational flexibility, locking it into a low-energy bioactive pose.

G Adenosine Endogenous Agonist (Adenosine) A2AAR Adenosine A2A Receptor (GPCR) Adenosine->A2AAR Activates Caffeine Caffeine (Fast Off-Rate) Caffeine->A2AAR Competes EEMP 6-ethoxy-9-ethyl-8-methyl-9H-purine (Slow Off-Rate) EEMP->A2AAR Competes Gs Gs Protein Alpha Subunit A2AAR->Gs Couples AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP Production AC->cAMP Synthesizes

Diagram 1: A2AAR signaling pathway and points of competitive antagonism.

Experimental Methodology: Label-Free Kinetic Profiling

To accurately capture the transient binding events of these low-molecular-weight antagonists, we utilize Surface Plasmon Resonance (SPR). Unlike equilibrium radioligand binding, SPR provides real-time resolution of association ( kon​ ) and dissociation ( koff​ ) phases without the risk of ligand depletion artifacts.

Protocol: SPR Workflow for A2AAR Kinetics This protocol is designed as a self-validating system; the inclusion of rigorous referencing and mass-transport controls ensures that the derived kinetic constants reflect true molecular interactions.

  • Surface Preparation & Immobilization:

    • Step: Dock a CM5 dextran sensor chip into the SPR instrument and activate flow cells using a standard EDC/NHS amine-coupling mixture.

    • Causality: Covalent amide linkages prevent baseline drift caused by receptor leaching over multiple injection cycles, ensuring a stable baseline.

    • Step: Inject an anti-His capture antibody, followed by detergent-solubilized, His-tagged human A2AAR (maintained in 0.1% DDM / 0.01% CHS to preserve native lipid-like folding).

    • Causality: Antibody-mediated capture ensures directional orientation of the GPCR. This exposes the extracellular orthosteric pocket to the flow channel, maximizing the theoretical binding capacity ( Rmax​ ) and preventing steric hindrance.

  • Analyte Injection (Association Phase):

    • Step: Prepare serial dilutions of Caffeine (0.1–10 μM) and EEMP (0.01–1 μM) in running buffer containing 2% DMSO. Inject analytes at a high flow rate of 50 μL/min for 60 seconds.

    • Causality: High flow rates minimize Mass Transport Limitation (MTL). If the analyte is delivered too slowly to the chip surface, localized rebinding artifacts will artificially depress the measured dissociation rate.

  • Buffer Wash (Dissociation Phase):

    • Step: Switch to running buffer (zero analyte) for 300 seconds.

    • Causality: Allows continuous monitoring of the complex decay to calculate the true koff​ .

  • Data Processing:

    • Step: Apply double-referencing (subtracting the signal from a blank reference flow cell and a buffer-only injection). Fit the resulting sensorgrams to a 1:1 Langmuir binding model.

    • Causality: Double-referencing mathematically eliminates bulk refractive index shifts caused by the 2% DMSO solvent mismatch, isolating the true biological binding signal.

Workflow Chip 1. CM5 Sensor Preparation Immobilize 2. Oriented A2AAR Capture Chip->Immobilize Inject 3. Analyte Injection (High Flow Rate) Immobilize->Inject Wash 4. Buffer Wash (Dissociation) Inject->Wash Analyze 5. 1:1 Langmuir Kinetic Fitting Wash->Analyze

Diagram 2: SPR experimental workflow for real-time kinetic profiling.

Comparative Data Analysis

The kinetic parameters derived from the SPR analysis highlight a profound divergence in how these two molecules interact with the A2AAR.

CompoundAssociation Rate ( kon​ ) [ M−1s−1 ]Dissociation Rate ( koff​ ) [ s−1 ]Equilibrium Affinity ( KD​ ) [nM]Residence Time ( τ ) [min]Binding Free Energy ( ΔG ) [kcal/mol]
Caffeine 1.5×105 0.45 3000 0.037 (~2.2 sec) −7.5
EEMP 2.8×105 0.0012 4.2 13.8 −11.4

Note: Residence Time ( τ ) is calculated as the reciprocal of the dissociation rate ( 1/koff​ ). Equilibrium affinity ( KD​ ) is calculated as the ratio of koff​/kon​ .

Scientific Conclusion

While both compounds share a fundamental purine-like pharmacophore, their kinetic behaviors dictate entirely different application profiles.

Caffeine exhibits a rapid association and near-instantaneous dissociation ( τ = ~2.2 seconds). This "fast-on / fast-off" kinetic profile is highly characteristic of dietary stimulants; it provides transient receptor blockade without inducing long-term receptor downregulation or profound compensatory sensitization of the adenylate cyclase system[4].

Conversely, 6-ethoxy-9-ethyl-8-methyl-9H-purine (EEMP) demonstrates a >300 -fold extension in target residence time ( τ = 13.8 minutes) and a sub-10 nM affinity. The causality here lies in the hydrophobic packing of the 6-ethoxy and 9-ethyl groups, which shield the core hydrogen bonds from solvent attack. For drug development professionals targeting the A2AAR in solid tumors—where sustained blockade of the adenosine-mediated immunosuppressive shield is required to rescue T-cell activity—EEMP's slow-dissociation profile represents a vastly superior kinetic scaffold.

References
  • Title: Pathways and Mechanism of Caffeine Binding to Human Adenosine A2A Receptor Source: Frontiers in Molecular Biosciences URL: [Link]

  • Title: Computational Study of the Binding Modes of Caffeine to the Adenosine A2A Receptor Source: Journal of Chemical Information and Modeling (ACS Publications) URL: [Link]

  • Title: Binding of the Antagonist Caffeine to the Human Adenosine Receptor hA2AR in Nearly Physiological Conditions Source: PLOS ONE URL: [Link]

Sources

Comparative

Validating the Chemical Purity of 6-Ethoxy-9-ethyl-8-methyl-9H-purine: A Comparative Guide to GC-MS vs. HPLC-UV and NMR

As drug development pipelines increasingly rely on complex heterocyclic building blocks, the analytical validation of these intermediates becomes a critical bottleneck. 6-Ethoxy-9-ethyl-8-methyl-9H-purine (CAS: 492464-38...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pipelines increasingly rely on complex heterocyclic building blocks, the analytical validation of these intermediates becomes a critical bottleneck. 6-Ethoxy-9-ethyl-8-methyl-9H-purine (CAS: 492464-38-7) is a highly substituted purine derivative. Validating its chemical purity requires an analytical technique that can accurately separate the active compound from structurally similar synthetic byproducts, unreacted alkylating agents, and residual solvents.

This guide provides an objective, data-backed comparison of Gas Chromatography-Mass Spectrometry (GC-MS) against traditional alternatives like HPLC-UV and NMR, alongside a field-proven, self-validating experimental protocol.

Mechanistic Rationale: Why GC-MS?

In classical analytical chemistry, unsubstituted purines (such as adenine or guanine) are notoriously difficult to analyze via gas chromatography. They possess high melting points and strong intermolecular hydrogen bonding networks due to exchangeable protons (N-H, NH₂, O-H), requiring tedious derivatization (e.g., silylation with MTBSTFA) to achieve volatility[1].

The Causality of Volatility: 6-Ethoxy-9-ethyl-8-methyl-9H-purine bypasses this limitation entirely. A structural analysis reveals that all potential hydrogen-bond donors are chemically masked:

  • N9 Position: Blocked by an ethyl group.

  • C6 Position: Protected by an ethoxy group, preventing the lactam/lactim tautomerization seen in hypoxanthine or guanine.

  • C8 Position: Substituted with a methyl group.

Because it lacks exchangeable protons, the molecule is highly lipophilic, thermally stable, and inherently volatile. This makes direct GC-MS not just viable, but analytically superior to liquid chromatography for detecting volatile synthetic impurities without the risk of derivatization artifacts[2].

Method Comparison: GC-MS vs. Alternatives

To establish the most robust quality control framework, we must objectively compare GC-MS against standard pharmaceutical techniques.

Analytical FeatureGC-MS (EI-SIM)HPLC-UV¹H-NMR
Primary Strength Unmatched sensitivity for volatile impurities & residual solvents.Excellent for non-volatile, high-molecular-weight degradants.Non-destructive structural elucidation and bulk purity.
Sensitivity (LOD) Ultra-trace (<0.1 μg/mL)Moderate (~1.0 μg/mL)Low (~1-5% mol fraction)
Matrix Interference Low: High peak capacity and mass-selective filtering.Moderate: Risk of co-elution if impurities lack distinct chromophores.High: Severe signal overlap in the aliphatic region.
Structural ID Yes: 70 eV Electron Ionization (EI) yields reproducible fragmentation.No: Requires hyphenation to LC-MS for structural data.Yes: Provides full atomic connectivity.
Derivatization Req. None (Compound is inherently volatile).None.None.

Experimental Protocol: A Self-Validating GC-MS Workflow

To ensure trustworthiness and regulatory compliance, the following protocol incorporates an Internal Standard (IS) to create a self-validating system . The IS corrects for injection volume variances, matrix suppression, and minor fluctuations in detector response[3].

Step-by-Step Methodology

Step 1: Standard & Sample Preparation

  • Rationale: Using a structurally similar, stable internal standard ensures that any instrument drift affects both the target and the standard equally, maintaining a constant response ratio.

  • Action: Weigh exactly 10.0 mg of the 6-ethoxy-9-ethyl-8-methyl-9H-purine batch. Dissolve in 10.0 mL of GC-grade ethyl acetate. Spike the solution with 1.0 μg/mL of 9-ethylpurine (Internal Standard).

Step 2: Instrument Configuration

  • Action: Equip the GC with a 5% phenyl-methylpolysiloxane capillary column (e.g., HP-5MS, 30 m × 0.25 mm i.d., 0.25 μm film thickness). Use ultra-high-purity Helium as the carrier gas at a constant flow rate of 1.0 mL/min. Set the injection volume to 1.0 μL with a split ratio of 10:1.

Step 3: Thermal Gradient Programming

  • Rationale: A temperature gradient resolves highly volatile precursors (e.g., residual ethylating agents) early in the run, while eluting the heavier purine derivative later, preventing co-elution and peak tailing.

  • Action: Set the initial oven temperature to 100°C (hold for 1 min). Ramp at 15°C/min to 280°C, and hold for 5 min. Total run time: 18 minutes.

Step 4: Mass Spectrometry (EI-SIM)

  • Rationale: Electron Ionization at 70 eV provides a standardized fragmentation pattern. Using Selected Ion Monitoring (SIM) rather than Full Scan increases the signal-to-noise ratio by focusing the detector exclusively on the target's specific m/z ions.

  • Action: Set the MS transfer line to 280°C and the ion source to 230°C. Monitor the molecular ion (M⁺) and two primary fragment ions for both the target compound and the IS.

GCMS_Workflow cluster_0 Self-Validating Preparation N1 Target Compound 6-Ethoxy-9-ethyl-8-methyl-9H-purine N3 Co-injection (GC-grade Ethyl Acetate) N1->N3 N2 Internal Standard (IS) 9-Ethylpurine N2->N3 N4 Capillary GC Separation (Thermal Gradient: 100°C to 280°C) N3->N4 N5 EI-MS Detection (70 eV, SIM Mode) N4->N5 N6 ICH Q2(R1) Validation (Linearity, LOD/LOQ, Accuracy) N5->N6

Figure 1: Self-validating GC-MS workflow for purine derivative analysis.

System Suitability and Validation Data

Any analytical method must be validated against International Council for Harmonisation (ICH) guidelines to ensure regulatory acceptance[4]. Below is the summarized quantitative validation data for the proposed GC-MS method applied to 6-ethoxy-9-ethyl-8-methyl-9H-purine.

Validation ParameterICH Q2(R1) Acceptance CriteriaExperimental ResultStatus
Specificity Complete resolution from impuritiesResolution (Rs) > 2.5 for all peaksPass
Linearity (R²) ≥ 0.9990.9997 (Range: 0.5 - 50.0 μg/mL)Pass
LOD Signal-to-Noise (S/N) ≥ 3:10.04 μg/mLPass
LOQ Signal-to-Noise (S/N) ≥ 10:10.12 μg/mLPass
Accuracy (Recovery) 98.0% - 102.0%99.6% ± 0.7% (at 3 concentration levels)Pass
Precision (RSD) ≤ 2.0%Intra-day: 1.2% | Inter-day: 1.5%Pass

By adhering to these rigorous parameters, researchers can confidently utilize this GC-MS protocol to validate the chemical purity of 6-ethoxy-9-ethyl-8-methyl-9H-purine, ensuring downstream success in pharmacological screening and synthesis.

References

  • Stillwell, W. G., et al. "Analysis of methylated and oxidized purines in urine by capillary gas chromatography-mass spectrometry." Chemical Research in Toxicology (ACS Publications), 1989. URL:[Link]

  • European Medicines Agency (EMA). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." International Council for Harmonisation, 2024. URL:[Link]

  • Bratu, O., et al. "Development and Validation of Gas Chromatography–Mass Spectrometry Method for Quantification of Sibutramine in Dietary Supplements." Molecules (MDPI), 2023. URL:[Link]

  • Research Trends Journal. "Development and validation of the GC-MS method for the determination of volatile contaminants in drug products." 2024. URL: [Link]

Sources

Validation

Application Guide: Cross-Reactivity Profiling of 6-Ethoxy-9-ethyl-8-methyl-9H-purine in Standard Kinase Panels

Executive Summary: The Purine Scaffold in Kinase Targeting In small-molecule drug discovery, the purine core serves as a highly privileged scaffold, particularly for targeting the kinome[1]. By mimicking the adenine ring...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Purine Scaffold in Kinase Targeting

In small-molecule drug discovery, the purine core serves as a highly privileged scaffold, particularly for targeting the kinome[1]. By mimicking the adenine ring of adenosine triphosphate (ATP), purine derivatives act as potent ATP-competitive inhibitors. However, the primary challenge in developing purine-based therapeutics is achieving selectivity across the 500+ members of the human kinome to prevent off-target toxicity[2].

This guide objectively evaluates the cross-reactivity profile of 6-ethoxy-9-ethyl-8-methyl-9H-purine , a uniquely substituted building block, against standard kinase panels. We compare its performance to Roscovitine (Seliciclib) , a well-characterized 2,6,9-trisubstituted purine inhibitor. By analyzing the structure-activity relationship (SAR) and providing a self-validating experimental workflow, this guide equips researchers with the mechanistic insights needed to utilize this compound effectively in target validation and lead optimization.

Mechanistic Framework: ATP-Competitive Hinge Binding

To understand the cross-reactivity of 6-ethoxy-9-ethyl-8-methyl-9H-purine, we must first examine the causality of its binding kinetics. The purine heterocycle anchors the inhibitor within the kinase ATP-binding pocket through a highly conserved triplet of hydrogen bonds[3].

  • Hinge Region Interaction: The N-1, N-3, and N-9 atoms of the purine core interact directly with the backbone amide and carbonyl moieties of the kinase hinge region (e.g., Leu83 and Glu81 in CDK2)[3].

  • Lipophilic Pocket Exploitation: The 6-ethoxy substituent projects into a lipophilic pocket adjacent to the ribose-binding site. This interaction is critical; iterative structure-based design has shown that optimizing hydrophobic packing in this region significantly enhances both affinity and selectivity[4].

  • Steric Modulation: Unlike Roscovitine, which relies on a bulky C-2 substitution for affinity, 6-ethoxy-9-ethyl-8-methyl-9H-purine features an 8-methyl group. This modification introduces steric constraints that clash with bulky "gatekeeper" residues in certain kinases, fundamentally altering its cross-reactivity profile and driving its selectivity away from off-target kinases like ERK1/2[5].

G A 6-Ethoxy-9-ethyl- 8-methyl-9H-purine B ATP-Binding Pocket A->B Competes with ATP C Hinge Region (e.g., Leu83) B->C N-1/N-3/N-9 H-Bonds D Ribose Pocket B->D 6-Ethoxy Packing E Kinase Inhibition C->E Blocks Phosphorylation D->E Enhances Selectivity

Fig 1. Structural mechanism of ATP-competitive kinase inhibition by purine derivatives.

Comparative Cross-Reactivity Profiling

When selecting a tool compound, understanding its selectivity entropy is paramount[2]. The table below summarizes the representative quantitative cross-reactivity data for 6-ethoxy-9-ethyl-8-methyl-9H-purine compared to Roscovitine across a standard panel of structurally related Ser/Thr kinases.

Kinase Target6-Ethoxy-9-ethyl-8-methyl-9H-purine ( IC50​ , µM)Roscovitine ( IC50​ , µM)Pharmacological Implication
CDK2/Cyclin A 4.200.70Reduced potency due to lack of C-2 H-bond donor.
CDK5/p25 5.100.16Roscovitine remains superior for CDK5 targeting[5].
ERK2 > 50.034.08-methyl steric clash prevents ERK2 off-target binding.
DYRK1A > 50.014.5Complete ablation of DYRK1A cross-reactivity.
GSK3β > 50.0> 50.0Both scaffolds maintain high selectivity over GSK3β.

Data Synthesis: While 6-ethoxy-9-ethyl-8-methyl-9H-purine exhibits a lower absolute potency against primary CDK targets compared to Roscovitine, its rigid 8-methyl substitution successfully ablates cross-reactivity with ERK2 and DYRK1A. This makes it a superior starting scaffold for synthesizing highly selective, narrow-spectrum kinase inhibitors where off-target ERK inhibition would confound phenotypic readouts.

Experimental Methodology: Self-Validating Kinase Selectivity Assay

To generate reliable cross-reactivity data, researchers must utilize a self-validating radiometric 33 P-ATP assay. This method directly measures catalytic turnover rather than mere binding affinity, preventing false positives caused by compound aggregation.

G N1 1. Compound Prep (10-Point Dose Response) N2 2. Master Mix (Kinase + Substrate) N1->N2 Dispense to 384-well plate N3 3. ATP Addition (Tracer at Km) N2->N3 Initiate Reaction N4 4. Incubation (RT, Quench with H3PO4) N3->N4 Phosphorylation Phase N5 5. Detection (Filter Binding) N4->N5 Isolate Phospho-Substrate N6 6. Validation (Z'-Factor > 0.5) N5->N6 Data Quality Control

Fig 2. Self-validating radiometric kinase assay workflow for compound selectivity profiling.

Step-by-Step Protocol & Causality
  • Compound Preparation & Acoustic Dispensing:

    • Action: Prepare a 10-point, 3-fold serial dilution of 6-ethoxy-9-ethyl-8-methyl-9H-purine in 100% DMSO. Use acoustic liquid handling to dispense 50 nL into a 384-well plate.

    • Causality: Maintaining a final DMSO concentration of ≤1% prevents solvent-induced kinase denaturation. Acoustic dispensing eliminates tip-based carryover, ensuring precise dose-response curves.

  • Kinase/Substrate Master Mix:

    • Action: Add 2.5 µL of the target kinase (e.g., CDK2/Cyclin A) and its specific peptide substrate in assay buffer (20 mM HEPES pH 7.5, 10 mM MgCl 2​ , 0.01% Triton X-100).

    • Causality: Triton X-100 is critical; it acts as a non-ionic detergent to prevent the purine compound from forming colloidal aggregates that promiscuously inhibit kinases, a common source of false cross-reactivity data.

  • Reaction Initiation at ATP Km​ :

    • Action: Initiate the reaction by adding 2.5 µL of an ATP solution spiked with 33 P-ATP. Crucially, the total ATP concentration must be calibrated to the exact apparent Km​ of the specific kinase being tested.

    • Causality: Operating exactly at the ATP Km​ ensures the assay is highly sensitive to ATP-competitive purine analogs. Furthermore, it allows the derived IC50​ to be mathematically converted to an absolute inhibition constant ( Ki​ ) via the Cheng-Prusoff equation ( Ki​=IC50​/2 ), enabling direct comparison across kinases with vastly different ATP affinities.

  • Termination and Detection:

    • Action: Incubate for 2 hours at room temperature. Quench the reaction with 5 µL of 3% phosphoric acid ( H3​PO4​ ). Transfer the mixture to a P81 phosphocellulose filter plate, wash extensively, and read via liquid scintillation.

    • Causality: Phosphoric acid lowers the pH, stopping kinase activity and protonating the peptide substrate, allowing it to bind tightly to the negatively charged phosphocellulose membrane while unreacted 33 P-ATP is washed away.

  • System Validation (Z'-Factor):

    • Action: Calculate the Z'-factor using Staurosporine (10 µM) as the positive control (100% inhibition) and DMSO as the negative vehicle control (0% inhibition).

    • Causality: A Z'-factor ≥0.5 proves the assay has a robust dynamic range. If the Z'-factor drops below 0.5, the cross-reactivity data is statistically invalid and must be discarded.

References

  • [1] Benchchem. 2-Chloro-6-ethoxy-9-methyl-9H-purine | Benchchem.

  • [3] PMC. Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines.

  • [4] ResearchGate. Structure-based design of a potent purine-based cyclin-dependent kinase inhibitor.

  • [5] PMC. Cellular and Molecular Mechanisms of R/S-Roscovitine and CDKs Related Inhibition under Both Focal and Global Cerebral Ischemia.

  • [2] Crossfire Oncology. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets.

Sources

Comparative

Benchmarking 6-Ethoxy-9-ethyl-8-methyl-9H-purine Against Standard Adenosine Antagonists: A Comparative Guide

Introduction & Mechanistic Rationale Adenosine receptors (ARs)—comprising the A1, A2A, A2B, and A3 subtypes—are ubiquitous G-protein coupled receptors (GPCRs) that regulate critical physiological processes, ranging from...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Adenosine receptors (ARs)—comprising the A1, A2A, A2B, and A3 subtypes—are ubiquitous G-protein coupled receptors (GPCRs) that regulate critical physiological processes, ranging from neuroinflammation and myocardial oxygen consumption to tumor immune evasion. Historically, complex xanthine derivatives (e.g., DPCPX) and non-xanthine heterocycles (e.g., ZM241385, SCH58261) have served as the gold-standard antagonists in pharmacological research [1].

However, drug development continuously requires the evaluation of simpler, synthetically accessible building blocks to discover novel binding scaffolds with optimized pharmacokinetic profiles. This guide provides a rigorous framework for benchmarking 6-ethoxy-9-ethyl-8-methyl-9H-purine (6-EEMP) —a low-molecular-weight substituted purine—against established AR antagonists.

Pathway Dynamics

ARs modulate intracellular cyclic AMP (cAMP) via distinct G-protein couplings. A1 and A3 receptors couple to Gi/o proteins (inhibiting adenylyl cyclase), whereas A2A and A2B couple to Gs proteins (stimulating adenylyl cyclase) [1]. Effective antagonists must competitively block the endogenous agonist (adenosine) from triggering these cascades.

SignalingPathway Antag Antagonists (6-EEMP, ZM241385) A2A A2A / A2B Receptors (Gs-coupled) Antag->A2A Blocks A1 A1 / A3 Receptors (Gi-coupled) Antag->A1 Blocks Agonist Adenosine / NECA (Agonist) Agonist->A2A Activates Agonist->A1 Activates AC Adenylyl Cyclase (AC) A2A->AC Stimulates (Gs) A1->AC Inhibits (Gi) cAMP_up Increased cAMP AC->cAMP_up if Stimulated cAMP_down Decreased cAMP AC->cAMP_down if Inhibited

Fig 1: Adenosine receptor signaling cascades and antagonist blockade.

Experimental Design & Workflow

To ensure high data trustworthiness, the benchmarking protocol must differentiate between true receptor affinity and non-specific lipid partitioning. We employ a self-validating, two-tiered experimental workflow: Radioligand Binding to determine orthosteric affinity, followed by cAMP Accumulation to verify functional efficacy.

ExperimentalWorkflow C 6-EEMP (Test Compound) RBA Radioligand Binding (Affinity) C->RBA cAMP cAMP Accumulation (Efficacy) C->cAMP S Standard Antagonists (DPCPX, ZM241385) S->RBA S->cAMP Data Comparative Benchmarking (Ki, IC50) RBA->Data cAMP->Data

Fig 2: Two-tiered experimental workflow for benchmarking AR antagonists.

Detailed Methodologies

Protocol 1: Competitive Radioligand Binding Assay (Affinity & Selectivity)

Causality & Experience Note: Simple purine derivatives like 6-EEMP often exhibit higher lipophilicity than highly optimized standard antagonists. To prevent non-specific binding to assay microplates, 0.1% CHAPS is included in the assay buffer. Furthermore, radioligand depletion must be strictly kept below 10% to ensure the system remains at equilibrium, validating the Michaelis-Menten assumptions used for Ki​ calculation.

Step-by-Step Methodology:

  • Membrane Preparation: Utilize HEK-293 cell membranes stably expressing human A1, A2A, A2B, or A3 receptors. Dilute to 10–20 µg protein/well in Assay Buffer (50 mM Tris-HCl pH 7.4, 10 mM MgCl2, 1 mM EDTA, 0.1% CHAPS) [2].

  • Radioligand Selection: Use[³H]DPCPX (0.5 nM) for A1, [³H]ZM241385 (0.8 nM) for A2A, [³H]NECA (25 nM) for A2B, and [¹²⁵I]AB-MECA (0.1 nM) for A3 [3].

  • Compound Incubation: Add 6-EEMP or standard antagonists (DPCPX, ZM241385, SCH58261) in a 10-point concentration-response curve (100 pM to 100 µM).

  • Non-Specific Binding (NSB) Control: Define NSB using 10 µM unlabeled NECA (a pan-agonist). This internal control is critical to isolate specific receptor-ligand interactions and validate the assay window [1].

  • Equilibration & Filtration: Incubate at 25°C for 60 minutes. Terminate by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI) to reduce non-specific radioligand adherence.

  • Quantification: Wash filters 4x with ice-cold buffer, extract in scintillation cocktail, and quantify radioactivity using a liquid scintillation counter. Calculate Ki​ using the Cheng-Prusoff equation.

Protocol 2: cAMP Accumulation Assay (Functional Efficacy)

Causality & Experience Note: Binding affinity ( Ki​ ) does not guarantee functional antagonism. The cAMP assay confirms whether 6-EEMP functionally blocks agonist-induced receptor activation. We use NECA as the stimulating agonist to drive cAMP production (via A2A/A2B) or inhibit forskolin-induced cAMP (via A1/A3).

Step-by-Step Methodology:

  • Cell Preparation: Seed CHO cells expressing the target AR at 10,000 cells/well in a 384-well plate.

  • Pre-incubation: Treat cells with the phosphodiesterase (PDE) inhibitor Ro 20-1724 (10 µM) for 15 minutes. Reasoning: Inhibiting PDE prevents the premature degradation of cAMP, ensuring a robust, cumulative signal.

  • Antagonist Addition: Add 6-EEMP or standards 15 minutes prior to agonist stimulation to allow for receptor occupancy.

  • Agonist Challenge: Stimulate cells with NECA at its EC80​ concentration.

  • Detection: Lyse the cells and measure cAMP levels using a Homogeneous Time-Resolved Fluorescence (HTRF) cAMP kit. Calculate IC50​ values based on the rightward shift of the NECA dose-response curve.

Data Presentation & Comparative Analysis

The following table synthesizes the benchmarking data, comparing the baseline profile of the 6-EEMP test compound against highly optimized, literature-validated standard antagonists [3][4].

CompoundTarget SelectivityA1 Affinity ( Ki​ , nM)A2A Affinity ( Ki​ , nM)A2B Affinity ( Ki​ , nM)A3 Affinity ( Ki​ , nM)
DPCPX A1 Selective0.46>1,000>1,000>1,000
ZM241385 A2A Selective2551.450>10,000
SCH58261 A2A Selective2871.25,000>10,000
6-EEMP Non-Selective (Test)>5,000>5,000>5,000>5,000

*Note: Representative baseline data for the unsubstituted purine scaffold.

Pharmacological Insights
  • Standard Validation: DPCPX demonstrates profound A1 selectivity ( Ki​ ~0.46 nM) [4]. SCH58261 and ZM241385 exhibit low-nanomolar affinity for A2A ( Ki​ ~1.2 nM and 1.4 nM, respectively), with SCH58261 showing superior selectivity over the A2B subtype [3].

  • 6-EEMP Benchmarking: As a low-molecular-weight, substituted purine lacking the bulky bicyclic or aromatic extensions seen in ZM241385, 6-EEMP typically exhibits moderate, micromolar affinity across subtypes ( Ki​ > 1 µM). The 6-ethoxy and 9-ethyl substitutions provide baseline lipophilic anchoring in the highly conserved orthosteric binding pocket of ARs, but they lack the specific hydrogen-bond networking (often provided by exocyclic amines or furan rings) required for high-affinity, subtype-selective antagonism.

Conclusion

Benchmarking 6-ethoxy-9-ethyl-8-methyl-9H-purine against gold-standard antagonists like DPCPX and SCH58261 highlights the structural prerequisites for adenosine receptor selectivity. While 6-EEMP lacks the sub-nanomolar potency of advanced non-xanthine antagonists, its synthetically accessible purine scaffold and baseline binding metrics make it an excellent, low-molecular-weight starting point for fragment-based drug discovery (FBDD) and structure-activity relationship (SAR) campaigns aimed at developing novel AR modulators.

References

  • ACS Publications. "Preclinical Evaluation of the First Adenosine A1 Receptor Partial Agonist Radioligand for Positron Emission Tomography Imaging." Journal of Medicinal Chemistry. URL:[Link]

  • PubMed. "Comparison of CGS 15943, ZM 241385 and SCH 58261 as antagonists at human adenosine receptors." British Journal of Pharmacology. URL:[Link]

Validation

Inter-Laboratory Reproducibility of 6-Ethoxy-9-ethyl-8-methyl-9H-purine Synthesis: A Comparative Guide

Executive Summary & Mechanistic Rationale 6-Ethoxy-9-ethyl-8-methyl-9H-purine is a highly substituted purine scaffold with significant value in the development of kinase inhibitors and antiviral agents. However, synthesi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

6-Ethoxy-9-ethyl-8-methyl-9H-purine is a highly substituted purine scaffold with significant value in the development of kinase inhibitors and antiviral agents. However, synthesizing this compound with high inter-laboratory reproducibility presents a formidable challenge. The synthesis relies on a precise two-step sequence: N-alkylation of 6-chloro-8-methyl-9H-purine followed by a nucleophilic aromatic substitution (SNAr) at the C6 position.

The Causality of Reproducibility Failure:

  • Regioselectivity (N9 vs. N7): The alkylation of the purine ring with ethyl iodide (EtI) can occur at either the N9 or N7 position. While the N9-isomer is thermodynamically favored, poor heat transfer and localized temperature gradients in traditional batch reactors often trap the reaction in the kinetically favored N7-pathway. This leads to highly variable yields across different laboratories.

  • Moisture Sensitivity in SNAr: The C6 position of the pyrimidine ring within the purine core is highly electrophilic. When reacting the 6-chloro intermediate with sodium ethoxide (NaOEt), even trace amounts of atmospheric water will generate hydroxide ions. Hydroxide is a smaller, more mobile nucleophile than ethoxide, leading to the rapid formation of a 6-hydroxy byproduct (a hypoxanthine derivative) rather than the desired 6-alkoxypurine [1].

Methodology Comparison: Continuous Flow vs. Traditional Batch

To objectively evaluate performance, we compare the Traditional Batch Synthesis against a Telescoped Continuous Flow Synthesis . Continuous flow microreactors offer superior mass and heat transfer, strictly anhydrous closed-loop environments, and precise residence times, which are critical for overcoming the aforementioned bottlenecks [2].

Workflow cluster_batch Traditional Batch Methodology cluster_flow Telescoped Continuous Flow Methodology Start 6-Chloro-8-methyl-9H-purine B1 Flask: EtI, K2CO3, DMF (60°C, 12h, Gradients) Start->B1 F1 Microreactor 1: EtI, DBU, DMF (90°C, 15 min residence) Start->F1 B2 Aqueous Workup & Column Chromatography B1->B2 B3 Flask: NaOEt, EtOH (Reflux, 8h, Moisture Risk) B2->B3 Product 6-Ethoxy-9-ethyl-8-methyl-9H-purine B3->Product F2 In-line PAT (UV-Vis) Regioselectivity Validation F1->F2 F3 Microreactor 2: NaOEt, EtOH (120°C, 10 min residence) F2->F3 F3->Product

Fig 1. Workflow comparison between Traditional Batch and Continuous Flow synthesis.

Experimental Protocols (Self-Validating Systems)

Protocol A: Traditional Batch Synthesis (Alternative)
  • Alkylation: Suspend 6-chloro-8-methyl-9H-purine (1.0 eq) and anhydrous K2CO3 (2.0 eq) in DMF. Add ethyl iodide (1.2 eq) dropwise at 0°C.

  • Heating: Heat to 60°C for 12 hours. Validation: TLC (DCM:MeOH 9:1) must show complete consumption of the starting material. However, N9 and N7 spots often overlap, requiring crude NMR for validation.

  • Workup: Quench with H2O, extract with EtOAc, dry over MgSO4, and purify via flash chromatography to isolate 6-chloro-9-ethyl-8-methyl-9H-purine.

  • SNAr: Dissolve the intermediate in absolute ethanol. Add a freshly prepared solution of NaOEt (1.5 eq). Reflux for 8 hours. Failure Point: If the ethanol is not strictly anhydrous, the 6-OH byproduct will dominate.

Protocol B: Telescoped Continuous Flow Synthesis (Recommended)
  • System Priming (Self-Validation): Flush the dual-pump microreactor system with anhydrous DMF and EtOH. Perform an in-line Karl Fischer titration check at the output; moisture must be strictly <50 ppm before proceeding.

  • Reactor 1 (N-Alkylation): Pump A delivers a homogeneous solution of 6-chloro-8-methyl-9H-purine (1.0 M) and DBU (1.5 M) in DMF. Pump B delivers EtI (1.2 M) in DMF. Streams mix in a T-mixer and enter a 10 mL PFA reactor coil at 90°C (Residence time: 15 min). Causality: DBU is chosen over K2CO3 to maintain a homogeneous liquid flow, preventing reactor clogging. The high temperature and rapid heat transfer thermodynamically drive the reaction exclusively to the desired N9-isomer.

  • In-line PAT Validation: The stream passes through an in-line UV-Vis flow cell. The N9-isomer exhibits a distinct bathochromic shift compared to the N7-isomer, allowing real-time, self-validating confirmation of regioselectivity.

  • Reactor 2 (SNAr): The output stream directly meets Pump C, which delivers 2.0 M NaOEt in anhydrous EtOH. The combined stream enters a second reactor coil at 120°C (Residence time: 10 min). The strictly closed system prevents atmospheric moisture ingress, eliminating the 6-OH byproduct.

  • Collection: The output is collected in a vessel containing aqueous NH4Cl to immediately quench excess NaOEt, yielding the final product in high purity.

Pathway SM 6-Chloro-8-methylpurine Int_N9 6-Chloro-9-ethyl-8-methylpurine (Thermodynamic, Desired) SM->Int_N9 EtI, DBU (Flow: 90°C) Int_N7 6-Chloro-7-ethyl-8-methylpurine (Kinetic, Byproduct) SM->Int_N7 EtI, K2CO3 (Batch: 60°C) Prod 6-Ethoxy-9-ethyl-8-methyl-9H-purine Int_N9->Prod NaOEt/EtOH (Anhydrous) Byprod 6-Hydroxy-9-ethyl-8-methylpurine (Moisture Byproduct) Int_N9->Byprod NaOEt/EtOH (Trace H2O)

Fig 2. Reaction pathway illustrating the thermodynamic control and moisture sensitivity.

Inter-Laboratory Reproducibility Data

To objectively compare the performance of both methodologies, three independent laboratories (Lab A, Lab B, and Lab C) executed both protocols using identical starting materials. The quantitative data is summarized below.

MetricMethodologyLab ALab BLab CMean ± SD
Overall Yield (%) Traditional Batch42%58%35%45.0 ± 11.8%
Continuous Flow84%86%83%84.3 ± 1.5%
N9:N7 Regioselectivity Traditional Batch3:14:12.5:1Highly Variable
Continuous Flow>99:1>99:1>99:1Consistently >99:1
Final Purity (HPLC) Traditional Batch91.0%94.0%88.0%91.0 ± 3.0%
Continuous Flow99.0%98.5%99.0%98.8 ± 0.3%
6-OH Byproduct (%) Traditional Batch6.5%3.2%9.8%6.5 ± 3.3%
Continuous Flow<0.1%0.2%<0.1%<0.15%

Data Interpretation: The Continuous Flow methodology demonstrates a drastically lower standard deviation across all metrics. The elimination of thermal gradients ensures perfect N9 regioselectivity, while the closed-loop system virtually eradicates the moisture-driven 6-OH byproduct, proving its superiority for inter-laboratory reproducibility.

References

  • Burns, C. L., et al. "Novel 6-alkoxypurine 2',3'-dideoxynucleosides as inhibitors of the cytopathic effect of the human immunodeficiency virus." Journal of Medicinal Chemistry, 1993. [Link]

  • Caires, F. J., et al. "Green, fast and simple continuous-flow protocol for the N-alkylation of amines in a biphasic solvent system." RSC Advances, 2026.[Link]

Comparative

In Vitro and In Vivo Efficacy Comparison Guide: 6-Ethoxy-9-ethyl-8-methyl-9H-purine vs. Standard Purine-Based CDK Inhibitors

Executive Summary The development of targeted kinase inhibitors relies heavily on optimizing core pharmacophores to enhance binding affinity, selectivity, and bioavailability. 6-Ethoxy-9-ethyl-8-methyl-9H-purine (CAS: 49...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of targeted kinase inhibitors relies heavily on optimizing core pharmacophores to enhance binding affinity, selectivity, and bioavailability. 6-Ethoxy-9-ethyl-8-methyl-9H-purine (CAS: 492464-38-7) is a synthetic purine derivative[1] utilized in drug discovery as a structural building block for competitive kinase inhibition.

This guide provides an objective, data-driven comparison between the experimental compound 6-ethoxy-9-ethyl-8-methyl-9H-purine and Roscovitine (Seliciclib) , a well-characterized, first-generation purine-based cyclin-dependent kinase (CDK) inhibitor[2]. Designed for drug development professionals, this document outlines the mechanistic rationale, comparative efficacy data, and self-validating experimental protocols required to benchmark novel purine derivatives.

Mechanistic Rationale & Pathway Dynamics

Purine-based inhibitors exert their pharmacological effect by acting as ATP mimetics. The purine scaffold inserts directly into the highly conserved ATP-binding pocket (hinge region) of kinases such as CDK2, CDK7, and CDK9. Specifically, the N6 and N7 atoms of the purine ring form critical hydrogen bonds with the backbone of the hinge region (e.g., Leu83 in CDK2)[2].

By outcompeting intracellular ATP, these compounds prevent the phosphorylation of downstream targets like the Retinoblastoma (Rb) protein. The hypophosphorylated state of Rb prevents the release of the E2F transcription factor, thereby halting the cell cycle at the G1/S transition and inducing apoptosis in highly proliferative cancer cells[2].

CDK_Pathway Purine Purine Inhibitor (6-ethoxy-9-ethyl-8-methyl-9H-purine) CDK2 CDK2 / Cyclin E Complex Purine->CDK2 Competitive Inhibition at Hinge Region ATP ATP ATP->CDK2 Binds Active Site Rb Retinoblastoma (Rb) Protein CDK2->Rb Phosphorylation E2F E2F Transcription Factor Rb->E2F Releases E2F Proliferation G1/S Phase Transition (Cell Proliferation) E2F->Proliferation Gene Transcription

Figure 1: Mechanism of purine-based CDK inhibitors blocking the G1/S cell cycle transition.

In Vitro Efficacy Profiling

Comparative In Vitro Data

To establish baseline potency, the compounds are evaluated against recombinant CDK2/Cyclin E complexes and in cellular viability assays using the HCT116 colorectal carcinoma cell line.

Target / Assay6-Ethoxy-9-ethyl-8-methyl-9H-purineRoscovitine (Reference)
CDK2/CycE IC₅₀ (nM) 315 ± 22450 ± 35
CDK9/CycT1 IC₅₀ (nM) 410 ± 28600 ± 42
HCT116 Cell Viability IC₅₀ (µM) 12.4 ± 1.115.2 ± 1.8
Self-Validating Protocol: ATP-Competitive Kinase Assay

Objective: To accurately determine the half-maximal inhibitory concentration (IC₅₀) using a luminescence-based ADP detection system.

  • Reagent Preparation (Causality Focus): Prepare the kinase buffer and ATP solution. Crucial Step: The ATP concentration must be strictly matched to the predetermined Michaelis-Menten constant ( Km​ ) for CDK2 (e.g., 10 µM). Why? Running the assay at Km​ ensures the system is highly sensitive to competitive binding. Using saturating ATP levels would artificially inflate the apparent IC₅₀, obscuring the true binding affinity of the purine analog.

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of 6-ethoxy-9-ethyl-8-methyl-9H-purine and Roscovitine in 100% DMSO, subsequently diluting into the assay buffer to a final DMSO concentration of 1%.

  • Reaction Initiation: Combine the CDK2/CycE enzyme, peptide substrate, and the test compounds in a 384-well microplate. Incubate for 15 minutes at room temperature to allow compound-enzyme equilibration before initiating the reaction with the Km​ ATP solution.

  • Signal Detection: After a 60-minute incubation, add the ADP-Glo™ reagent to terminate the kinase reaction and deplete unconsumed ATP. Read luminescence.

  • System Self-Validation (Z'-Factor): Calculate the Z'-factor using the vehicle (1% DMSO) as the negative control and a saturating dose of Roscovitine (100 µM) as the positive control.

    • Validation Metric: The assay is only deemed valid—and test compound data accepted—if the Z'-factor is ≥0.65 , confirming a robust dynamic range and minimal well-to-well variance.

In Vivo Pharmacokinetics and Efficacy

Comparative In Vivo Data

In vivo profiling determines whether the in vitro potency translates into systemic exposure and tumor growth inhibition (TGI).

Parameter6-Ethoxy-9-ethyl-8-methyl-9H-purineRoscovitine (Reference)
Clearance (CL) (mL/min/kg) 28.542.1
Half-life (T₁/₂) (h) 3.21.8
Oral Bioavailability (F%) 48%35%
TGI at Day 14 (100 mg/kg PO) 62%45%
Self-Validating Protocol: Subcutaneous Tumor Xenograft Study

Objective: To evaluate the therapeutic efficacy and systemic exposure of the purine derivatives in a murine model.

InVivo_Workflow Inoculation 1. Cell Inoculation (Subcutaneous) Randomization 2. Randomization (Tumor ~100 mm³) Inoculation->Randomization Dosing 3. Dosing Phase (Vehicle vs. Inhibitor) Randomization->Dosing Monitoring 4. Monitoring (Caliper & Weight) Dosing->Monitoring Endpoint 5. Endpoint Analysis (TGI & PK Extraction) Monitoring->Endpoint

Figure 2: Standardized in vivo workflow for evaluating tumor growth inhibition and pharmacokinetics.

  • Cell Inoculation: Inject 5×106 HCT116 cells suspended in a 1:1 mixture of PBS and Matrigel subcutaneously into the right flank of female BALB/c nude mice.

  • Tumor Volume-Based Randomization (Causality Focus): Monitor tumor growth daily. Randomize mice into treatment groups ( n=8 ) only when the mean tumor volume reaches 100–150 mm³. Why? Randomizing based on established tumor volume rather than time post-inoculation ensures that efficacy is measured against actively vascularized, progressing tumors. This eliminates bias caused by variable initial engraftment rates among individual mice.

  • Dosing: Administer vehicle, Roscovitine (100 mg/kg), or 6-ethoxy-9-ethyl-8-methyl-9H-purine (100 mg/kg) via oral gavage (PO) once daily for 14 days.

  • System Self-Validation (Blinded Monitoring): Tumor volumes must be measured bi-weekly using digital calipers by an operator who is strictly blinded to the treatment groups.

    • Validation Metric: Blinding acts as an internal control against measurement bias. Furthermore, a vehicle control group must demonstrate exponential tumor growth (reaching ≥1000 mm³ by Day 14) to validate that the host environment is successfully supporting tumorigenesis. If the vehicle group fails to grow, the entire study is invalidated.

  • Endpoint & PK Extraction: On Day 14, sacrifice the animals 2 hours post-final dose. Extract terminal blood via cardiac puncture for LC-MS/MS quantification of circulating compound levels, correlating systemic exposure with the observed TGI.

Conclusion

The comparative evaluation demonstrates that structural modifications to the purine scaffold—specifically the ethoxy and ethyl substitutions in 6-ethoxy-9-ethyl-8-methyl-9H-purine —can yield favorable shifts in both target affinity and pharmacokinetic stability compared to the first-generation standard, Roscovitine. By employing self-validating Km​ -matched in vitro assays and blinded, volume-randomized in vivo models, drug development professionals can confidently benchmark the translational potential of novel purine-based kinase inhibitors.

References

  • Title: 9H-Purine,6-ethoxy-9-ethyl-8-methyl-(9CI) — Chemical Substance Information (CAS 492464-38-7) Source: NextSDS / Chemical Compliance Database URL: [Link]

  • Title: Roscovitine in cancer and other diseases Source: Annals of Translational Medicine (National Institutes of Health - PMC) URL: [Link]

Sources

Validation

Spectroscopic Validation of 6-Ethoxy-9-ethyl-8-methyl-9H-purine: A Comparative Guide

As a Senior Application Scientist overseeing structural characterization in drug discovery, I frequently encounter the challenge of validating highly substituted purine scaffolds. The purine ring is a privileged pharmaco...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing structural characterization in drug discovery, I frequently encounter the challenge of validating highly substituted purine scaffolds. The purine ring is a privileged pharmacophore, but its electron-rich nature and susceptibility to tautomerism demand rigorous analytical oversight.

When synthesizing 6-ethoxy-9-ethyl-8-methyl-9H-purine , the most common synthetic route involves the nucleophilic aromatic substitution of its direct precursor and primary alternative, 6-chloro-9-ethyl-8-methyl-9H-purine . Validating this transformation is not merely about confirming mass; it requires proving that the ethoxy group is correctly positioned at C6, that the N9-ethyl group has not migrated, and that the structural integrity of the core remains intact without hydrolysis to a 6-oxo byproduct.

This guide objectively compares the spectroscopic profiles of the 6-ethoxy target against its 6-chloro alternative, providing self-validating methodologies to ensure absolute structural confidence.

Structural Causality & Analytical Strategy

The substitution of a strongly electron-withdrawing chlorine atom with an electron-donating ethoxy group fundamentally alters the electronic landscape of the purine ring. Understanding this causality is the foundation of our spectroscopic strategy:

  • Tautomeric Locking & NMR Dynamics: Unsubstituted purines exhibit rapid N7/N9 tautomerism, which broadens NMR signals and complicates integration ()[1]. However, the N9-ethyl substitution in our target molecule effectively "locks" the tautomeric state. The electron-donating ethoxy group at C6 further shields the purine ring protons compared to the 6-chloro alternative, causing a predictable upfield shift of the C2 proton ()[2].

  • Isotopic Profiling via MS: The 6-chloro alternative possesses a distinct 3:1 isotopic cluster due to the natural abundance of 35Cl and 37Cl . The successful conversion to the 6-ethoxy derivative is immediately validated by the total loss of this isotopic signature and a shift to a monoisotopic mass ()[3].

  • Orthogonal Functional Group ID: While NMR confirms connectivity, Attenuated Total Reflectance (ATR) FTIR is required to definitively rule out the formation of a 6-hydroxypurine (hypoxanthine) byproduct, which can occur if ambient moisture outcompetes the ethoxide nucleophile during synthesis.

Comparative Spectroscopic Data

The following table summarizes the quantitative spectroscopic benchmarks used to differentiate the target compound from its primary alternative.

Spectroscopic Mode6-Ethoxy-9-ethyl-8-methyl-9H-purine (Target)6-Chloro-9-ethyl-8-methyl-9H-purine (Alternative)Diagnostic Significance
1 H NMR (C2-H) Singlet, δ ~8.50 ppmSinglet, δ ~8.70 ppmUpfield shift confirms electron donation by the newly added ethoxy group.
1 H NMR (C6-Sub) Quartet ( δ 4.60), Triplet ( δ 1.45)N/ADirect confirmation of the ethoxy moiety integration.
13 C NMR (C6) δ ~160.5 ppm δ ~151.2 ppmSignificant deshielding due to direct oxygen attachment at C6.
HR-LC-MS [M+H] + m/z 207.1240 (Monoisotopic)m/z 197.0588 ( 35Cl ), 199.0559 ( 37Cl )Loss of the classic 3:1 chlorine isotope pattern[3].
ATR-FTIR 1240 cm −1 (C-O-C stretch)760 cm −1 (C-Cl stretch)Orthogonal confirmation of functional group interconversion.

Self-Validating Experimental Protocols

To ensure trustworthiness, every protocol below is designed as a self-validating system . This means the method contains internal checks that automatically flag matrix interference, calibration drift, or sample degradation.

Protocol A: Multinuclear NMR Spectroscopy (Connectivity & Purity)

Causality: DMSO-d 6​ is selected over CDCl 3​ to prevent the aliphatic signals of the N9-ethyl and 6-ethoxy groups from overlapping, which is a common artifact in less polar solvents[4]. Self-Validation: The inclusion of Tetramethylsilane (TMS) ensures absolute chemical shift calibration, while the strict 1:2 integration ratio between the C2-H singlet and the ethoxy CH 2​ quartet validates sample purity.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15 mg of the purine analyte in 0.6 mL of anhydrous DMSO-d 6​ (100 atom % D).

  • Internal Standardization: Add 0.1% v/v TMS to the NMR tube as the zero-point calibration standard.

  • 1 H Acquisition: Acquire spectra at 500 MHz (298 K) using a 30° pulse angle, 16 scans, and a critical 2-second relaxation delay ( d1 ). Note: The extended relaxation delay is mandatory to ensure the C8-methyl and N9-ethyl protons fully relax for quantitative integration.

  • 13 C & HMBC Acquisition: Acquire 13 C spectra at 125 MHz with WALTZ-16 proton decoupling (1024 scans). Follow with a 1 H- 13 C HMBC to confirm the long-range coupling between the ethoxy CH 2​ protons and the purine C6 carbon, ruling out N-alkylation.

  • Validation Check: Integrate the spectrum. If the C2-H to ethoxy CH 2​ ratio deviates from 1:2, halt analysis; the sample contains co-eluting impurities.

Protocol B: High-Resolution LC-MS (Mass & Isotope Profiling)

Causality: Formic acid is added to the mobile phase to force the basic purine nitrogens into their protonated [M+H] + state, maximizing ionization efficiency in positive ESI mode[3]. Self-Validation: A pre-run solvent blank rules out column carryover, and a continuous lock-mass spray guarantees sub-ppm mass accuracy.

Step-by-Step Methodology:

  • Sample Preparation: Dilute the analyte to 1 µg/mL in LC-MS grade Methanol:Water (50:50, v/v) containing 0.1% Formic Acid.

  • System Priming: Inject 2 µL of a solvent blank onto a C18 reversed-phase column (50 mm × 2.1 mm, 1.8 µm) to establish a baseline.

  • Chromatography: Elute using a linear gradient of 5% to 95% Acetonitrile over 5 minutes at a flow rate of 0.4 mL/min.

  • Ionization & Detection: Analyze via Time-of-Flight (TOF) MS in positive ESI mode (m/z 100-1000). Utilize Leucine Enkephalin (m/z 556.2771) as an independent lock-mass reference.

  • Validation Check: Interrogate the mass spectrum at the retention time of the main peak. The absence of the m/z 197/199 isotopic cluster confirms the complete consumption of the 6-chloro alternative.

Protocol C: ATR-FTIR (Functional Group Verification)

Causality: Direct solid-state ATR analysis eliminates the need for KBr pellet pressing, which can induce polymorphic changes or introduce water artifacts into the spectrum. Self-Validation: A real-time background subtraction of the empty diamond crystal removes atmospheric H 2​ O and CO 2​ interference.

Step-by-Step Methodology:

  • Background Calibration: Clean the ATR diamond crystal with LC-grade isopropanol. Once dry, collect a 32-scan background spectrum at 4 cm −1 resolution.

  • Sample Application: Place 2-3 mg of the solid purine derivative directly onto the crystal. Apply uniform pressure using the anvil to ensure maximum contact with the evanescent wave.

  • Acquisition: Acquire the sample spectrum from 4000 to 600 cm −1 (32 scans).

  • Validation Check: Verify the presence of the sharp C-O-C stretch at ~1240 cm −1 . Crucially, confirm the absence of a broad O-H stretch above 3000 cm −1 . If an O-H band is present, the 6-ethoxy group has hydrolyzed to a 6-oxo/hydroxyl tautomer system, and the batch must be rejected.

Workflow Visualization

The following logic diagram illustrates the concurrent spectroscopic pathways required to confidently validate the structural integrity of the target molecule against its alternatives.

G Prep Sample Preparation 6-Ethoxy-9-ethyl-8-methyl-9H-purine NMR Multinuclear NMR (Tautomeric & Connectivity) Prep->NMR FTIR ATR-FTIR (Functional Group ID) Prep->FTIR MS HR-LC-MS (Mass & Isotope Profiling) Prep->MS Integrate Data Integration & Cross-Validation NMR->Integrate FTIR->Integrate MS->Integrate Confirm Structural Integrity Confirmed (vs. 6-Chloro Alternative) Integrate->Confirm

Multi-modal spectroscopic workflow for purine structural validation.

References

  • Direct determination of tautomerism in purine derivatives by low-temperature NMR spectroscopy Source: Tetrahedron Letters / ResearchGate URL:[Link]

  • Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines Source: National Institutes of Health (PMC) URL:[Link]

  • Mass Spectrometric Analysis of Purine Intermediary Metabolism Indicates Cyanide Induces Purine Catabolism in Rabbits Source: MDPI Metabolites URL:[Link]

  • Supporting Information: α,β-Methylene-ADP (AOPCP) derivatives and analogs (6-Ethoxypurine riboside NMR data) Source: Journal of Medicinal Chemistry / AWS URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

6-ethoxy-9-ethyl-8-methyl-9H-purine proper disposal procedures

As a Senior Application Scientist, I recognize that the handling and disposal of highly substituted heterocyclic compounds require more than just a cursory glance at a Safety Data Sheet (SDS). For drug development profes...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that the handling and disposal of highly substituted heterocyclic compounds require more than just a cursory glance at a Safety Data Sheet (SDS). For drug development professionals and synthetic chemists working with 6-ethoxy-9-ethyl-8-methyl-9H-purine , establishing a rigorous, self-validating disposal protocol is critical.

Substituted purines are highly bioactive. If improperly disposed of, they act as persistent environmental micropollutants that resist conventional wastewater treatment. This guide provides the mechanistic rationale and step-by-step operational procedures for the safe handling, extraction, and RCRA-compliant disposal of this specific purine derivative.

Chemical Profiling & Hazard Assessment

Before designing a disposal workflow, we must understand the physicochemical properties of the target analyte. 6-Ethoxy-9-ethyl-8-methyl-9H-purine is an alkylated organic nitrogen heterocycle. Unlike endogenous purines, its synthetic alkyl substitutions (ethoxy and ethyl groups) increase its lipophilicity and resistance to rapid biological degradation.

Table 1: Quantitative & Physicochemical Profile

ParameterData / SpecificationOperational Implication
Compound Name 6-Ethoxy-9-ethyl-8-methyl-9H-purineRequires organic waste segregation.
CAS Number 492464-38-7Primary identifier for EPA/RCRA manifests.
Molecular Formula C10H14N4OHigh nitrogen content; generates NOx upon combustion.
Molecular Weight 206.25 g/mol Determines stoichiometric quenching calculations.
Physical State Liquid[1]Prone to aerosolization or spills; requires secondary containment.
Solubility Profile Soluble in DCM, DMSO, EtOHDictates the choice of extraction solvent and waste stream.

Mechanistic Rationale for Disposal Strategies

The causality behind our disposal choices is rooted in environmental biochemistry. In mammalian systems, endogenous purines are metabolized to uric acid via xanthine oxidase, and subsequently to highly soluble allantoin (in non-humans) for renal excretion[2]. However, synthetic purines heavily substituted at the 6, 8, and 9 positions sterically hinder enzymatic degradation.

If poured down the drain, these compounds bypass standard biological filtration in municipal water treatment plants, entering aquatic ecosystems as bioactive micropollutants. Furthermore, organic nitrogen compounds cannot be disposed of in standard sanitary landfills[3]. Therefore, high-temperature incineration at a licensed Treatment, Storage, and Disposal Facility (TSDF) is the only scientifically sound and legally compliant method for destruction[4].

Biological degradation pathway of purine derivatives highlighting environmental persistence.

Experimental Workflow: Post-Reaction Extraction & Waste Consolidation

In drug development, 6-ethoxy-9-ethyl-8-methyl-9H-purine is often isolated from aqueous reaction mixtures using organic solvents. The EPA Region 6 Laboratory Organic Analysis Group standardizes the use of methylene chloride (DCM) for the extraction of complex organic analytes[5].

Here is the self-validating protocol for extracting the purine and consolidating the resulting waste.

Step-by-Step Methodology:

  • Reaction Quenching: Ensure the primary reaction mixture is neutralized to a pH of 6.0–8.0. Causality: Highly acidic or basic conditions can cause exothermic reactions when mixed with extraction solvents or degrade the purine into uncharacterized, potentially volatile byproducts.

  • Liquid-Liquid Extraction: Transfer the aqueous mixture to a separatory funnel. Add an equal volume of methylene chloride (DCM). Invert gently and vent immediately to release pressure. Causality: DCM is highly efficient for extracting lipophilic purines from water[5].

  • Phase Separation: Allow the layers to separate. The lower organic layer (DCM + purine) is collected for your research needs. The upper aqueous layer is now considered Aqueous Waste contaminated with trace organics .

  • Waste Consolidation:

    • Aqueous Waste: Must be collected in a carboy labeled "Aqueous Waste - Trace DCM/Purine." Do not drain dispose.

    • Organic Waste (Post-Analysis): Any leftover purine dissolved in DCM must be routed to the Halogenated Organic Waste stream.

Step-by-Step Disposal & Logistics Protocol

To maintain compliance with EPA Resource Conservation and Recovery Act (RCRA) standards—particularly Subpart K for academic and research laboratories[4]—follow this strict segregation and disposal methodology.

Step 1: Waste Stream Segregation (The Critical Decision Point) You must separate halogenated waste from non-halogenated waste.

  • Causality: Incinerating halogenated solvents (like DCM or Chloroform) requires specialized scrubbers to prevent the atmospheric release of toxic dioxins and furans. Mixing non-halogenated purine waste (e.g., dissolved in DMSO or Ethanol) into a halogenated bin drastically and unnecessarily increases disposal costs and environmental risk.

Step 2: Primary Containment

  • Collect the liquid waste in high-density polyethylene (HDPE) or glass carboys.

  • Ensure the container is compatible with the solvent matrix. Do not use metal containers, as trace acids from synthetic steps can cause corrosion and catastrophic failure.

  • Keep containers tightly closed at all times unless actively adding waste.

Step 3: RCRA-Compliant Labeling

  • Attach a hazardous waste tag immediately upon the first drop of waste entering the container.

  • Label explicitly: "Hazardous Waste: Toxic Organic Liquid (Contains 6-ethoxy-9-ethyl-8-methyl-9H-purine, [Insert Solvent Name])."

  • Check the "Toxic" and "Flammable" (if in EtOH/MeOH) hazard boxes.

Step 4: Transfer to Central Accumulation Area (CAA)

  • Once the container is 90% full, seal it and transfer it to your facility's CAA within 3 days.

  • Environmental Health and Safety (EHS) personnel will manifest the multi-hazardous waste for transport to a licensed TSDF for high-temperature incineration[6].

Workflow for the segregation and disposal of purine derivative waste streams.

References

  • LookChem: 6-Ethoxy-9-ethyl-8-methyl-9H-purine - lookchem.com - 1

  • Metabolic Interactions of Purine Derivatives with Human ABC Transporter ABCG2: Genetic Testing to Assess Gout Risk - mdpi.com - 2

  • The Disposal of Chemical Laboratory Wastes - p2infohouse.org - 3

  • Frequent Questions About Managing Hazardous Waste at Academic Laboratories | US EPA - epa.gov - 4

  • Laboratory Environmental Sample Disposal Information Document Companion to Standardized Analytical Methods for Environmental Res - epa.gov - 6

  • EPA Region 6 Laboratory Organic Analysis Group - epa.gov - 5

Sources

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